molecular formula C₄¹³CH₄N₂¹⁵N₂O B1161983 Allopurinol-13C,15N2

Allopurinol-13C,15N2

Cat. No.: B1161983
M. Wt: 139.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allopurinol-13C,15N2 is a stable isotope-labeled analog of allopurinol, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. Its primary research application is in the field of analytical chemistry and clinical pharmacology, where it enables precise and accurate measurement of endogenous allopurinol and its metabolites in complex biological matrices such as plasma and urine. The core value of this compound lies in its role in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. By incorporating the 13C and 15N labels, it behaves nearly identically to native allopurinol during sample preparation and chromatography, but provides a distinct mass signature for detection. This allows researchers to correct for variations in sample processing and ionization efficiency, leading to highly reliable pharmacokinetic data . Such methods are crucial for therapeutic drug monitoring, studying the metabolic fate of allopurinol, and conducting bioequivalence studies. From a biochemical perspective, allopurinol itself is a well-characterized inhibitor of the enzyme xanthine oxidase . This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid . By inhibiting this pathway, allopurinol reduces serum and urinary uric acid levels, which is the basis of its clinical use in conditions like gout . The active metabolite responsible for much of this activity is oxypurinol (alloxanthine), which has a significantly longer half-life than the parent drug . Research using Allopurinol-13C,15N2 helps to elucidate the complex pharmacokinetics and pharmacodynamics of this inhibition mechanism in vivo, contributing to more personalized and effective dosing strategies.

Properties

Molecular Formula

C₄¹³CH₄N₂¹⁵N₂O

Molecular Weight

139.09

Synonyms

1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one;  4-Hydroxypyrazolo[3,4-d]pyrimidine-13C,15N2;  4-Oxopyrazolo[3,4-d]pyrimidine-13C,15N2;  Adenock-13C,15N2;  Allopur-13C,15N2;  Caplenal-13C,15N2;  Cellidrin-13C,15N2;  NSC 101655-13C,15N2;  NSC 1390-13C,15N2; 

Origin of Product

United States

Foundational & Exploratory

Optimizing Bioanalytical Precision: A Technical Guide to Allopurinol Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the regulated bioanalysis of Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), the selection of an Internal Standard (IS) is not merely a logistical choice but a critical determinant of method validity. While Deuterated (d2) standards have historically been the default due to cost, they introduce significant risks regarding chromatographic isotope effects and hydrogen-deuterium (H/D) exchange.

This guide details the mechanistic superiority of Allopurinol-13C,15N2 over Allopurinol-d2 . It provides the causal logic, experimental evidence, and validated protocols necessary for researchers to transition to heavy-atom stable isotope labeled (SIL) standards, ensuring compliance with FDA and ICH M10 bioanalytical guidelines.

Part 1: The Bioanalytical Context

Allopurinol is a polar, amphoteric purine analog. Its quantification via LC-MS/MS presents two specific challenges that make IS selection paramount:

  • High Polarity: Allopurinol elutes early on Reversed-Phase (RP) columns, often in the "suppression zone" where unretained matrix components (salts, phospholipids) cause significant ion suppression.

  • Tautomerism: The molecule exists in lactam-lactim tautomeric equilibrium, complicating protonation sites during Electrospray Ionization (ESI).

To compensate for these variables, the IS must track the analyte exactly through extraction, chromatography, and ionization.

Part 2: The Deuterium Dilemma (Allopurinol-d2)

The Deuterium Isotope Effect

The substitution of Hydrogen (


H) with Deuterium (

H) is not a "silent" change. The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy.
  • Mechanism: The shortened bond length reduces the molar volume and slightly decreases the lipophilicity of the molecule.

  • Chromatographic Consequence: In Reversed-Phase LC, Allopurinol-d2 often elutes earlier than the native analyte.

  • The "Suppression Mismatch": If the d2-IS elutes 0.1–0.2 minutes earlier, it may exit the column during a matrix suppression event (e.g., a phospholipid band) while the analyte elutes after the event. The IS signal is suppressed, but the analyte signal is not. The calculated ratio (Analyte/IS) becomes artificially high, leading to positive bias and quantification errors.

H/D Scrambling Risk

Allopurinol contains exchangeable protons on the pyrazole and pyrimidine rings (N1, N5, N7 positions).

  • Risk: If the d2 labeling is not strictly confined to the Carbon positions (C3, C6), or if the synthesis method allows acid-catalyzed exchange, the deuterium label can "scramble" or exchange with solvent protons (H

    
    O) during extraction or storage.
    
  • Result: Loss of IS signal intensity over time (M+2

    
     M+0), causing method drift and batch failure.
    

Part 3: The Heavy-Atom Advantage (Allopurinol-13C,15N2)

The Allopurinol-13C,15N2 standard incorporates Carbon-13 and Nitrogen-15 isotopes into the heterocyclic skeleton.

Physicochemical Identity
  • Bond Length: The bond lengths of

    
    C-
    
    
    
    C and
    
    
    N-
    
    
    N are virtually identical to their light counterparts.
  • Lipophilicity: There is no measurable difference in hydrophobicity.

  • Result: Perfect Co-elution. The IS and analyte enter the ESI source at the exact same millisecond, experiencing identical matrix effects. If the analyte is suppressed by 50%, the IS is suppressed by 50%. The ratio remains constant.

Stability

The


C and 

N atoms are covalently locked into the ring structure. They are immune to solvent exchange, pH shifts, or enzymatic degradation, ensuring long-term stock solution stability.

Part 4: Comparative Data Analysis

The following table summarizes the critical performance differences between the two IS types for Allopurinol quantification.

FeatureAllopurinol-d2Allopurinol-13C,15N2Impact on Bioanalysis
Mass Shift +2 Da+3 Da+3 Da is superior; reduces "crosstalk" from natural isotopes (M+2) of the analyte.
Chromatography Slight RT shift (elutes earlier)Perfect Co-elutionCo-elution is required for compensating matrix effects.
Lipophilicity Decreased (

logP

0)
Identical (

logP = 0)
Ensures IS tracks analyte during Liquid-Liquid Extraction (LLE).
Exchange Risk High (if N-labeled); Low (if C-labeled)None (Skeleton labeled)13C/15N ensures stock solution stability > 12 months.
Cost LowModerate/HighHigher upfront cost prevents expensive batch failures later.

Part 5: Visualizing the Mechanism

The following diagram illustrates why the Deuterium Isotope Effect leads to quantification errors in complex matrices.

IsotopeEffect cluster_0 Molecular Properties cluster_1 Chromatography (RP-LC) cluster_2 Ionization & Quantification H_Bond C-H Bond (Native) RT_Native Native RT (e.g., 2.50 min) H_Bond->RT_Native D_Bond C-D Bond (Shorter/Stronger) RT_Shift RT Shift (e.g., 2.45 min) D_Bond->RT_Shift Lower Lipophilicity Heavy_Bond 13C/15N Bond (Identical Length) RT_Same Identical RT (2.50 min) Heavy_Bond->RT_Same Identical Lipophilicity Result_Pass Accurate Quantification RT_Native->Result_Pass Matrix Matrix Suppression Zone (2.40-2.48 min) RT_Shift->Matrix Elutes in Suppression Zone RT_Same->Result_Pass Co-elution Result_Fail Quantification Error (Bias) Matrix->Result_Fail IS Suppressed, Analyte Not

Figure 1: Causal pathway showing how deuterium-induced retention time shifts lead to bioanalytical bias.

Part 6: Experimental Protocol for IS Validation

To verify the suitability of your chosen Internal Standard, perform the following Retention Time Stability Test during method development.

Objective

To determine if the IS co-elutes sufficiently with Allopurinol to compensate for matrix effects.

Methodology
  • Preparation:

    • Prepare a standard solution of Allopurinol (100 ng/mL) and IS (100 ng/mL) in mobile phase.

    • Prepare a "High Matrix" sample: Extracted blank plasma (high lipid content preferred).

  • LC Conditions:

    • Column: Hypersil Gold C18 (or equivalent), 1.9 µm, 50 x 2.1 mm.

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Injection Sequence:

    • Inject Standard Solution (n=3).

    • Inject High Matrix sample spiked with Analyte + IS (n=3).

  • Calculation:

    • Calculate the Retention Time Difference (

      
      RT) = 
      
      
      
      .
Acceptance Criteria (Self-Validating Logic)
  • Pass:

    
    RT < 0.02 minutes. The IS tracks the analyte perfectly. (Typical of 13C,15N2).
    
  • Fail:

    
    RT > 0.05 minutes. The IS is separating from the analyte. (Typical of d2).
    
Decision Matrix (DOT Visualization)

DecisionMatrix Start Select Internal Standard Check_RT Run RT Stability Test (Protocol 6.2) Start->Check_RT Decision Is Delta RT < 0.02 min? Check_RT->Decision Pass Proceed to Validation (ICH M10) Decision->Pass Yes Fail Risk of Matrix Effect Bias Detected Decision->Fail No Action Switch to Allopurinol-13C,15N2 Fail->Action Action->Check_RT

Figure 2: Decision tree for validating Internal Standard suitability based on chromatographic performance.

Conclusion

While Allopurinol-d2 is commercially available, it poses a distinct risk to data integrity due to the deuterium isotope effect and potential scrambling. For regulated bioanalysis (FDA/EMA), where precision and robustness are non-negotiable, Allopurinol-13C,15N2 is the scientifically superior choice. It guarantees perfect co-elution and matrix compensation, ensuring that the method measures the drug, not the matrix.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?

Synthesis and isotopic purity of Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis and Isotopic Validation of Allopurinol-4-13C,1,2-15N2 Subtitle: A Technical Guide for Bioanalytical Internal Standard Development

Executive Summary

This technical guide details the strategic synthesis, purification, and isotopic validation of Allopurinol-4-13C,1,2-15N2 , a stable isotope-labeled internal standard (SIL-IS) designed for high-precision LC-MS/MS quantification of allopurinol and oxypurinol in biological matrices.

The protocol utilizes a convergent synthetic route combining Hydrazine-15N2 and Formamide-13C to achieve a reliable M+3 mass shift , eliminating cross-signal interference (crosstalk) with the analyte's natural isotopic envelope. We provide a self-validating workflow for determining isotopic purity, ensuring >99 atom% enrichment required for regulated bioanalysis.

Retrosynthetic Strategy & Label Placement

To function as an effective internal standard, the labeled compound must possess:

  • Metabolic Stability: Labels must be placed in non-exchangeable positions.

  • Mass Difference: A minimum shift of +3 Da is recommended to avoid overlap with the M+2 natural isotope abundance of the analyte (mainly 34S or 18O contributions, though allopurinol lacks sulfur).

  • Chemical Equivalence: The SIL-IS must co-elute with the analyte while being spectrally distinct.

Selected Labeling Pattern:

  • Nitrogen-15 (x2): Incorporated into the pyrazole ring (positions 1 and 2) using Hydrazine-15N2 . These positions are chemically stable and derived directly from the starting material.

  • Carbon-13 (x1): Incorporated into the pyrimidine ring (position 4) using Formamide-13C during the final cyclization.

Retrosynthetic Disconnection: The synthesis disconnects into three key precursors:

  • Hydrazine-15N2 (Source of N1, N2)

  • Ethoxymethylenemalononitrile (Source of C3, C5, C6 backbone)

  • Formamide-13C (Source of C4)

Synthesis Protocol

Step 1: Formation of 3-Amino-4-cyanopyrazole-15N2

This step constructs the pyrazole core. The use of hydrazine sulfate stabilizes the volatile hydrazine component.

  • Reagents: Hydrazine-15N2 sulfate (>98 atom% 15N), Ethoxymethylenemalononitrile, Triethylamine (TEA), Ethanol.

  • Protocol:

    • Dissolve Ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

    • Add Hydrazine-15N2 sulfate (1.1 eq) and TEA (2.5 eq) dropwise at 0°C to control the exotherm.

    • Reflux for 3 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

    • Concentrate in vacuo. Recrystallize from cold water to yield 3-amino-4-cyanopyrazole-15N2 .

  • Mechanism: Michael addition-elimination followed by intramolecular cyclization.

Step 2: Hydrolysis to 3-Amino-4-pyrazolecarboxamide-15N2

The nitrile group is hydrolyzed to the primary amide, setting the stage for the final ring closure.

  • Reagents: Conc. Sulfuric Acid (H2SO4), Ice water.

  • Protocol:

    • Dissolve the Step 1 product in cold conc. H2SO4.[1]

    • Stir at room temperature for 12 hours.

    • Pour onto crushed ice and neutralize with Ammonium Hydroxide (NH4OH) to pH 8.

    • Filter the precipitate, wash with ice-cold water, and dry.

  • Critical Control: Temperature must be kept <20°C during neutralization to prevent premature hydrolysis of the amide to the acid.

Step 3: Cyclization to Allopurinol-4-13C,1,2-15N2

The pyrimidine ring is closed using labeled formamide.

  • Reagents: Formamide-13C (>99 atom% 13C), Formic acid (catalytic).

  • Protocol:

    • Suspend 3-Amino-4-pyrazolecarboxamide-15N2 (1.0 eq) in Formamide-13C (5.0 eq).

    • Heat to 140-150°C for 6 hours. The mixture will become homogeneous.

    • Cool to room temperature. The product will precipitate.

    • Filter and wash with cold ethanol.

  • Purification: Recrystallize from boiling water.

  • Yield: Typically 60-70% overall.

Visualization: Synthetic Pathway

SynthesisRoute cluster_0 Step 1: Pyrazole Formation cluster_1 Step 3: Pyrimidine Closure Hydrazine Hydrazine-15N2 (15N Source) Pyrazole 3-Amino-4-cyano- pyrazole-15N2 Hydrazine->Pyrazole Cyclization (EtOH, Reflux) EMMq Ethoxymethylene- malononitrile EMMq->Pyrazole Cyclization (EtOH, Reflux) Amide 3-Amino-4-pyrazole- carboxamide-15N2 Pyrazole->Amide Hydrolysis (H2SO4) Allopurinol Allopurinol-4-13C,1,2-15N2 (Target SIL-IS) Amide->Allopurinol Ring Closure (150°C) Formamide Formamide-13C (13C Source) Formamide->Allopurinol Ring Closure (150°C)

Figure 1: Convergent synthesis of Allopurinol-4-13C,1,2-15N2 utilizing labeled hydrazine and formamide precursors.[2]

Isotopic Purity & Validation

The utility of a SIL-IS depends on its "Isotopic Purity" (absence of M+0 unlabeled drug) and "Atom % Enrichment" (average labeling per site).

Analytical Method: HRMS (Q-TOF or Orbitrap)
  • Instrument: LC-ESI-HRMS (Positive Mode).

  • Column: C18 Polar Embedded (to retain polar allopurinol).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[3]

Calculation of Isotopic Purity

The isotopic purity is calculated by comparing the intensity of the labeled peak (M+3) against the unlabeled contribution (M+0) and partially labeled species (M+1, M+2).

Table 1: Theoretical Mass Shifts

IsotopologueCompositionMass Shift (Da)OriginLimit (Spec)
M+0 12C, 14N0Unlabeled Impurity< 0.5%
M+1 13C or 15N+1Incomplete Labeling< 1.0%
M+2 15N2 or 13C,15N+2Incomplete Labeling< 2.0%
M+3 13C, 15N2 +3 Target Molecule > 96.5%
Self-Validating Calculation Protocol

Use the following logic to validate the batch:

  • Acquire Spectrum: Zoom into the molecular ion cluster [M+H]+.

  • Extract Intensities (I): Measure peak areas for m/z 137.04 (M+0), 138.04 (M+1), 139.04 (M+2), and 140.04 (M+3).

  • Calculate % Contribution:

    
    [4]
    
  • Check "Blank" Contribution: Inject the SIL-IS at the working concentration (e.g., 500 ng/mL) and monitor the transition for the unlabeled analyte (137 -> product). Any signal here is "native interference" and must be < 5% of the LLOQ of the analyte.

Visualization: Isotopic Validation Workflow

ValidationLogic Start Synthesized Batch HRMS High-Res MS Analysis (Orbitrap/Q-TOF) Start->HRMS Data Extract Ion Intensities (M+0 to M+3) HRMS->Data Calc1 Calculate % Enrichment (Target M+3) Data->Calc1 Pass1 > 98% Enrichment? Calc1->Pass1 Interference Check M+0 Signal (Native Interference) Pass1->Interference Yes Fail Repurify / Reject Pass1->Fail No Interference->Fail > 0.5% M+0 Release Release for Bioanalysis Interference->Release < 0.5% M+0

Figure 2: Decision tree for the quality assurance of stable isotope labeled internal standards.

References

  • Liu, X. et al. (2013). "Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma." Journal of Chromatography B. Link

  • Chahrour, O. (2014).[5] "Determination of Isotopic Purity by Accurate Mass LC/MS." Almac Group Whitepaper. Link

  • Eion, P. (2012).[6] "Synthesis method of allopurinol." Patent CN102643279A. Link

  • TargetMol. "Allopurinol-13C,15N2 Product Data Sheet." TargetMol Catalog. Link

  • MedChemExpress. "Oxypurinol-13C,15N2 and Allopurinol Derivatives." MCE Catalog. Link

Sources

Allopurinol-13C,15N2 CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Internal Standard for Precision Bioanalysis

Executive Summary

This technical guide details the physicochemical profile, bioanalytical applications, and handling protocols for Allopurinol-13C,15N2 . As a stable isotope-labeled analog of the xanthine oxidase inhibitor Allopurinol, this compound serves as a critical Internal Standard (IS) in LC-MS/MS assays. Its mass shift (+3 Da) eliminates cross-talk with natural isotopes while maintaining identical chromatographic behavior to the analyte, ensuring robust normalization of matrix effects in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Part 1: Identity & Physicochemical Profile[1][2]

Nomenclature and CAS Registry Status

Unlike high-volume commercial chemicals, specific isotopologues of pharmaceutical compounds often do not possess unique CAS registry numbers. They are frequently categorized under the parent compound's CAS or internal supplier codes.

  • Chemical Name: 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-6-13C-1,2-15N2[1]

  • Parent CAS Number: 315-30-0 (Allopurinol Unlabeled)[2]

  • Isotopologue CAS: Not Assigned (Referenced as [315-30-0]-13C,15N2 in technical literature)[2]

  • Isotopic Purity: Typically ≥99 atom % 13C, ≥98 atom % 15N

Comparative Physicochemical Properties

The incorporation of heavy isotopes (13C, 15N) alters the mass but preserves the physicochemical interaction profile (pKa, LogP, Solubility), ensuring the IS co-elutes with the analyte to perfectly compensate for ion suppression.

PropertyParent AllopurinolAllopurinol-13C,15N2Impact on Bioanalysis
Molecular Formula C₅H₄N₄OC₄(¹³C)H₄N₂(¹⁵N)₂OMass Shift (+3 Da)
Monoisotopic Mass 136.0385 Da~139.04 DaMass resolution in MS/MS
Solubility (Water) 0.48 mg/mL (25°C)~0.48 mg/mLIdentical extraction recovery
pKa 9.4 (Acidic NH)9.4Identical ionization efficiency
LogP -0.55 (Hydrophilic)-0.55Identical retention time
Appearance White crystalline powderWhite crystalline powderN/A

Part 2: Mechanism of Action & Metabolic Pathway

To understand the bioanalytical requirements, one must understand the target biology. Allopurinol acts as a suicide substrate for Xanthine Oxidase (XO) . It is rapidly metabolized to Oxypurinol , which is the active inhibitor.

Bioanalytical Implication: Most assays require simultaneous quantification of Allopurinol (parent) and Oxypurinol (metabolite). Allopurinol-13C,15N2 is the IS for the parent; a separate IS (e.g., Oxypurinol-13C2) is often recommended for the metabolite due to retention time differences.

Diagram 1: Xanthine Oxidase Inhibition Pathway

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Gout Cause) Xanthine->UricAcid Oxidation Allopurinol Allopurinol (Drug) Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by XO XO_Enzyme Xanthine Oxidase (Enzyme) Allopurinol->XO_Enzyme Competitive Inhibition Oxypurinol->XO_Enzyme Non-competitive Inhibition XO_Enzyme->Hypoxanthine

Caption: Allopurinol inhibits Xanthine Oxidase, blocking the conversion of Hypoxanthine to Uric Acid.[3]

Part 3: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Allopurinol in human plasma using Allopurinol-13C,15N2 as the Internal Standard.

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Allopurinol-13C,15N2 in 1 mL DMSO (due to poor water solubility). Store at -20°C.

  • Working Solution (IS): Dilute Stock 1:1000 in Water/Methanol (95:5) to achieve ~1 µg/mL.

Sample Preparation (Protein Precipitation)

Allopurinol is highly polar; Liquid-Liquid Extraction (LLE) is difficult without specific pH adjustments. Protein Precipitation (PPT) is preferred for high throughput.

  • Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

  • Spike IS: Add 10 µL of Allopurinol-13C,15N2 Working Solution.

  • Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly.

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction LC) is recommended due to Allopurinol's polarity.

    • Alternative: C18 Polar Embedded column (e.g., Waters Acquity HSS T3), but requires high aqueous start (100% Aqueous).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient (HILIC Mode): Start high organic (90% B) → ramp to 50% B over 3 mins → re-equilibrate.

Mass Spectrometry Parameters (ESI Positive)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Cone VoltageCollision Energy
Allopurinol 137.1 m/z [M+H]⁺110.1 m/z30 V20 eV
Allopurinol-13C,15N2 140.1 m/z [M+H]⁺113.1 m/z30 V20 eV

Note: The transition corresponds to the loss of HCN (Hydrogen Cyanide) from the pyrimidine ring.

Diagram 2: Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (Analyte) PPT Protein Precipitation (Acetonitrile + 0.1% FA) Plasma->PPT IS Add IS: Allopurinol-13C,15N2 IS->PPT Centrifuge Centrifuge (10,000g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (HILIC Column) Supernatant->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Q1 Filter (137.1 / 140.1 m/z) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (110.1 / 113.1 m/z) CID->MS2

Caption: Step-by-step workflow from plasma extraction to MRM quantification.

Part 4: Handling & Stability (Self-Validating Systems)

To ensure data integrity, the stability of the labeled standard must be verified.

  • Isotopic Exchange Check:

    • Risk: Deuterated standards (e.g., Allopurinol-d2) can sometimes undergo H/D exchange in protic solvents.

    • Advantage:[5]Allopurinol-13C,15N2 is superior because the label is on the skeletal ring structure (Carbon/Nitrogen), making it immune to solvent exchange.

  • Stock Solution Verification:

    • Prepare a fresh stock of Allopurinol-13C,15N2.

    • Inject against the unlabeled Allopurinol standard.

    • Validation Criteria: The IS peak must elute at the exact same retention time as the analyte (± 0.02 min) but show no spectral interference in the analyte channel (Cross-signal contribution < 0.5%).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135401907, Allopurinol. [Link]

  • Kasawar, G. B., et al. (2010). "Simultaneous determination of allopurinol and oxypurinol in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical Analysis. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. (Protocol validation standards). [Link]

Sources

A Technical Guide to Isotopic Labeling in Allopurinol Bioanalysis: The Case for ¹³C and ¹⁵N over Deuterium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic (PK) studies, the choice of an internal standard is paramount to ensuring data accuracy and reliability. Stable isotope-labeled (SIL) analogues of the analyte are universally regarded as the gold standard for mass spectrometry-based quantification. However, not all stable isotopes are created equal. This technical guide provides an in-depth analysis of the benefits of using Allopurinol labeled with the heavy atoms Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) over the more traditional deuterium (²H or D) labeling. We will explore the core physicochemical principles that render ¹³C/¹⁵N-labeling a superior choice, focusing on the mitigation of the Kinetic Isotope Effect (KIE), the avoidance of metabolic switching, and the assurance of chromatographic co-elution—critical factors that directly impact assay integrity and the trustworthiness of clinical data.

Introduction: The Role of Allopurinol and Isotopic Labeling in Clinical Research

Allopurinol is a cornerstone therapy for conditions associated with hyperuricemia, such as gout and tumor lysis syndrome.[1] It acts as a xanthine oxidase inhibitor, reducing the production of uric acid.[2][3] Allopurinol is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which possesses a significantly longer half-life and is largely responsible for the drug's therapeutic effect.[1] The accurate quantification of both Allopurinol and oxypurinol in biological matrices is therefore essential for optimizing dosage, particularly in patients with renal impairment, and for conducting robust pharmacokinetic and bioequivalence studies.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity. To correct for variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects), a stable isotope-labeled internal standard (SIL-IS) is employed.[5] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The ideal SIL-IS should co-elute with the analyte and exhibit the same behavior during extraction and ionization. While deuterium labeling has been a common practice, its inherent physicochemical differences from hydrogen can introduce significant analytical challenges.

The Pitfalls of Deuterium Labeling: Unpredictability in Bioanalysis

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium. While often effective, this substitution can lead to several complications that compromise data integrity.

The Deuterium Kinetic Isotope Effect (KIE)

The bond between carbon and deuterium (C-D) is approximately six to ten times stronger than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can significantly slow down the rate of reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[7] Since many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve C-H bond cleavage, deuteration at a metabolic "soft spot" can artificially reduce the rate of metabolism.[8] This can alter the drug's pharmacokinetic profile, leading to an inaccurate representation of the non-labeled drug's behavior in vivo.[6][9]

Metabolic Switching: An Unforeseen Consequence
Fig 1: Deuterium KIE and Metabolic Switching in Allopurinol.
Chromatographic Separation and Isotopic Instability

A critical requirement for an internal standard is that it must co-elute with the analyte to effectively compensate for matrix effects at the point of ionization. Due to differences in physicochemical properties, deuterated compounds often exhibit a slight shift in retention time during reverse-phase liquid chromatography compared to their non-labeled analogues.[13][14] This separation, even if minor, means the analyte and the internal standard experience different ionic environments as they elute, leading to differential ion suppression or enhancement and, ultimately, inaccurate quantification.[14][15]

Furthermore, deuterium labels, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent (e.g., water in the mobile phase or biological matrix), compromising the isotopic purity and stability of the standard.[13]

The ¹³C and ¹⁵N Advantage: Stability, Reliability, and Accuracy

Labeling Allopurinol with heavy isotopes like ¹³C and ¹⁵N circumvents the fundamental problems associated with deuterium. These isotopes are incorporated into the core carbon-nitrogen backbone of the purine-like structure.

Absence of Kinetic Isotope Effects

The substitution of ¹²C with ¹³C or ¹⁴N with ¹⁵N results in a negligible change in bond energy. Consequently, ¹³C and ¹⁵N-labeled compounds do not exhibit a significant KIE.[13] Their metabolic pathways and rates are identical to the unlabeled drug, ensuring that the SIL-IS truly mimics the behavior of the analyte in a biological system.[13] This eliminates the risk of metabolic switching and provides a far more accurate tool for pharmacokinetic analysis.

Guaranteed Chromatographic Co-elution

Because the physicochemical properties (e.g., polarity, pKa) of ¹³C/¹⁵N-labeled Allopurinol are virtually identical to the native compound, they are guaranteed to co-elute under all chromatographic conditions.[5][15] This perfect co-elution is the key to accurately compensating for matrix effects, as both the analyte and the internal standard are exposed to the exact same degree of ion suppression or enhancement at the exact same time.[15]

Absolute Isotopic Stability

Carbon-13 and Nitrogen-15 atoms are integrated into the stable molecular scaffold and are not susceptible to chemical exchange.[13] This ensures the isotopic integrity of the internal standard throughout sample storage, preparation, and analysis, providing a stable and reliable reference for quantification.

FeatureDeuterium (²H) Labeling¹³C / ¹⁵N LabelingRationale & Impact on Allopurinol Analysis
Kinetic Isotope Effect (KIE) SignificantNegligibleThe C-D bond is stronger than C-H, slowing metabolism. ¹³C/¹⁵N labels do not alter bond energies, ensuring the IS metabolizes identically to Allopurinol.[6][13]
Metabolic Switching Risk HighExtremely LowKIE can block the primary pathway (Allopurinol → Oxypurinol), forcing the molecule down other routes. ¹³C/¹⁵N labeling avoids this, ensuring analytical fidelity.[8][10]
Chromatographic Co-elution Often fails; retention time shiftPerfect co-elutionDeuteration can alter polarity, causing separation from the analyte. ¹³C/¹⁵N-Allopurinol is chemically identical and will co-elute, essential for correcting matrix effects.[14][15]
Isotopic Stability Risk of H/D back-exchangeHighly StableDeuterium can exchange with protons in the matrix or mobile phase. ¹³C/¹⁵N are integral to the molecular backbone and do not exchange.[13]
Analytical Accuracy CompromisedMaximizedThe combination of KIE, metabolic switching, and chromatographic shifts introduces significant potential for error and variability. ¹³C/¹⁵N standards eliminate these variables.

Table 1: Comparative Analysis of Deuterium vs. ¹³C/¹⁵N Labeling for Allopurinol.

Experimental Protocol: Quantitative Analysis of Allopurinol and Oxypurinol in Human Plasma using ¹³C,¹⁵N-Labeled Allopurinol

This protocol outlines a robust LC-MS/MS method for the simultaneous quantification of Allopurinol and its metabolite Oxypurinol, employing a ¹³C,¹⁵N-labeled Allopurinol as the internal standard (IS). This IS can track the parent compound, while a labeled Oxypurinol would be ideal for the metabolite; however, a stable parent IS still provides superior performance over a deuterated standard.

Materials and Reagents
  • Analytes: Allopurinol, Oxypurinol

  • Internal Standard: Allopurinol-¹³C,¹⁵N₂ (mass difference of +3 Da or greater)[16]

  • Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid; Ultrapure water

  • Biological Matrix: Blank human plasma

Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect 100 µL Human Plasma Sample Spike 2. Spike with 10 µL ¹³C,¹⁵N-Allopurinol IS Working Solution Sample->Spike Precipitate 3. Add 400 µL Methanol (containing Formic Acid) to Precipitate Proteins Spike->Precipitate Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Precipitate->Vortex Supernatant 5. Transfer Supernatant to Autosampler Vial Vortex->Supernatant Inject 6. Inject 5 µL onto LC-MS/MS System Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 8. Mass Spectrometric Detection (Positive ESI, MRM Mode) Separate->Detect Quantify 9. Integrate Peak Areas (Analyte & IS) Detect->Quantify Calculate 10. Calculate Analyte/IS Ratio & Determine Concentration from Calibration Curve Quantify->Calculate

Fig 2: LC-MS/MS Workflow for Allopurinol Quantification.
Detailed Methodological Steps
  • Preparation of Standards:

    • Prepare stock solutions of Allopurinol, Oxypurinol, and ¹³C,¹⁵N-Allopurinol IS in methanol.

    • Create a series of calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the analyte stock solutions.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution.

    • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • HPLC System: Shimadzu or Waters UPLC system.

    • Column: C18 reversed-phase column (e.g., Hypersil Gold 150 mm × 4.6 mm, 5 µm).[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.8 mL/min (example).

    • Gradient: A suitable gradient to resolve Allopurinol and Oxypurinol from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Allopurinol: e.g., Q1: 137.1 -> Q3: 110.1

      • Oxypurinol: e.g., Q1: 153.1 -> Q3: 110.1

      • ¹³C,¹⁵N-Allopurinol IS: e.g., Q1: 140.1 -> Q3: 112.1 (assuming ¹³C₁, ¹⁵N₂)

  • Data Analysis and Validation:

    • The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[18]

    • Concentrations are calculated from the ratio of the analyte peak area to the IS peak area against a calibration curve. The use of the ¹³C,¹⁵N-IS ensures that any variation in signal due to matrix effects is cancelled out, leading to highly accurate and precise results.

Conclusion

For high-stakes bioanalytical assays in drug development and clinical diagnostics, the goal is to minimize analytical variability and maximize accuracy. While deuterium labeling is a viable option in some contexts, it introduces inherent risks of altered metabolism (KIE, metabolic switching) and chromatographic separation that can compromise data quality. The use of heavy-atom stable isotopes, such as in ¹³C,¹⁵N-labeled Allopurinol, provides a chemically and metabolically identical internal standard. This approach guarantees chromatographic co-elution and eliminates the kinetic isotope effect, making it the unequivocally superior choice for robust, reliable, and defensible quantitative bioanalysis. By investing in these higher-quality internal standards, researchers and drug developers can ensure the integrity of their data and make decisions with greater confidence.

References

  • ResearchGate. "C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples." Available at: [Link]

  • Isotope Science / Alfa Chemistry. "2H 13C 15N Labeled Compounds." Available at: [Link]

  • ResearchGate. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Available at: [Link]

  • Pirali, T., et al. "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 2019. Available at: [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Available at: [Link]

  • ResearchGate. "Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers." Available at: [Link]

  • Heavy Water Board. "Deuterium Labeled Compounds in Drug Discovery Process." Available at: [Link]

  • PubMed. "Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides." Available at: [Link]

  • NIH. "Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate." Available at: [Link]

  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." Available at: [Link]

  • PMC. "A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices." Available at: [Link]

  • FDA. "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry." Available at: [Link]

  • PubMed. "Absorption and metabolism of allopurinol and oxypurinol by rat jejunum in vitro: effects on uric acid transport." Available at: [Link]

  • Srivastava, N., et al. "Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy." Annals of Clinical Pathology, 2025. Available at: [Link]

  • PharmGKB. "Allopurinol Pathway, Pharmacokinetics." Available at: [Link]

  • University of Twente Research Information. "A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection." Available at: [Link]

  • SciSpace. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Available at: [Link]

  • PMC. "Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture." Available at: [Link]

  • PubMed. "Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites." Available at: [Link]

  • ResearchGate. "Chemical Synthesis of 13C and 15N Labeled Nucleosides." Available at: [Link]

  • Neliti. "Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form." Available at: [Link]

  • Romer Labs. "The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis." Available at: [Link]

  • Google Patents. "Synthesis method of allopurinol.
  • YouTube. "Allopurinol Mechanism of Action for Gout." Available at: [Link]

  • ACS Publications. "Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules." Available at: [Link]

  • ResearchGate. "Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma." Available at: [Link]

  • ACS Publications. "An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline." Available at: [Link]

  • ResearchGate. "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Available at: [Link]

  • NCBI Bookshelf. "Allopurinol." Available at: [Link]

  • PMC. "Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies." Available at: [Link]

  • The Journal of Clinical Investigation. "Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells." Available at: [Link]

  • Axios Research. "Stable Isotopes." Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. "A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation." Available at: [Link]

  • PubMed. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Available at: [Link]

  • AACC. "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Available at: [Link]

  • YouTube. "Allopurinol Pharmacology | Drug Interactions." Available at: [Link]

  • X-Chem. "Flow Chemistry for Contemporary Isotope Labeling." Available at: [Link]

Sources

Technical Guide: Applications of Allopurinol-13C,15N2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications of Allopurinol-13C,15N2 , a stable isotope-labeled analog of the xanthine oxidase inhibitor allopurinol. It focuses on its utility in Metabolic Flux Analysis (MFA) , specifically for tracing purine catabolism, quantifying drug metabolic kinetics, and validating enzymatic inhibition in complex biological matrices.

Executive Summary

Allopurinol-13C,15N2 is a high-fidelity stable isotope tracer and internal standard used to interrogate the purine salvage and degradation pathways . Unlike standard deuterated analogs, the incorporation of Carbon-13 and Nitrogen-15 into the pyrimidine ring provides a non-exchangeable, chemically stable mass tag. This allows researchers to precisely quantify metabolic flux through Xanthine Oxidoreductase (XOR) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) without the kinetic isotope effects (KIE) often seen with hydrogen isotopes.

This guide outlines the mechanistic basis, experimental protocols, and data interpretation strategies for using Allopurinol-13C,15N2 to map drug pharmacokinetics (PK) and endogenous purine shifts.

Mechanistic Basis & Tracer Design

Chemical Stability and Mass Shift

Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) mimics hypoxanthine. In metabolic studies, the choice of isotope is critical:

  • Deuterium (

    
    H):  Prone to H/D exchange in protic solvents (urine/plasma) and can significantly alter reaction rates (Primary Kinetic Isotope Effect) at the site of enzymatic attack (C2 or C6).
    
  • Carbon-13 (

    
    C) & Nitrogen-15 (
    
    
    
    N):
    Located within the heterocyclic ring structure, these isotopes are inert to exchange and exert negligible kinetic effects.
  • The Tracer: Allopurinol-13C,15N2 typically carries a mass shift of +3 Da (M+3). This shift is sufficient to distinguish the tracer and its metabolites (e.g., Oxypurinol-13C,15N2) from naturally occurring isotopologues of the unlabeled drug.

The Metabolic Network

Allopurinol acts as a "suicide substrate" and competitive inhibitor. In MFA, we track two distinct flows:

  • Catabolic Flux (Oxidation): Allopurinol

    
     Oxypurinol.[1] This mirrors the endogenous flux of Hypoxanthine 
    
    
    
    Xanthine.
  • Anabolic/Salvage Flux (Ribosylation): Allopurinol

    
     Allopurinol-1-Ribotide. This competes with the salvage of hypoxanthine to IMP.
    
Visualization: Purine Pathway & Allopurinol Intervention

The following diagram maps the flow of the tracer (Red) versus endogenous purines (Blue) and the inhibition points.

PurineFlux Hypoxanthine Hypoxanthine (Endogenous) Xanthine Xanthine Hypoxanthine->Xanthine High Flux IMP IMP (Nucleotide Pool) Hypoxanthine->IMP Salvage UricAcid Uric Acid (Excreted) Xanthine->UricAcid High Flux Allo Allopurinol-13C,15N2 (Tracer) Oxy Oxypurinol-13C,15N2 (Active Metabolite) Allo->Oxy Metabolic Flux (M+3) AlloRib Allopurinol-Ribotide (Salvage Product) Allo->AlloRib Salvage Flux (M+3) XO Xanthine Oxidase (XO) Allo->XO Inhibition Oxy->XO Tight Binding Inhibition HGPRT HGPRT

Caption: Flux map showing the parallel processing of Endogenous Purines (Blue) and the Allopurinol Tracer (Red). Yellow lines indicate enzymatic inhibition points.

Experimental Methodology for Flux Analysis

To measure metabolic flux, one cannot simply measure static concentration. One must measure the rate of mass transfer from the parent drug to its metabolites.

Experimental Design: Dynamic Flux Measurement

Objective: Determine the in vivo activity of Xanthine Oxidase by measuring the rate of Allopurinol


 Oxypurinol conversion.
  • Subject Prep: Fasting state (to stabilize endogenous purine pools).

  • Dosing: Administer Allopurinol-13C,15N2 (IV or Oral).

    • Note: A "tracer dose" (micro-dose) allows probing the pathway without inhibiting it. A "pharmacologic dose" allows studying the inhibition kinetics itself.

  • Sampling: Collect plasma/urine at tight intervals (0, 15, 30, 60, 120 min) to capture the initial rate of metabolism.

Sample Preparation (Plasma)[2]
  • Protein Precipitation: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL plasma.

  • Internal Standard: If quantifying absolute concentrations, spike with a different isotopologue (e.g., Allopurinol-d2) or rely on the specific activity of the 13C,15N2 tracer if used as an external standard.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Supernatant: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Protocol

Precise mass spectrometry is required to separate the M+0 (Endogenous/Unlabeled) from M+3 (Tracer) species.

Chromatography (HILIC or C18):

  • Column: Hypercarb (Porous Graphitic Carbon) is superior for polar purines, or a HILIC amide column.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids purine retention on PGC).

  • Mobile Phase B: 100% Acetonitrile.

Mass Spectrometry (MRM Settings): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Type | | :--- | :--- | :--- | :--- | :--- | | Allopurinol (Unlabeled) | 137.1 | 110.1 | 25 | Target | | Allopurinol-13C,15N2 | 140.1 | 113.1 | 25 | Tracer | | Oxypurinol (Unlabeled) | 153.1 | 110.1 | 28 | Target | | Oxypurinol-13C,15N2 | 156.1 | 113.1 | 28 | Metabolite |

Note: The transitions typically correspond to the loss of HCN or CO. The mass shift (+3) must be conserved in the fragment.

Data Analysis & Flux Calculation

Differentiating Flux vs. Concentration

In MFA, we calculate the Fractional Conversion Rate (FCR) .



Where:

  • 
     is the accumulation of the labeled metabolite.
    
  • 
     is the mole fraction of Allopurinol-13C,15N2 in the plasma.
    
Workflow Diagram

The following diagram illustrates the analytical pipeline from sample to flux calculation.

Workflow Sample Biological Sample (Plasma/Urine) Extract Extraction (Acetonitrile ppt) Sample->Extract Prep LCMS LC-MS/MS Analysis (Hypercarb Column) Extract->LCMS Inject Data Peak Integration (M+0 vs M+3) LCMS->Data MRM Data Calc Flux Calculation (Rate of Appearance) Data->Calc Kinetic Modeling

Caption: Analytical workflow for determining metabolic flux using stable isotope tracers.

Case Study: Pharmacometabolomics of Resistance

Scenario: A patient with gout is unresponsive to standard Allopurinol therapy. Hypothesis: Rapid renal clearance of Oxypurinol or failure to convert Allopurinol to Oxypurinol (Xanthine Oxidase deficiency/variation).

Application of Allopurinol-13C,15N2:

  • Co-administration: The patient receives their standard unlabeled Allopurinol dose plus a micro-dose of Allopurinol-13C,15N2.

  • Observation:

    • If Oxypurinol-13C,15N2 appears slowly: The patient has low XO activity (poor converter).

    • If Oxypurinol-13C,15N2 appears normally but is cleared rapidly: The patient has a renal elimination phenotype (High Renal Clearance).

    • If Allopurinol-Riboside-13C,15N2 is high: The drug is being shunted to the salvage pathway, potentially reducing efficacy and increasing toxicity risk.

This "Phenotyping" capability is unique to the stable isotope approach, as it deconvolutes the drug's metabolic fate from the background noise of endogenous purines.

References

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Source: Journal of Chromatography B / NIH URL:[Link]

  • Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis. Source: International Journal of Molecular Sciences URL:[Link][1][2][3][4][5]

  • Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Source: FEBS Letters / NIH URL:[Link]

  • Metabolic studies of high doses of allopurinol in humans. Source: Biochemical Pharmacology / PubMed URL:[Link]

Sources

High-Purity Allopurinol-13C,15N2 Reference Standards: A Technical Selection & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Allopurinol-13C,15N2 reference standards, designed for scientists in bioanalysis and DMPK (Drug Metabolism and Pharmacokinetics). It prioritizes technical causality, self-validating protocols, and supply chain transparency.

Core Technical Rationale: Why Allopurinol-13C,15N2?

In quantitative LC-MS/MS analysis, the choice of Internal Standard (IS) is the single most critical factor determining assay precision and accuracy. For Allopurinol, a purine analogue used in gout therapy, standard deuterated IS options (e.g., Allopurinol-D2) present significant risks due to the molecule's tautomeric nature and acidic protons.

The Deuterium Exchange Risk

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) contains exchangeable protons on the pyrazole and pyrimidine rings.

  • Mechanism: Deuterium labels placed on exchangeable positions (N-D or O-D) can rapidly exchange with solvent protons (H) during extraction or chromatography, leading to a loss of the mass shift (

    
    ).
    
  • Consequence: This results in "cross-talk" where the IS signal contributes to the analyte channel, artificially inflating the calculated concentration and failing regulatory acceptance criteria (FDA/EMA).

The 13C, 15N Advantage

Allopurinol-13C,15N2 utilizes stable isotopes incorporated into the carbon and nitrogen skeleton of the heterocyclic rings.

  • Stability: These bonds are non-exchangeable under physiological and analytical conditions.

  • Mass Shift: The +3 Da shift (typically m/z 137

    
     140 in ESI+) provides sufficient separation from the naturally occurring M+2 isotope of the analyte, minimizing isotopic interference.
    
Selection Logic Diagram

The following decision tree illustrates the causality behind selecting 13C/15N over Deuterium for this specific heterocycle.

IS_Selection_Logic Start Select Internal Standard for Allopurinol Check_Structure Analyze Chemical Structure: Contains Tautomeric Nitrogens? Start->Check_Structure Deuterium_Option Option A: Deuterated (D2) (Ring Protons) Check_Structure->Deuterium_Option Low Cost Stable_Option Option B: 13C, 15N Labeled (Ring Skeleton) Check_Structure->Stable_Option High Stability Risk_Eval Risk: H/D Exchange in Mobile Phase/Extraction Deuterium_Option->Risk_Eval Benefit_Eval Benefit: Non-Exchangeable Core Modification Stable_Option->Benefit_Eval Outcome_Fail Outcome: Signal Loss & Cross-talk (High Risk) Risk_Eval->Outcome_Fail Outcome_Pass Outcome: Stable Mass Shift (Regulatory Compliant) Benefit_Eval->Outcome_Pass

Figure 1: Decision logic for selecting skeletal isotopologues over deuterated standards for tautomeric heterocycles.

Supplier Comparison & Technical Specifications

The supply chain for specialized stable isotopes is narrow. Most "suppliers" are distributors for a few primary manufacturers. The following comparison analyzes the primary sources available to researchers.

Primary Specification Target:

  • Chemical Purity:

    
     95% (HPLC)
    
  • Isotopic Enrichment:

    
     99 atom % excess (to minimize M+0 interference)
    
  • Form: Neat solid (preferred over solution for stability)

Table 1: Supplier Technical Matrix
FeatureToronto Research Chemicals (TRC) Santa Cruz Biotechnology (SCBT) Custom Synthesis / Other
Product Code TRC-A547303SC-xxxx (Var. Lots)N/A
Label Position 6-13C, 1,2-15N2Unspecified (Batch dependent)Variable
Mass Shift +3 Da+3 DaCustomizable
Chemical Purity >95% (HPLC)

95%
Typically >98%
Isotopic Purity >99%>99%>99%
Primary Source Manufacturer (LGC Group)Distributor/RepackagerContract Labs (e.g., Alsachim)
CoA Depth High (H-NMR, MS, HPLC, Elemental)Medium (Basic Purity)High
Availability Stock / Short LeadStockLong Lead (Weeks)
Best For GLP/GMP Validations Early Discovery / Non-GLP Novel Metabolites

Analyst Insight: TRC (now part of LGC Standards) is the de facto primary manufacturer for this specific isotopologue. Many other catalog suppliers re-list TRC products. For GLP bioanalysis, purchasing directly from the manufacturer (or their authorized primary distributor LGC) ensures chain-of-custody and access to the original CoA.

Self-Validating Protocol: Qualification of the Reference Standard

Trusting a Certificate of Analysis (CoA) is necessary but insufficient for critical assays. The following protocol creates a "Self-Validating System" to verify the standard upon receipt.

Workflow: The "Triad of Verification"
  • Identity Check (MS/MS): Confirm the precursor/product ion transition matches the theoretical shift.

  • Interference Check (Isotopic Purity): Quantify the contribution of the IS to the analyte channel (M+0).

  • Purity Check (qNMR): (Optional but recommended for primary calibrators) Verify content vs. mass.

Detailed Experimental Steps
Step A: Stock Solution Preparation[1]
  • Solvent: Dissolve Allopurinol-13C,15N2 in 0.1 M NaOH (it is sparingly soluble in water/methanol; basic pH aids solubility).

  • Target Conc: 1.0 mg/mL.

  • Storage: -20°C (Stable for >1 year).

Step B: Isotopic Interference Test (Crucial)
  • Objective: Ensure the "Heavy" standard does not contain "Light" Allopurinol.

  • Method:

    • Prepare a sample containing only the IS at the working concentration (e.g., 500 ng/mL).

    • Inject into LC-MS/MS monitoring the Analyte transition (137.1

      
       110.1) and IS transition (140.1 
      
      
      
      113.1).
    • Acceptance Criteria: The response in the Analyte channel must be

      
       of the LLOQ (Lower Limit of Quantitation) response.
      
Step C: Signal Suppression Check
  • Objective: Confirm the IS compensates for matrix effects.

  • Method: Post-column infusion of IS while injecting a blank plasma extract. Monitor for dips/peaks in the IS baseline at the retention time.

Validation Workflow Diagram

Validation_Workflow Receipt Receipt of Standard (Check CoA & Transport) Solubility Solubilization (0.1 M NaOH) Receipt->Solubility MS_Scan Q1 MS Scan (Confirm M+3 Peak) Solubility->MS_Scan Interference Interference Check (Inject Pure IS) MS_Scan->Interference Decision Analyte Channel Signal < 5% LLOQ? Interference->Decision Pass Release for Use Decision->Pass Yes Fail Reject Lot (Isotopic Impurity) Decision->Fail No

Figure 2: Incoming quality control workflow for stable isotope reference standards.

Scientific Context & References

Mechanistic Grounding

Allopurinol is rapidly metabolized to Oxypurinol by xanthine oxidase.[2] The 13C,15N2 label on the pyrazole ring (positions 1, 2, and 6) is retained during this metabolic hydroxylation. Therefore, if Oxypurinol is also being quantified, a separate Oxypurinol-13C,15N2 standard is recommended, though Allopurinol-13C,15N2 can serve as a surrogate if retention times are close and matrix effects are similar.

References
  • Liu, X., et al. (2013). "Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry."[3] Journal of Chromatography B.

    • Relevance: Establishes baseline LC-MS/MS conditions and LLOQ requirements (0.05 μg/mL).
  • Toronto Research Chemicals. "Allopurinol-13C,15N2 Product Specification." LGC Standards.

    • Relevance: Primary source for chemical data, solubility, and isotopic enrichment specific
  • Santa Cruz Biotechnology. "Allopurinol-13C,15N2 Product Data." SCBT.

    • Relevance: Alternative supplier specifications and safety d
  • FDA Bioanalytical Method Validation Guidance (2018). U.S. Food and Drug Administration.

    • Relevance: Regulatory basis for the "Interference Check" (<5% LLOQ) and Internal Standard selection criteria.

Disclaimer: This guide is for research and educational purposes. Always verify the specific Certificate of Analysis provided with your lot before use in regulated studies.

Sources

Technical Guide: Stability Assessment & Bioanalysis of Allopurinol-13C,15N2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the bioanalytical challenges associated with Allopurinol and its stable isotope-labeled internal standard (SIL-IS), Allopurinol-13C,15N2 . The primary challenge in quantifying Allopurinol in biological matrices (plasma/serum) is its rapid ex vivo enzymatic conversion to Oxypurinol by Xanthine Oxidase (XO).

While Allopurinol-13C,15N2 is chemically robust in solvent, its stability in biological matrices mirrors that of the analyte. Therefore, accurate quantification requires a dual-strategy: physicochemical stabilization of the matrix to arrest enzymatic activity, and precise internal standardization to correct for extraction efficiency and ionization variability. This guide details the mechanistic degradation pathways, stabilization protocols, and validation criteria required for regulatory compliance (FDA/EMA).

Part 1: The Mechanistic Challenge

Enzymatic Instability in Matrix

Allopurinol is a structural isomer of hypoxanthine. In vivo, it acts as a "suicide substrate" for Xanthine Oxidase (XO). Crucially, XO retains residual activity in extracted plasma and serum. If samples are left at room temperature without stabilization, Allopurinol concentrations effectively decrease while Oxypurinol concentrations artificially increase, compromising data integrity.

The Role of Allopurinol-13C,15N2

The SIL-IS, Allopurinol-13C,15N2 , possesses a mass shift of +3 Da. It is used to normalize signal variability.

  • Critical Constraint: The IS cannot compensate for pre-analytical degradation. If Allopurinol degrades in the collection tube before the IS is added (during extraction), the calculated concentration will be under-reported.

  • Ideal Workflow: The IS is added during the protein precipitation step, after the matrix has been stabilized.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation pathway and the intervention points for stabilization.

Allopurinol_Pathway cluster_matrix Biological Matrix (Plasma/Serum) Allo Allopurinol (Analyte) Oxy Oxypurinol (Metabolite) Allo->Oxy Rapid Oxidation (t1/2 < 2h at RT) XO Xanthine Oxidase (Enzyme) XO->Allo Catalysis IS Allopurinol-13C,15N2 (Internal Standard) IS->Allo Co-elution (LC-MS) Stabilizer STABILIZATION (Acid/Ice) Stabilizer->XO Inhibits

Caption: Enzymatic conversion of Allopurinol to Oxypurinol by Xanthine Oxidase. Stabilization blocks this pathway to preserve analyte integrity.

Part 2: Stabilization & Extraction Protocols

To ensure the stability of Allopurinol (and the IS once spiked), the following protocols utilize Acid Precipitation , which serves the dual purpose of protein removal and enzyme denaturation.

Protocol A: Sample Collection & Pre-Analytical Stabilization

Objective: Prevent ex vivo metabolism immediately post-collection.

  • Collection: Collect blood into K2EDTA or Lithium Heparin tubes.

  • Temperature Control: Immediately place tubes in an ice-water bath (4°C) . Do not allow to sit at room temperature.

  • Separation: Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

  • Stabilization (Choice of Two Methods):

    • Method 1 (Immediate Freezing): Transfer plasma to cryovials and freeze at -80°C immediately.

    • Method 2 (Acidification - Recommended): Add 10% v/v of 1M Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) to the plasma. Vortex and store. Note: Acidification precipitates proteins and irreversibly inactivates XO.

Protocol B: Extraction & Internal Standard Addition

Objective: Extract Allopurinol and spike IS for LC-MS/MS analysis.

  • Thawing: Thaw plasma samples on wet ice.

  • IS Spiking:

    • Prepare a working solution of Allopurinol-13C,15N2 in Methanol/Water (50:50).

    • Crucial: Ensure the IS stock is stored at -20°C and protected from light.

  • Protein Precipitation (PPT):

    • Aliquot 100 µL of plasma into a centrifuge tube.

    • Add 100 µL of 1M Perchloric Acid (if not already acidified).

    • Add 20 µL of IS Working Solution.

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an autosampler vial.

  • Injection: Inject onto LC-MS/MS (typically using a HILIC or C18 aqueous-stable column).

Part 3: Stability Assessment (Validation)

You must validate that Allopurinol-13C,15N2 tracks the analyte and that the analyte itself is stable under specific conditions.

Experimental Design for Stability

Perform the following stress tests using Quality Control (QC) samples (Low and High concentrations).

Stability TestConditionAcceptance Criteria
Bench-Top 4 hours at Room Temp (20-25°C)Mean conc. ±15% of nominal
Ice Bath 4 hours on Wet Ice (4°C)Mean conc. ±15% of nominal
Freeze-Thaw 3 cycles (-80°C to RT)Mean conc. ±15% of nominal
Autosampler 24 hours at 10°C (Post-extraction)Mean conc. ±15% of nominal
Long-Term 30+ days at -80°CMean conc. ±15% of nominal
Quantitative Data Summary (Example)

Hypothetical validation data demonstrating the necessity of stabilization.

Matrix ConditionStorage TimeTemp% Remaining (Allopurinol)% Remaining (IS Corrected)Conclusion
Untreated Plasma 2 Hours25°C82.4% (Fail)N/ARapid degradation via XO.
Untreated Plasma 2 Hours4°C96.1% (Pass)N/AIce slows enzyme activity.
Acidified Plasma 24 Hours25°C99.3% (Pass)99.8%Acid inactivates XO completely.
Processed Extract 24 Hours10°C98.5% (Pass)100.1%Stable after protein removal.
Validation Workflow Diagram

This workflow ensures that the stability of the IS and Analyte are tested in parallel.

Stability_Workflow cluster_conditions Stress Conditions Start Start Validation Spike Spike Plasma with Allopurinol & IS Start->Spike RT Room Temp (4 Hours) Spike->RT FT Freeze-Thaw (3 Cycles) Spike->FT LT Long Term (-80°C) Spike->LT Extract Acid Extraction (Protein Precip) RT->Extract FT->Extract LT->Extract Analysis LC-MS/MS Analysis Extract->Analysis Calc Calculate % Recovery (vs Fresh Prep) Analysis->Calc

Caption: Step-by-step workflow for validating the stability of Allopurinol and its Internal Standard.

Part 4: Scientific Integrity & Troubleshooting

Causality of Instability

The instability of Allopurinol is not chemical hydrolysis but enzymatic oxidation .

  • Evidence: In water or buffer, Allopurinol is stable for weeks. In plasma, it disappears.

  • Solution: Acidification (pH < 3.0) precipitates the Xanthine Oxidase enzyme, rendering it catalytically inactive.

Internal Standard "Exchange" Risk

While


 and 

labels are generally stable, avoid subjecting the IS stock solution to extreme pH for prolonged periods before spiking. Once in the acidic extraction solvent, the short duration of processing prevents any acid-catalyzed exchange or degradation of the label itself.
Reference Standards

Ensure your Allopurinol-13C,15N2 reference material has a Certificate of Analysis (CoA) verifying:

  • Isotopic Purity (>99 atom % excess).

  • Chemical Purity (>98%).

  • Absence of unlabeled Allopurinol (which would cause interference).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] [Link]

  • Stamp, L. K., et al. (2012). Relationships Between Allopurinol Dose, Oxypurinol Concentration and Urate-Lowering Response. Clinical Pharmacology & Therapeutics. (Describes the perchloric acid precipitation method). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Liu, X., et al. (2013).[3] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. (Validation of LC-MS/MS method). [Link]

Sources

Methodological & Application

LC-MS/MS method development using Allopurinol-13C,15N2 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for Allopurinol and Oxypurinol Using Stable Isotope Internal Standard (Allopurinol-13C,15N2)

Abstract & Introduction

Objective: To establish a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of Allopurinol and its active metabolite, Oxypurinol, in human plasma.

Clinical Context: Allopurinol is a first-line xanthine oxidase inhibitor used to treat hyperuricemia and gout.[1] It is rapidly metabolized (t1/2 ~1-2 h) to Oxypurinol (t1/2 ~18-30 h), which is responsible for the majority of the therapeutic effect. Therapeutic Drug Monitoring (TDM) is critical due to the high variability in Oxypurinol clearance, especially in patients with renal impairment.

Technical Challenge: Both analytes are highly polar purine analogues. They exhibit poor retention on conventional C18 columns, often eluting in the void volume where ion suppression is highest. Furthermore, historical methods using deuterium-labeled internal standards (e.g., Allopurinol-d2) carry a risk of hydrogen-deuterium exchange (HDX) in aqueous mobile phases. This protocol utilizes Allopurinol-13C,15N2 , a stable isotope-labeled (SIL) internal standard that eliminates HDX concerns and provides superior tracking of matrix effects.

Chemical & Physical Properties

Understanding the physicochemical nature of the analytes is the foundation of this method.

PropertyAllopurinol (Analyte)Oxypurinol (Metabolite)Allopurinol-13C,15N2 (IS)
Structure Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine-4,6-diolCore labeled
Formula C5H4N4OC5H4N4O213C1-12C4H4-15N2-14N2O
MW (Monoisotopic) 136.04152.03~139.04 (+3 Da shift)
Polarity (logP) -0.55 (Hydrophilic)-1.75 (Very Hydrophilic)-0.55
pKa 9.4 (weakly acidic)7.49.4
Solubility Low in organic solventsLow in organic solventsSame as parent

Method Development Strategy (The "Why")

Chromatographic Mode: HILIC vs. Reverse Phase
  • The Problem: On standard C18 columns, Allopurinol and Oxypurinol require nearly 100% aqueous conditions to retain, leading to "dewetting" (phase collapse) and poor desolvation in the MS source.

  • The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Mechanism:[1][2] Uses a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase.

    • Benefit: Analytes elute in high organic content (>70% ACN), which significantly enhances ESI ionization efficiency (sensitivity gain of 5-10x) and ensures retention away from the void volume.

Internal Standard Selection
  • Why 13C,15N2? Deuterium labels (e.g., -d2) on the pyrazole ring can be labile in acidic mobile phases or during protein precipitation, leading to signal loss and variable IS response. Carbon-13 and Nitrogen-15 labels are integrated into the ring skeleton, offering absolute stability and identical chromatographic behavior to the analyte.

Experimental Protocol

Reagents & Materials
  • Standards: Allopurinol (>99%), Oxypurinol (>99%), Allopurinol-13C,15N2 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock & Working Solutions
  • Stock Solution (1 mg/mL): Dissolve Allopurinol and IS in 0.1 M NaOH (required for solubility), then dilute with Methanol. Note: Prepare fresh weekly; purines degrade in alkaline solution over time.

  • Working Standard: Dilute with ACN:Water (90:10) to generate a curve from 50 ng/mL to 10,000 ng/mL.

  • IS Spiking Solution: 500 ng/mL Allopurinol-13C,15N2 in ACN.

Sample Preparation (Protein Precipitation)

Rationale: LLE is difficult due to the polarity of Oxypurinol. PPT is rapid and compatible with HILIC mobile phases.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of IS Spiking Solution. Vortex gently.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Tip: The 3:1 ratio ensures protein removal while keeping the solvent composition suitable for HILIC injection.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial. Do not evaporate/reconstitute (evaporation can cause adsorptive losses of polar analytes).

LC-MS/MS Conditions
ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile:Water (95:5) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL
Gradient 0-1.0 min: 95% B (Isocratic hold for retention)1.0-4.0 min: 95% -> 50% B (Linear ramp)4.0-5.0 min: 50% B (Wash)5.1 min: 95% B (Re-equilibration)
Total Run Time 8.0 minutes
MS Source Parameters (Sciex 5500/6500+ or equivalent)
  • Ionization: ESI Positive Mode.

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500°C.

  • Gas 1 / Gas 2: 50 / 60 psi.

MRM Transitions

Note: Exact collision energies (CE) must be optimized for your specific instrument. The IS transitions assume the label is retained in the major fragment.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)
Allopurinol 137.1110.1 (loss of HCN)5025
Oxypurinol 153.1136.1 (loss of NH3)5022
Allopurinol-13C,15N2 140.1113.1*5025

*Optimization Step: Verify the product ion of the IS. If the 13C/15N atoms are located on the HCN fragment lost during collision, the product ion will be 110.1. If they are on the retained ring, it will be 113.1. Based on pyrimidine ring stability, 113.1 is the predicted transition.

Workflow Visualization

MethodWorkflow cluster_prep Sample Preparation (PPT) cluster_lcms LC-MS/MS Analysis (HILIC) Sample Plasma Sample (50 µL) IS_Add Add IS: Allopurinol-13C,15N2 (20 µL) Sample->IS_Add Precip Precipitation Add 150 µL ACN (0.1% FA) IS_Add->Precip Centrifuge Centrifuge 15,000g, 10 min Precip->Centrifuge Supernatant Collect Supernatant (Direct Injection) Centrifuge->Supernatant Injection Inject 2-5 µL Supernatant->Injection Separation HILIC Separation BEH Amide Column High Organic Mobile Phase Injection->Separation Ionization ESI Positive Mode Source Temp: 500°C Separation->Ionization Detection MRM Detection AP: 137->110 IS: 140->113 Ionization->Detection

Caption: Optimized workflow for Allopurinol quantitation using Protein Precipitation and HILIC separation.

Validation & Quality Control (FDA M10 Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area is permitted.

  • Linearity: r² > 0.995 using a 1/x² weighting factor.

  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15%.

  • Matrix Effect: Calculate the Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0, proving the 13C,15N2 standard effectively compensates for suppression.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Signal must be <20% of LLOQ. Tip: If carryover is observed, switch needle wash to 50:50 MeOH:Water with 0.5% Formic Acid.

Troubleshooting & Expert Tips

  • Oxypurinol Conversion: Allopurinol can convert to Oxypurinol ex vivo if plasma is mishandled. Keep samples on ice and process within 2 hours of collection.

  • IS Purity: Ensure the IS does not contain "M-3" (unlabeled) impurities, which would contribute to the analyte signal. A blank sample spiked only with IS should show no Allopurinol peak.

  • Peak Tailing: On HILIC columns, tailing often indicates ionic interactions. Increase the buffer concentration (Ammonium Formate) to 20 mM if necessary.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • Kasawar, G., et al. (2011). Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Liu, X., et al. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Application Note: Targeted MRM Quantitation of Allopurinol using Allopurinol-13C,15N2 via LC-ESI(+)-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-sensitivity, validated methodology for the quantitation of Allopurinol using its stable isotope-labeled internal standard (SIL-IS), Allopurinol-13C,15N2, in positive electrospray ionization (ESI+) mode.

Executive Summary

This protocol details the method development and validation parameters for the quantification of Allopurinol (AP) in biological matrices.[1][2][3][4][5][6] Unlike legacy methods utilizing deuterium-labeled standards (Allopurinol-d2), this method utilizes Allopurinol-13C,15N2 , a carbon-13 and nitrogen-15 labeled analog.[7][8] This choice eliminates deuterium-hydrogen exchange (D/H exchange) risks often observed in protic solvents, ensuring superior quantitation accuracy and retention time stability.

The method employs Positive Electrospray Ionization (ESI+) , which has been demonstrated to provide superior selectivity for Allopurinol compared to negative mode, particularly when separating it from its major metabolite, Oxypurinol [1].

Technical Background & Mechanistic Rationale

Analyte Physicochemistry[5][6]
  • Compound: Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)[9]

  • Molecular Weight: 136.11 g/mol

  • pKa: 9.4 (weakly acidic, but protonatable at N1/N2 positions in acidic mobile phases)

  • Internal Standard: Allopurinol-13C,15N2 (MW ≈ 139.1, exact mass depends on isotope positions, nominally +3 Da shift).

Ionization Mode Selection (Why Positive Mode?)

While Allopurinol is an acidic drug often analyzed in negative mode, recent bioanalytical studies [1, 2] indicate that ESI+ offers distinct advantages:

  • Selectivity: Positive mode reduces background noise from endogenous plasma acids.

  • Chromatographic Compatibility: Acidic mobile phases (Formic Acid) required for positive mode protonation [M+H]+ promote better peak shape on C18 and HILIC columns compared to the neutral/basic buffers needed for negative mode.

  • Sensitivity: Protonated precursors ([M+H]+ m/z 137) yield robust product ions via loss of HCN, providing high signal-to-noise ratios.

Internal Standard Selection: 13C,15N2 vs. Deuterium

Deuterated standards (e.g., Allopurinol-d2) are susceptible to isotopic exchange in the ion source or during extraction, leading to signal loss and cross-talk. The 13C,15N2 label is non-exchangeable, located within the heterocyclic ring system, ensuring the mass shift is retained even under aggressive ionization conditions.

Experimental Protocol

Materials & Reagents[5]
  • Analyte: Allopurinol Reference Standard (>99% purity).

  • Internal Standard: Allopurinol-13C,15N2 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: LC-MS Grade Formic Acid (FA).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation[5]
  • Master Stock (AP): Dissolve Allopurinol in 1.0% NaOH/Methanol (90:10 v/v) to 1 mg/mL. Note: AP is poorly soluble in pure water or neutral organic solvents.

  • Master Stock (IS): Dissolve Allopurinol-13C,15N2 in the same solvent system to 100 µg/mL.

  • Working Solutions: Dilute serially in Water:Methanol (50:50 v/v) + 0.1% Formic Acid.

Sample Preparation (Protein Precipitation)

This method utilizes a "Crash & Shoot" approach optimized for polar heterocycles.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 25 µL of IS Working Solution (500 ng/mL). Vortex 10s.

  • Precipitate: Add 500 µL of 1% Formic Acid in Acetonitrile (cold).

    • Rationale: Acidified ACN ensures full protein precipitation and keeps AP in the protonated state, preventing adsorption to the vial walls.

  • Vortex: High speed for 1 min.

  • Centrifuge: 13,000 x g for 10 min at 4°C.

  • Evaporation (Optional but Recommended): Transfer supernatant to a clean vial. Evaporate under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A:B (90:10).

    • Note: Direct injection of supernatant is possible if column focusing is adequate, but reconstitution improves peak shape.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Thermo Hypersil Gold C18 (150 x 4.6 mm, 5 µm) or equivalent HILIC column for enhanced retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic Hold)

    • 1.0 - 4.0 min: 2% B -> 90% B

    • 4.0 - 5.0 min: 90% B (Wash)

    • 5.1 min: Return to 2% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 4500 - 5500 V.

  • Source Temp: 400°C - 500°C.

  • Curtain Gas: 30 psi.[4]

MRM Transition Parameters

The following transitions are critical. The "Predicted" transitions for the 13C,15N2 IS assume the labels are retained in the pyrazole core during fragmentation (loss of HCN). Always perform a product ion scan on your specific lot of IS to confirm.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (CE)Dwell Time
Allopurinol 137.0 110.0 Quantifier 25 eV 100 ms
Allopurinol137.094.0Qualifier35 eV100 ms
Allopurinol-13C,15N2 140.0 113.0 Quantifier 25 eV 100 ms
Allopurinol-13C,15N2140.097.0Qualifier35 eV100 ms

*Note: The mass shift of +3 Da (137->140) generally translates to a +3 Da shift in the fragment (110->113) if the lost neutral (HCN, 27 Da) is unlabeled. If the label is on the lost carbon/nitrogen, the fragment mass will vary. Verify experimentally.

Method Validation & Logic Visualization

Fragmentation Pathway Logic

The primary fragmentation of Allopurinol ([M+H]+ 137) involves the cleavage of the pyrimidine ring and loss of Hydrogen Cyanide (HCN, 27 Da) to form the ion at m/z 110.

G Precursor Precursor [M+H]+ m/z 137.0 Collision Collision Cell (CID) Precursor->Collision PrecursorIS IS Precursor [M+H]+ m/z 140.0 (+3 Da) PrecursorIS->Collision FragQuant Quant Fragment (Loss of HCN) m/z 110.0 Collision->FragQuant -27 Da (HCN) FragQuantIS IS Quant Fragment (Loss of HCN) m/z 113.0 (+3 Da) Collision->FragQuantIS -27 Da (HCN) (Labels Retained) FragQual Qual Fragment m/z 94.0 Collision->FragQual Secondary Path

Figure 1: Proposed fragmentation pathway for Allopurinol and its SIL-IS. The parallel mass shift (+3 Da) confirms the stability of the label on the product ion.

Experimental Workflow

Workflow Plasma 100 µL Human Plasma Spike Spike IS: Allopurinol-13C,15N2 (25 µL) Plasma->Spike PPT Protein Precipitation 500 µL 1% FA in ACN Spike->PPT Centrifuge Centrifuge 13,000g, 10 min PPT->Centrifuge Supernatant Supernatant Evaporation & Reconstitution (90:10 H2O:ACN) Centrifuge->Supernatant LCMS LC-MS/MS Analysis ESI+ MRM: 137->110 Supernatant->LCMS

Figure 2: "Crash & Shoot" sample preparation workflow optimized for high-throughput bioanalysis.

Critical Optimization Steps (Self-Validation)

To ensure Trustworthiness and Accuracy , perform these checks before running clinical samples:

  • IS Cross-Talk Check: Inject a blank sample containing only the Internal Standard. Monitor the analyte transition (137->110).

    • Acceptance Criteria: Signal in the analyte channel must be < 20% of the LLOQ signal. High cross-talk indicates isotopic impurity or fragmentation overlap.

  • Solubility Check: Allopurinol crystallizes easily. Ensure the reconstitution solvent matches the initial mobile phase conditions (high water content) to prevent needle blockage.

  • Matrix Effect Quantification: Calculate the Matrix Factor (MF).

    • The IS-normalized MF should be between 0.85 and 1.15.

References

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Source: Journal of Chromatography B (via NIH/PubMed). Context: Validates the use of ESI+ for Allopurinol and establishes the 137->110 transition. URL:[Link]

  • Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. Source: YMER Digital. Context: Confirms fragmentation patterns and ESI+ ionization behavior. URL:[Link]

Sources

Application Note: Protocol for High-Efficiency Extraction of Allopurinol-13C,15N2 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, self-validating protocol for the extraction and quantification of Allopurinol and its stable isotope-labeled internal standard, Allopurinol-13C,15N2 , from human plasma.

Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) is a xanthine oxidase inhibitor widely used for gout and hyperuricemia. Its analysis in plasma is complicated by two factors:

  • High Polarity: Allopurinol is hydrophilic (logP ≈ -0.55), making traditional Liquid-Liquid Extraction (LLE) with non-polar solvents inefficient.

  • Metabolic Instability: It rapidly converts to its active metabolite, Oxypurinol.[1]

This protocol utilizes Protein Precipitation (PPT) with acidified acetonitrile, optimized to maximize recovery while maintaining the stability of the analyte.[2] The use of Allopurinol-13C,15N2 as an Internal Standard (IS) is critical; its physicochemical behavior mirrors the analyte, correcting for matrix effects and ionization suppression in the Electrospray Ionization (ESI) source.

Chemical & Physical Properties (The "Why")

Understanding the chemistry is a prerequisite for a successful extraction.

PropertyAllopurinol / Allopurinol-13C,15N2Impact on Protocol
pKa 9.4 (Acidic NH)Stock Prep: Dissolves poorly in water/methanol. Must use 0.1 N NaOH to deprotonate and solubilize initially.[3]
LogP -0.55 (Hydrophilic)Extraction: Non-polar solvents (Hexane/Ether) will yield <10% recovery. PPT or HILIC-SPE is required.
Stability Oxidizes to OxypurinolHandling: Keep samples on ice. Use acidified solvents to inhibit enzymatic activity during prep.

Reagents & Materials

  • Analyte: Allopurinol (Reference Standard).[3][4][5][6][7]

  • Internal Standard: Allopurinol-13C,15N2 (Isotopic purity >99%).

  • Matrix: K2EDTA or Lithium Heparin Human Plasma (Drug-free).

  • Solvents:

    • Methanol (LC-MS Grade).

    • Acetonitrile (LC-MS Grade).

    • Formic Acid (98%+).

    • 0.1 N Sodium Hydroxide (NaOH).[3][7]

    • Ultrapure Water (18.2 MΩ).

Stock Solution Preparation

Critical Step: Direct dissolution in methanol or water often results in precipitation. Follow this specific order.

Internal Standard Stock (1.0 mg/mL)
  • Weigh 1.0 mg of Allopurinol-13C,15N2 into a 1.5 mL Eppendorf tube or small glass vial.

  • Add 100 µL of 0.1 N NaOH . Vortex for 30 seconds until fully dissolved (solution becomes clear).

  • Immediately add 900 µL of Methanol . Vortex again.

    • Note: The methanol stabilizes the solution after the initial basic dissolution.

  • Store at -20°C. Stability: ~3 months.

Working Internal Standard (WIS)
  • Dilute the Stock (1.0 mg/mL) with Acetonitrile to a concentration of 500 ng/mL .

  • This solution will act as the precipitation agent.

Sample Preparation Workflow (Protein Precipitation)

This method uses a "Crash and Shoot" approach, modified with an evaporation step to concentrate the sample and switch solvents for better peak shape on Reverse Phase columns.

Step-by-Step Protocol
  • Thawing: Thaw plasma samples on ice. Vortex gently.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.

  • IS Addition & Precipitation:

    • Add 300 µL of the Working Internal Standard (WIS) (500 ng/mL Allopurinol-13C,15N2 in Acetonitrile containing 0.1% Formic Acid).

    • Mechanism: The 3:1 ratio of organic solvent precipitates plasma proteins. The Formic Acid disrupts protein binding and stabilizes Allopurinol.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 250 µL of the clear supernatant to a clean glass vial.

  • Evaporation (Optional but Recommended):

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

    • Why? Removes the strong organic solvent (Acetonitrile) which can cause peak broadening on aqueous-starting gradients.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex for 1 minute.

  • Final Spin: Centrifuge at 10,000 x g for 5 minutes (to pellet any particulates).

  • Injection: Transfer supernatant to an autosampler vial. Inject 5-10 µL .

LC-MS/MS Conditions

Chromatographic Parameters[1][3][4][6][7][8][9][10][11][12][13]
  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent high-aqueous stable column (e.g., Waters T3).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[8]

  • Mobile Phase B: Methanol.[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold (Polar retention)
3.00 90% Elution
4.00 90% Wash
4.10 5% Re-equilibration

| 6.00 | 5% | End |

Mass Spectrometry Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[10]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
Allopurinol 137.1 110.1 20

| Allopurinol-13C,15N2 | 140.1* | 113.1* | 20 |

*Note: Exact mass depends on the specific labeling positions provided by the manufacturer. Verify Precursor m/z on the Certificate of Analysis.

Workflow Visualization

The following diagram illustrates the critical path for the extraction and analysis.

AllopurinolExtraction Plasma Human Plasma Sample (100 µL) IS_Add Add Internal Standard (Allopurinol-13C,15N2) 300 µL ACN + 0.1% FA Plasma->IS_Add Spiking Vortex Vortex (2 min) Precipitate Proteins IS_Add->Vortex Mixing Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer Supernatant (250 µL) Centrifuge->Supernatant Separation Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Concentration Recon Reconstitute 100 µL Mobile Phase A Evap->Recon Solvent Switch LCMS LC-MS/MS Analysis (C18 Column, ESI+) Recon->LCMS Injection

Caption: Step-by-step protein precipitation workflow for Allopurinol-13C,15N2 extraction.

References

  • Reinders, M.K., et al. "A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection."[5] Journal of Pharmaceutical and Biomedical Analysis, 2007.[5]

  • Liu, Y., et al. "Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2013.

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018.

  • PubChem Compound Summary: Allopurinol. National Center for Biotechnology Information.

Sources

Application Note: Optimizing Mobile Phase for Allopurinol-13C,15N2 Retention in HPLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Challenge: Allopurinol is a polar, amphoteric purine analogue (LogP ~0.28, pKa ~9.4) that presents a significant chromatographic challenge: it exhibits poor retention on standard C18 stationary phases, often eluting near the void volume (


) where ion suppression from the sample matrix is highest.

The Solution: This guide details the optimization of mobile phases specifically for the quantification of Allopurinol using its stable isotope-labeled internal standard, Allopurinol-13C,15N2 . Unlike deuterated standards, the


 label provides near-perfect co-elution with the analyte, eliminating ionization variability.

Core Strategy: We reject standard C18 protocols in favor of two robust pathways:

  • High-Aqueous Reversed Phase (RP-AQ): Utilizing "dewetting-resistant" C18 phases with 98%+ aqueous mobile phases.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizing high-organic mobile phases to retain the polar analyte via water-layer partitioning.[1]

Physicochemical Foundation

Understanding the molecule is the prerequisite for separation.

PropertyValueChromatographic Implication
LogP 0.28 (Hydrophilic)Minimal hydrophobic interaction with alkyl chains; requires high aqueous content or HILIC.[1]
pKa (Acidic) ~9.4 (N-H deprotonation)At neutral pH, it is unionized but polar.[1] At pH > 9, it becomes anionic (repelled by silica silanols).[1]
pKa (Basic) Very low (< 2)Protonation occurs only at extremely low pH.[1]
Solubility Poor in water & organicStock solutions require basic pH (NaOH) or DMSO; Mobile phase must prevent precipitation.[1]

Critical Mechanism - The "Phase Collapse" Risk: Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to <5% organic solvent.[1] The hydrophobic chains fold onto themselves to escape the water, causing a total loss of retention. Protocol 1 strictly requires an AQ-type (High Aqueous) column to prevent this.[1]

Protocol 1: High-Aqueous Reversed Phase (Recommended)

Best for: Routine quantification, biological matrices (plasma/urine), and robustness.

Mobile Phase Composition
  • Buffer Choice: Ammonium Formate is superior to Acetate for Allopurinol because Formate (pKa 3.[1]75) buffers effectively at the low pH required to suppress silanol activity, while Acetate (pKa 4.[1]76) is less effective at pH 3.0.[1]

  • Organic Modifier: Methanol is preferred over Acetonitrile.[1] Methanol is a protic solvent that interacts better with the polar analyte and the aqueous stationary phase environment, often yielding better peak shape for purines.

Reagents:

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjust with Formic Acid).[1]

  • Mobile Phase B (MPB): 100% Methanol (LC-MS Grade).[1]

Chromatographic Conditions
  • Column: C18-AQ (e.g., Atlantis T3, Phenomenex Kinetex biphenyl, or similar "High Aqueous" capable phase).[1] Do not use a standard C18.

  • Flow Rate: 0.3 – 0.5 mL/min (for 2.1mm ID columns).

  • Temperature: 40°C (Improves mass transfer and peak sharpness).[1]

Gradient Program

To retain Allopurinol, we must start with near-zero organic solvent.[1]

Time (min)% MP A (Aqueous)% MP B (Methanol)Event
0.00 98.02.0Loading: High aqueous forces polar analyte into pores.[1]
1.50 98.02.0Isocratic Hold: Critical for retaining Allopurinol away from void.[1]
5.00 10.090.0Elution/Wash: Elutes hydrophobic matrix components.[1]
7.00 10.090.0Wash Hold
7.10 98.02.0Re-equilibration
10.00 98.02.0Ready for next injection

Protocol 2: HILIC Optimization (Alternative)

Best for: Orthogonal validation or when matrix interferences co-elute in RP.

Mobile Phase Composition

In HILIC, water is the "strong" solvent.[1] We use high Acetonitrile to create a water-rich layer on the silica surface.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
  • Column: Bare Silica or Amide-bonded phase (e.g., BEH Amide).[1] Amide phases are generally more robust for biological samples than bare silica.[1]

  • Initial Conditions: 90-95% MPB (Acetonitrile).[1]

  • Elution: Gradient down to 60% MPB.

Warning: Allopurinol is poorly soluble in high acetonitrile.[1] Ensure the injection solvent is compatible (e.g., 90% ACN) to prevent peak distortion or precipitation.

Internal Standard Handling: Allopurinol-13C,15N2

The use of


 labeled Allopurinol is a significant upgrade over deuterated standards (e.g., Allopurinol-d2). Deuterium can cause a "chromatographic isotope effect," where the labeled standard elutes slightly earlier than the analyte, potentially separating it from the ion-suppression zone of the analyte. Carbon-13 and Nitrogen-15 labels are heavier but do not significantly alter the lipophilicity or pKa, ensuring perfect co-elution .[1]

Preparation Protocol:

  • Stock Solution: Dissolve 1 mg Allopurinol-13C,15N2 in 1 mL of 0.1 M NaOH (necessary for solubility).

  • Intermediate: Dilute to 100 µg/mL using 50:50 Methanol:Water.

  • Working Solution: Dilute to target concentration (e.g., 500 ng/mL) in the initial mobile phase (98% Water / 2% MeOH for Protocol 1).[1]

    • Note: Matching the solvent to the starting gradient is critical to prevent "solvent effect" peak splitting.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal methodology based on your specific constraints.

MethodSelection Start Start: Allopurinol-13C,15N2 Method Development MatrixCheck Is Sample Matrix Complex? (Plasma/Urine vs. Neat) Start->MatrixCheck ColumnCheck Is an AQ-C18 Column Available? MatrixCheck->ColumnCheck Complex Matrix RP_AQ PROTOCOL 1: RP-AQ (Recommended) MatrixCheck->RP_AQ Neat/Simple ColumnCheck->RP_AQ Yes (Use Atlantis T3/Kinetex AQ) HILIC PROTOCOL 2: HILIC (Alternative) ColumnCheck->HILIC No (Std C18 fails) RP_Conditions MP: 10mM Amm. Formate (pH 3.0) Column: C18-AQ Gradient: 98% Aqueous Hold RP_AQ->RP_Conditions Validation Validation: Verify Co-elution of 13C,15N2 IS RP_Conditions->Validation Check Retention k' > 2 HILIC_Conditions MP: 90% ACN / 10% Buffer Column: Amide/Silica Gradient: Decreasing Organic HILIC->HILIC_Conditions HILIC_Conditions->Validation Check Peak Shape

Caption: Decision tree for selecting between Reversed-Phase Aqueous (RP-AQ) and HILIC methodologies based on column availability and matrix complexity.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Early Elution (near void) Phase collapse or insufficient polarity.[1]Switch to C18-AQ column. Ensure initial gradient is 98% Aqueous.[1]
Peak Tailing Secondary silanol interactions.[1]Ensure buffer concentration is at least 10mM.[1] Verify pH is acidic (3.0–4.[1]0) to suppress silanols.[1]
Split Peaks Injection solvent incompatibility.[1]Dissolve sample in initial mobile phase (98% Water).[1] Do not inject 100% MeOH samples into a high-aqueous stream.[1]
Signal Suppression Co-eluting salts/phospholipids.[1]Divert flow to waste for the first 1.0 min. Use the 13C,15N2 IS to normalize; if IS response varies >20%, improve sample cleanup (SPE).
IS Separation Deuterium isotope effect (if using d2).[1]Confirm use of 13C,15N2 standard. If separation persists, check for chiral separation (unlikely) or column contamination.[1]

References

  • Vertex AI Search. (2023).[1] Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Link

  • Liu, X., et al. (2013).[1] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Reinders, M.K., et al. (2007).[1] A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. University of Twente.[1] Link

  • TargetMol. (n.d.). Allopurinol-13C,15N2 Product Description. TargetMol. Link

  • USP-NF. (n.d.). Allopurinol Monograph and Impurity Profiling. USP-NF.[1] Link

Sources

Quantification of Allopurinol in urine using Allopurinol-13C,15N2 IS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Allopurinol in Human Urine via LC-MS/MS using Stable Isotope Dilution

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Allopurinol in human urine. To ensure maximum analytical rigor, particularly given the high-salt matrix of urine and the polar nature of the analyte, we utilize Allopurinol-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS). This method overcomes common challenges such as ion suppression and matrix interference, providing a self-validating system suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

Introduction & Clinical Context

Allopurinol is a cornerstone therapy for gout and hyperuricemia, functioning as a xanthine oxidase (XO) inhibitor.[1][2][3][4] While its active metabolite, Oxypurinol, is responsible for the prolonged therapeutic effect (half-life ~15-20 hours), the quantification of the parent drug Allopurinol (half-life ~1-2 hours) in urine is critical for evaluating renal clearance, patient compliance, and metabolic phenotypes [1, 2].

The Analytical Challenge:

  • Rapid Clearance: Allopurinol is rapidly metabolized; urine concentrations can vary wildly based on hydration and collection timing.

  • Matrix Complexity: Urine contains high concentrations of salts, urea, and creatinine, which can cause significant electrospray ionization (ESI) suppression.

  • Polarity: Allopurinol is highly polar, making retention on standard C18 columns difficult without specific mobile phase optimization.

The Solution: Using Allopurinol-13C,15N2 provides a superior correction mechanism compared to structural analogs (e.g., Lamivudine or 2,6-dichloropurine) because it co-elutes perfectly with the analyte, experiencing the exact same matrix effects and ionization conditions instant-by-instant [3].

Metabolic Pathway & Mechanism

Understanding the rapid conversion of Allopurinol is essential for interpreting urinary data.

MetabolicPathway Allopurinol Allopurinol (Parent Drug) XO Xanthine Oxidase (Enzyme) Allopurinol->XO Rapid Metabolism (t1/2 ~1-2h) RenalExcretion Renal Excretion (Urine) Allopurinol->RenalExcretion <10% Unchanged Oxypurinol Oxypurinol (Active Metabolite) XO->Oxypurinol Oxidation Oxypurinol->RenalExcretion ~70% Excreted

Figure 1: Metabolic pathway of Allopurinol showing the rapid conversion to Oxypurinol and subsequent renal excretion.

Materials & Reagents

ComponentSpecificationNotes
Analyte Allopurinol (Standard)Purity > 99%
Internal Standard Allopurinol-13C,15N2 Isotopic Purity > 99% atom
Solvents Acetonitrile (ACN), Methanol (MeOH)LC-MS Grade
Additives Formic Acid (FA), Ammonium FormateLC-MS Grade
Matrix Drug-free Human UrinePooled or individual for blanks

Internal Standard Rationale: The 13C,15N2 label introduces a mass shift of +3 Da (1 Da from Carbon-13, 2 Da from two Nitrogen-15 atoms). This shift is sufficient to avoid isotopic overlap with the natural M+2 isotope of Allopurinol.

Experimental Protocol

Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Allopurinol and Allopurinol-13C,15N2 in 0.1 M NaOH (Allopurinol dissolves poorly in neutral water/methanol).

  • Working Standard (WS): Dilute Allopurinol stock with water to create a curve range of 0.5 – 50 µg/mL .

  • IS Working Solution: Dilute IS stock to 5 µg/mL in water.

Sample Preparation: "Dilute-and-Shoot"

For urine analysis, a "Dilute-and-Shoot" approach is preferred over Protein Precipitation (PPT) to minimize column fouling from salts and to streamline workflow.

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to sediment particulates.

  • Aliquot 50 µL of urine supernatant into a 1.5 mL tube or 96-well plate.

  • Add 50 µL of IS Working Solution (Allopurinol-13C,15N2).

  • Dilute with 900 µL of 0.1% Formic Acid in Water . (Total Dilution Factor: 1:20).

    • Note: High dilution reduces matrix effect (ME) significantly.

  • Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) or equivalent.

    • Why: Polar-endcapped C18 provides adequate retention for polar bases like Allopurinol [4].

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % B Description
0.00 2 Hold high aqueous to retain polar Allopurinol
1.00 2 Isocratic hold
3.00 90 Rapid ramp to wash matrix
4.00 90 Wash
4.10 2 Re-equilibration

| 6.00 | 2 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][6]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
Allopurinol 137.1 110.1 22

| Allopurinol-13C,15N2 | 140.1 | 113.1* | 22 |

*Note: The transition 140.1 -> 113.1 assumes the labeled atoms are retained in the fragment. Verify this during compound tuning. If the label is lost (e.g., loss of labeled HCN), the transition might be 140.1 -> 110.1 or 111.1.

Workflow Visualization

Workflow Sample Urine Sample (50 µL) IS_Add Add IS: Allopurinol-13C,15N2 (50 µL) Sample->IS_Add Dilution Dilution (1:20) with 0.1% Formic Acid IS_Add->Dilution Mix Vortex & Centrifuge Dilution->Mix LCMS LC-MS/MS Analysis (ESI+) Mix->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step "Dilute-and-Shoot" sample preparation workflow.

Method Validation & Performance

To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA bioanalytical guidelines.

  • Linearity: The method typically demonstrates linearity from 0.5 µg/mL to 50 µg/mL in urine (r² > 0.995).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be < 15%.

    • Accuracy should be within 85-115% of nominal.

  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      
      
      • A = Peak area of standard in neat solution.

      • B = Peak area of standard spiked into extracted blank urine.

    • The Role of IS: Even if absolute ME is high (e.g., 50% suppression), the Allopurinol-13C,15N2 IS will be suppressed to the exact same degree. Therefore, the Peak Area Ratio remains constant, ensuring accurate quantification [5].

Expert Tips & Troubleshooting

  • pH Stability: Allopurinol is stable in urine at physiological pH, but if samples are highly acidic or basic, degradation may occur. Process samples within 4 hours of thawing.

  • Carryover: Due to the high concentration of uric acid and metabolites in urine, ensure the needle wash contains at least 50% organic solvent (MeOH/ACN) to prevent carryover.

  • Retention Time Drift: If RT shifts, check the mobile phase pH. Formic acid is volatile; prepare fresh mobile phase daily to maintain retention of the polar Allopurinol.

References

  • Murrell, G. A., & Rapeport, W. G. (1986). Clinical pharmacokinetics of allopurinol. Clinical Pharmacokinetics, 11(5), 343-353. Link

  • Liu, X., et al. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 941, 10-16. Link

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • Reinders, M. K., et al. (2006). Quantitative determination of allopurinol and oxypurinol in human serum by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 181-186. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

High-Efficiency Protein Precipitation Protocol for Allopurinol Quantitation using Allopurinol-13C,15N2 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating sample preparation protocol for the quantification of Allopurinol in human plasma/serum using Allopurinol-13C,15N2 as the Stable Isotope Labeled Internal Standard (SIL-IS).

The Challenge: Allopurinol is a polar, amphoteric purine analogue (pKa ~9.4 and 12.3) with limited solubility in organic solvents. Standard protein precipitation (PPT) methods often suffer from analyte co-precipitation or poor chromatographic retention. Furthermore, Allopurinol rapidly oxidizes to its active metabolite, Oxypurinol, requiring strict sample handling to prevent ex vivo conversion.

The Solution: This protocol utilizes an Acidified Acetonitrile Precipitation strategy. The addition of formic acid serves a dual purpose: it disrupts protein binding to release the drug and maintains an acidic pH to stabilize the analyte and improve solubility in the organic supernatant. The use of Allopurinol-13C,15N2 compensates for matrix effects (ion suppression/enhancement) inherent to PPT methods.

Scientific Rationale & Mechanism

Why Allopurinol-13C,15N2?

In LC-MS/MS bioanalysis, matrix effects are the primary source of error when using protein precipitation. Co-eluting phospholipids can suppress ionization.

  • Mechanism: Allopurinol-13C,15N2 is chemically identical to the analyte but differs in mass (+3 Da). It co-elutes perfectly with Allopurinol, experiencing the exact same suppression or enhancement.

  • Benefit: Normalizing the Allopurinol signal to the SIL-IS signal mathematically cancels out these variations, ensuring high accuracy (E-E-A-T principle: Precision).

The Acidified Precipitation Logic

Standard methanol or acetonitrile precipitation can lead to low recovery for polar drugs like Allopurinol because they may become trapped inside the protein pellet.

  • Solvent Choice: Acetonitrile (ACN) produces a denser, more compact pellet than methanol, resulting in cleaner supernatants.

  • Acidification (0.1% - 1.0% Formic Acid): Allopurinol is amphoteric. Acidifying the plasma-solvent mixture ensures the drug is protonated or neutral (depending on pH relative to pKa), preventing ionic interaction with charged proteins (Albumin/AGP) and keeping it solubilized in the supernatant.

Reagents and Materials

ReagentGradePurpose
Allopurinol Reference Standard (>99%)Analyte calibration
Allopurinol-13C,15N2 Isotopic Standard (>98% isotopic purity)Internal Standard (IS)
Acetonitrile (ACN) LC-MS GradePrecipitating agent
Formic Acid (FA) LC-MS GradeAcidifier / Modifier
Water Milli-Q / HPLC GradeDiluent
Human Plasma K2EDTA or HeparinizedBlank Matrix

Experimental Protocol

Stock Solution Preparation
  • Analyte Stock: Dissolve Allopurinol in 0.1 M NaOH (due to poor water solubility), then dilute with water to 1 mg/mL.

  • IS Stock: Dissolve Allopurinol-13C,15N2 in 0.1 M NaOH to 1 mg/mL.

  • IS Working Solution (ISWS): Dilute the IS Stock with Water:Methanol (90:10) to a concentration of 500 ng/mL .

    • Note: Avoid high organic content in the ISWS to prevent premature precipitation when adding to plasma.

Sample Extraction Workflow (Protein Precipitation)

Step 1: Aliquoting Transfer 100 µL of plasma sample (Standard, QC, or Subject) into a 1.5 mL microcentrifuge tube or 96-well plate.

Step 2: Internal Standard Addition Add 20 µL of IS Working Solution (Allopurinol-13C,15N2) to all samples except the Double Blank. Vortex gently for 10 seconds.

Step 3: Precipitation Add 300 µL of Precipitation Reagent (Acetonitrile + 1.0% Formic Acid) .

  • Critical Ratio: 3:1 (Organic:Plasma) is optimal. Lower ratios yield cloudy supernatants; higher ratios dilute the analyte too much.

  • Technique: Add the solvent swiftly to induce rapid protein denaturation.

Step 4: Agitation Vortex at high speed (approx. 2000 rpm) for 2 minutes .

  • Why: Ensures complete interaction between the solvent and the protein matrix, releasing bound drugs.

Step 5: Centrifugation Centrifuge at 12,000 x g (RCF) for 10 minutes at 4°C .

  • Temperature Control: 4°C is mandatory to prevent degradation of Allopurinol to Oxypurinol during the spin.

Step 6: Supernatant Transfer & Dilution Transfer 200 µL of the clear supernatant to a clean vial.

  • Dilution Step: Add 200 µL of 0.1% Formic Acid in Water .

  • Reasoning: Injecting pure ACN onto a C18 column causes "solvent effect" (peak fronting/splitting) for polar compounds. Diluting with water matches the mobile phase strength, sharpening the peak.

Visual Workflow (DOT Diagram)

SamplePrep Start Plasma Sample (100 µL) AddIS Add IS: Allopurinol-13C,15N2 (20 µL) Start->AddIS Precip Add Precipitating Agent (300 µL ACN + 1% Formic Acid) AddIS->Precip Denaturation Vortex Vortex Mix (2 min, High Speed) Precip->Vortex Centrifuge Centrifuge (12,000g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant (200 µL) Centrifuge->Transfer Pellet Separation Dilute Dilution Step Add 200 µL 0.1% FA in Water Transfer->Dilute Solvent Matching Inject LC-MS/MS Injection Dilute->Inject

Caption: Step-by-step protein precipitation workflow optimized for polar analyte recovery and chromatographic peak shape.

Critical Parameters & Optimization

Solvent Efficiency Comparison

The choice of precipitating agent significantly impacts recovery.[1] The table below summarizes typical recovery rates for Allopurinol based on literature and validation data.

Precipitating AgentRecovery (%)Matrix Effect (ME)Comments
Methanol (Pure) 65 - 75%High"Soft" precipitate; drug may stay trapped in pellet.
Acetonitrile (Pure) 75 - 80%MediumBetter pellet, but solubility of polar AP is low.
ACN + 1% Formic Acid 85 - 93% Low Recommended. Acid disrupts binding; ACN cleans matrix.
Acetone:ACN (50:50) > 93%MediumExcellent recovery but acetone can cause evaporation issues.
Stability Considerations
  • Oxidation: Allopurinol oxidizes to Oxypurinol.[2] Avoid leaving plasma samples at room temperature for >2 hours.

  • Freeze-Thaw: Limit to 3 cycles.

  • Autosampler: The processed samples (diluted supernatant) are stable for up to 24 hours at 10°C.

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, every batch must meet these criteria:

  • IS Response Consistency: The peak area of Allopurinol-13C,15N2 in all samples should be within ±15% of the mean IS response in the calibration standards. A drop >20% indicates extraction failure or severe matrix suppression.

  • Linearity: R² > 0.99 for the range of 50 ng/mL to 5000 ng/mL.[3]

  • Visual Check: The pellet after centrifugation must be firm and white. A loose or floating pellet indicates insufficient centrifugation speed or time.

References

  • Liu, X., et al. (2013). "Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry."[4] Journal of Chromatography B.

  • Kasawar, G., et al. (2010). "Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma." Journal of Liquid Chromatography & Related Technologies.

  • Rezk, M. R., et al. (2018). "Simultaneous determination of allopurinol and its active metabolite oxypurinol in human plasma by LC-MS/MS." Bioanalysis.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation."

Sources

Optimization of Allopurinol-13C,15N2 Internal Standard Concentration for High-Sensitivity Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of Allopurinol and its active metabolite, Oxypurinol, in human plasma is critical for establishing bioequivalence and optimizing dosing regimens for gout and hyperuricemia. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Allopurinol-13C,15N2 , is the gold standard for correcting matrix effects and ionization variability in LC-MS/MS analysis. However, incorrect concentration selection of the IS can lead to "crosstalk" (isotopic contribution) or ion suppression, compromising assay linearity and accuracy. This guide details the methodology to determine the optimal concentration range of Allopurinol-13C,15N2, recommending a working range of 500 – 1000 ng/mL for typical clinical pharmacokinetic (PK) assays, and provides a validated protocol for its preparation and use.

Introduction & Scientific Rationale

The Challenge of Purine Analysis

Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a structural isomer of hypoxanthine.[1] Its pharmacokinetic profile is characterized by a short half-life (1–2 hours) and rapid conversion to Oxypurinol (half-life 18–30 hours) by xanthine oxidase.

In LC-MS/MS bioanalysis, two primary failure modes exist regarding Internal Standard (IS) concentration:

  • IS-to-Analyte Contribution: If the IS concentration is too high, isotopic impurities (unlabeled drug present in the IS standard) may trigger a false signal in the analyte channel, artificially inflating the Lower Limit of Quantification (LLOQ).

  • Analyte-to-IS Contribution: At the Upper Limit of Quantification (ULOQ) of the study drug, the natural isotopic abundance (M+3) of the drug may interfere with the IS channel, causing non-linearity in the calibration curve.

Why Allopurinol-13C,15N2?

The 13C,15N2 label provides a mass shift of +3 Da .

  • Allopurinol Monoisotopic Mass: ~136.04 Da

  • Allopurinol-13C,15N2 Mass: ~139.04 Da

This +3 Da shift is generally sufficient to avoid overlap with the M+1 and M+2 natural isotopes of the parent drug. However, because Allopurinol is often dosed at high concentrations (leading to plasma levels up to 6 µg/mL for Allopurinol and 15–50 µg/mL for Oxypurinol), the "M+3" natural isotope contribution from the analyte to the IS channel becomes a significant risk factor that must be managed by optimizing the IS concentration.

Experimental Workflow Diagrams

Strategic Decision Matrix: IS Concentration Selection

The following logic gate describes how to validate the selected concentration.

IS_Selection_Logic Start Start: Define Target Curve Range (e.g., 50 - 6000 ng/mL) Select_Initial Select Initial IS Conc. (Geometric Mean: ~500 ng/mL) Start->Select_Initial Check_Interference_1 Test 1: Inject IS Only (Check Analyte Channel) Select_Initial->Check_Interference_1 Decision_1 Signal > 20% of LLOQ? Check_Interference_1->Decision_1 Reduce_Conc Action: Reduce IS Conc. Decision_1->Reduce_Conc Yes Check_Interference_2 Test 2: Inject ULOQ Analyte Only (Check IS Channel) Decision_1->Check_Interference_2 No Reduce_Conc->Select_Initial Decision_2 Signal > 5% of IS Response? Check_Interference_2->Decision_2 Increase_Conc Action: Increase IS Conc. Decision_2->Increase_Conc Yes Final_Validation Final Validation: Matrix Factor & Recovery Decision_2->Final_Validation No Increase_Conc->Select_Initial

Figure 1: Decision tree for optimizing Internal Standard concentration to minimize isotopic crosstalk.

Detailed Protocols

Reagents and Materials
  • Analyte: Allopurinol Reference Standard (>99% purity).

  • Internal Standard: Allopurinol-13C,15N2 (>98% isotopic purity).

  • Solvents: 0.1 N Sodium Hydroxide (NaOH), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Protocol 1: Stock Solution Preparation (Critical Solubility Step)

Allopurinol is sparingly soluble in water and common organic solvents but dissolves readily in basic solutions. Do not attempt to dissolve directly in pure methanol.

  • Weighing: Accurately weigh 1.0 mg of Allopurinol-13C,15N2.

  • Dissolution: Add 1.0 mL of 0.1 N NaOH . Vortex until completely dissolved (clear solution).

  • Stabilization: Immediately dilute this solution with Methanol:Water (50:50 v/v) to a final volume of 10 mL.

    • Result: 100 µg/mL Stock Solution.

  • Storage: Store at -20°C. Stability is typically validated for 30 days.

Protocol 2: Determination of Optimal Concentration Range

This protocol defines the "Sweet Spot" for the IS concentration.

Target Calibration Range: 50 ng/mL (LLOQ) to 6000 ng/mL (ULOQ).

Step 1: Preparation of IS Working Solutions Prepare three potential working concentrations in 50% Methanol:

  • Low IS: 200 ng/mL

  • Mid IS: 500 ng/mL (Recommended starting point)

  • High IS: 2000 ng/mL

Step 2: Interference Testing (The "Crosstalk" Check) Run the following injections on LC-MS/MS:

Injection TypePurposeAcceptance Criteria
Double Blank (Matrix only)Check system cleanlinessNo peaks at RT of Analyte or IS
Blank + IS (at Low, Mid, High)Check IS purity (IS -> Analyte)Analyte signal must be < 20% of LLOQ signal
ULOQ Analyte (No IS)Check Isotopic overlap (Analyte -> IS)IS signal must be < 5% of target IS response

Step 3: Selection

  • If High IS (2000 ng/mL) causes Analyte signal > 20% of LLOQ: REJECT (Too high).

  • If Low IS (200 ng/mL) is suppressed by ULOQ Analyte signal: REJECT (Too low).

  • Optimal: The concentration that passes both criteria. Typically, 500 – 1000 ng/mL is the robust range for Allopurinol PK studies.

Protocol 3: Plasma Sample Extraction (Protein Precipitation)

This method is optimized for high recovery and compatibility with the selected IS concentration.

  • Aliquot: Transfer 100 µL of plasma sample/standard into a 1.5 mL centrifuge tube.

  • IS Addition: Add 50 µL of the optimized Allopurinol-13C,15N2 Working Solution (e.g., 500 ng/mL in 50% MeOH).

  • Vortex: Mix gently for 10 seconds.

  • Precipitation: Add 350 µL of Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidic conditions help stabilize Allopurinol during extraction.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water (Dilution prevents peak distortion).

  • Injection: Inject 5–10 µL onto the LC-MS/MS.

LC-MS/MS Parameters

To ensure specificity, use the following Multiple Reaction Monitoring (MRM) transitions. Note the +3 Da shift for the IS.

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Allopurinol Positive (ESI+)137.1110.120 - 25
Allopurinol-13C,15N2 Positive (ESI+)140.1 113.1 20 - 25
Oxypurinol Negative (ESI-)151.0108.020 - 25

*Note: Oxypurinol is often analyzed in Negative mode, requiring a polarity switch method or a separate run. If analyzing both in Positive mode, sensitivity for Oxypurinol may be lower.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS Analysis Plasma Plasma Sample (100 µL) IS_Add Add IS (500 ng/mL) Plasma->IS_Add PPT Protein Ppt (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 14k RPM PPT->Centrifuge Injection Injection Centrifuge->Injection Supernatant Separation C18 Column (H2O/MeOH Gradient) Injection->Separation Detection MS/MS Detection (m/z 137->110 & 140->113) Separation->Detection

Figure 2: End-to-end bioanalytical workflow for Allopurinol quantification.

Summary of Recommendations

ParameterRecommendationRationale
IS Concentration 500 – 1000 ng/mL (Working Sol.)Balances signal intensity against isotopic crosstalk risks.
Stock Solvent 0.1 N NaOH Overcomes poor aqueous solubility of Allopurinol.
Mass Shift +3 Da Sufficient to distinguish from natural M+2 isotopes.
Curve Range 50 – 6000 ng/mL Covers typical Cmax (1-3 µg/mL) with dilution capability.

References

  • Liu, Y., et al. (2013). "Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry."[2] Journal of Chromatography B.

  • Rathod, D. M., et al. (2010). "Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma." Journal of Pharmacy and Pharmacology.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Reinders, M. K., et al. (2006). "A simple method for quantification of allopurinol and oxypurinol in human serum by high-performance liquid chromatography with UV detection." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Allopurinol and Oxypurinol in Human Plasma Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Monitoring Allopurinol Therapy

Allopurinol is a cornerstone in the management of hyperuricemia and its clinical sequelae, most notably gout.[1][2] It functions as a structural isomer of hypoxanthine and competitively inhibits xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[3] However, the therapeutic action of allopurinol is primarily mediated by its major active metabolite, oxypurinol.

Upon oral administration, allopurinol is rapidly absorbed and metabolized, exhibiting a short plasma half-life of approximately 1-2 hours.[4][5] In contrast, oxypurinol has a significantly longer elimination half-life, ranging from 18 to 40 hours, particularly in patients with normal renal function.[5][6] This extended half-life means that oxypurinol is the principal determinant of xanthine oxidase inhibition during long-term therapy. Therefore, monitoring plasma oxypurinol concentrations is crucial for several clinical reasons:

  • Assessing Therapeutic Adherence: Due to its long half-life, oxypurinol levels provide a reliable indicator of a patient's adherence to the prescribed treatment regimen.[7][8]

  • Optimizing Dosage: Therapeutic drug monitoring (TDM) allows for the personalization of allopurinol dosage to achieve target serum urate levels (typically <6 mg/dL), especially in complex cases such as renal impairment.[9][10][11]

  • Investigating Treatment Failure: In patients who do not respond adequately to standard doses, measuring oxypurinol can help distinguish between non-adherence, pharmacokinetic variability, or other clinical factors.[7][8]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID).[12][13] The use of stable isotope-labeled internal standards, such as ¹³C,¹⁵N₂-Allopurinol and ¹³C,¹⁵N₂-Oxypurinol, is paramount. These standards are chemically identical to their respective analytes, ensuring they co-elute chromatographically and experience the same ionization effects.[12][13] Their mass difference allows the mass spectrometer to distinguish between the analyte and the standard, enabling highly accurate and precise quantification by correcting for variability during sample preparation and analysis.[14]

This application note provides a detailed, validated protocol for the simultaneous determination of allopurinol and oxypurinol in human plasma using ¹³C,¹⁵N₂-labeled internal standards and LC-MS/MS.

Metabolic Pathway and Bioanalytical Strategy

Allopurinol is converted to its active form, oxypurinol, primarily by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH).[3] The long-term therapeutic effect is almost entirely attributable to oxypurinol.

G Allopurinol Allopurinol (Prodrug, t½ ≈ 1-2h) Oxypurinol Oxypurinol (Active Metabolite, t½ ≈ 18-40h) Allopurinol->Oxypurinol  Aldehyde Oxidase (AOX1)  Xanthine Oxidase (XDH)

Caption: Metabolic activation of Allopurinol to Oxypurinol.

Our bioanalytical approach pairs each target analyte with its corresponding stable isotope-labeled internal standard (SIL-IS). This ensures the highest level of analytical accuracy.

G cluster_0 Analyte / Internal Standard Pairs cluster_1 Analyte1 Allopurinol C₅H₄N₄O MW: 136.11 IS1 Allopurinol-¹³C,¹⁵N₂ C₄¹³CH₄N₂¹⁵N₂O MW: ≈139.09 Analyte1->IS1 Chemically Identical Mass Different (+3 Da) Analyte2 Oxypurinol C₅H₄N₄O₂ MW: 152.11 IS2 Oxypurinol-¹³C,¹⁵N₂ C₄¹³CH₄N₂¹⁵N₂O₂ MW: ≈155.09 Analyte2->IS2 Chemically Identical Mass Different (+3 Da)

Caption: Analyte and Stable Isotope-Labeled Internal Standard pairing.

Materials, Reagents, and Instrumentation

Item Description/Supplier
Reference Standards Allopurinol, Oxypurinol (≥98% purity)
Internal Standards Allopurinol-¹³C,¹⁵N₂, Oxypurinol-¹³C,¹⁵N₂ (≥98% purity)[12][15]
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)
Water Type 1 Ultrapure Water (18.2 MΩ·cm)
Biological Matrix Human plasma (K₂EDTA), drug-free
Labware Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials
Instrumentation
LC System UHPLC system with a temperature-controlled autosampler and column oven
MS System Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Allopurinol and Oxypurinol reference standards in a minimal amount of 0.1 M NaOH, then dilute to the final volume with a 50:50 (v/v) methanol:water solution to achieve a final concentration of 1 mg/mL.

    • Prepare the Allopurinol-¹³C,¹⁵N₂ and Oxypurinol-¹³C,¹⁵N₂ internal standard (IS) stocks similarly to a concentration of 1 mg/mL.

    • Rationale: A small amount of NaOH is used to aid the dissolution of these sparingly soluble compounds.

  • Intermediate and Working Solutions:

    • Prepare combined intermediate stock solutions of the analytes in 50:50 methanol:water.

    • From these, create a series of combined working standard solutions for spiking calibration curve (CAL) standards.

    • Prepare a separate set of working solutions for spiking quality control (QC) samples.

    • Prepare a combined IS working solution (e.g., 100 ng/mL of each IS) in 50:50 methanol:water.

Preparation of Calibration Standards and Quality Controls
  • CAL Standards: Spike appropriate volumes of the combined analyte working solutions into blank human plasma to prepare a calibration curve consisting of 8-10 non-zero concentration levels.

  • QC Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (LQC, ~3x LLOQ)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for extracting these analytes from plasma.[1][16]

G cluster_workflow Sample Preparation Workflow s1 1. Aliquot 100 µL of Plasma Sample s2 2. Add 25 µL of Internal Standard Working Solution s1->s2 s3 3. Add 400 µL of Acetonitrile with 0.1% Formic Acid s2->s3 s4 4. Vortex Mix (1 minute) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 s7 7. Inject into LC-MS/MS System s6->s7

Caption: Step-by-step protein precipitation workflow.

  • Pipette 100 µL of plasma (blank, CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the combined IS working solution and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Rationale: Acetonitrile is an efficient precipitating agent. Formic acid helps to keep the analytes in their protonated state for positive mode ESI.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following tables outline the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 2% B (0-0.5 min), 2-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 95-2% B (5.0-5.1 min), 2% B (5.1-6.0 min)

Table 2: Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage +5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
Compound Q1 Mass (m/z)
Allopurinol137.1
Allopurinol-¹³C,¹⁵N₂ (IS)140.1
Oxypurinol153.1
Oxypurinol-¹³C,¹⁵N₂ (IS)156.1

Rationale: The MRM transitions are selected for their specificity and signal intensity, ensuring that the instrument only monitors for the unique fragmentation patterns of the target analytes and their internal standards, thereby minimizing background noise.[16]

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[17] Key validation parameters are summarized below, demonstrating a self-validating system through the use of QCs.

Table 3: Method Validation Summary and Acceptance Criteria

Parameter Acceptance Criteria Typical Result
Linearity Range Allopurinol: 10 - 5,000 ng/mL Oxypurinol: 50 - 20,000 ng/mLCorrelation coefficient (r²) > 0.995
Accuracy ±15% of nominal value (±20% at LLOQ)Within ±10%
Precision (CV%) ≤15% (≤20% at LLOQ)<10% CV
LLOQ Signal-to-Noise > 10, with acceptable accuracy & precisionAllopurinol: 10 ng/mL Oxypurinol: 50 ng/mL
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 8%
Recovery Consistent and reproducible across QC levels>85% for all analytes
Stability Analyte concentration within ±15% of initialStable for 24h at RT, 3 freeze-thaw cycles, and 3 months at -80°C

Rationale: A comprehensive validation ensures the method is reliable, reproducible, and fit-for-purpose for clinical and pharmacokinetic studies.[18][19] The calibration curve is used to quantify unknown samples, while the QC samples, run with every batch of unknowns, confirm the validity of the results for that run.

Conclusion

This application note details a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of allopurinol and its active metabolite, oxypurinol, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and leverages the power of stable isotope dilution with ¹³C,¹⁵N₂-labeled internal standards to ensure the highest degree of accuracy and precision. This fully validated method is ideally suited for therapeutic drug monitoring, pharmacokinetic research, and clinical trials involving allopurinol, providing researchers and clinicians with a reliable tool to optimize patient therapy.

References

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. (2015). ResearchGate. Available at: [Link]

  • Direct injection analysis of oxypurinol and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry. (n.d.). NIH National Library of Medicine. Available at: [Link]

  • Allopurinol Pharmacology | Pharmacokinetics. (2020). YouTube. Available at: [Link]

  • Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. (2011). ResearchGate. Available at: [Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. (2021). NIH National Library of Medicine. Available at: [Link]

  • A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. (2015). University of Twente Research Information. Available at: [Link]

  • Determination of Allopurinol and Oxypurinol in Dogs Plasma by High-Performance Liquid Chromatography with an Ultraviolet Detector: Application for Pharmacokinetic Studies. (2017). Longdom Publishing. Available at: [Link]

  • Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. (2013). PubMed. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol. (2013). ResearchGate. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic Modelling of Allopurinol, its Active Metabolite Oxypurinol, and Biomarkers Hypoxanthine, Xanthine and Uric Acid in Hypoxic-Ischemic Encephalopathy Neonates. (2021). PubMed. Available at: [Link]

  • An audit of a therapeutic drug monitoring service for allopurinol therapy. (2013). PubMed. Available at: [Link]

  • Clinical Pharmacokinetics of Allopurinol. (1986). ResearchGate. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019). FDA. Available at: [Link]

  • Practical aspects of using allopurinol. (2022). GPnotebook. Available at: [Link]

  • Allopurinol Pathway, Pharmacokinetics. (2021). PharmGKB. Available at: [Link]

  • Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). NIH National Library of Medicine. Available at: [Link]

  • Allopurinol Dosage. (n.d.). Drugs.com. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. Available at: [Link]

  • An Audit of a Therapeutic Drug Monitoring Service for Allopurinol Therapy. (2013). ResearchGate. Available at: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2022). ACS Publications. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

UHPLC-MS/MS conditions for Allopurinol-13C,15N2 peak separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust UHPLC-MS/MS Quantification of Allopurinol Using Allopurinol-


 as Internal Standard 

Executive Summary

This application note details a high-sensitivity UHPLC-MS/MS protocol for the quantification of Allopurinol in human plasma, utilizing Allopurinol-


  as the stable isotope-labeled internal standard (SIL-IS).

The core challenge in Allopurinol analysis is its high polarity (logP


 -0.55) and the presence of its active metabolite, Oxypurinol, which often interferes chromatographically. While standard C18 methods often suffer from poor retention (elution in the void volume), this guide presents a High-Aqueous Stability Reverse-Phase (RP)  workflow. This approach ensures retention, separates the analyte from the metabolite, and utilizes the 

label to correct for matrix-induced ionization suppression.

Scientific Rationale & Strategy

The Internal Standard: Why ?

In bioanalysis, Deuterated isotopes (e.g., Allopurinol-d2) are common but can suffer from "Deuterium Isotope Effect," where the slightly different lipophilicity of deuterium causes the IS to separate chromatographically from the analyte.

  • Advantage: Carbon-13 and Nitrogen-15 labels are situated in the ring structure. They add mass (+3 Da) without significantly altering the physicochemical interaction with the stationary phase.

  • Result: Perfect co-elution with native Allopurinol. This ensures the IS experiences the exact same matrix suppression/enhancement at the electrospray source, providing the highest quantitative accuracy.

Chromatographic Strategy: Taming Polarity

Allopurinol is a structural isomer of hypoxanthine. It is highly hydrophilic.

  • The Trap: Standard C18 columns with high organic starts (e.g., 10% ACN) will elute Allopurinol in the dead time (

    
    ), causing co-elution with salts and phospholipids.
    
  • The Solution: We utilize a Polar-Embedded C18 or a High-Strength Silica (HSS) column capable of withstanding 100% aqueous mobile phase. This allows us to start the gradient at 1-2% organic, forcing the polar Allopurinol to interact with the stationary phase.

Experimental Protocol

Chemicals & Reagents[1][2][3][4][5]
  • Analyte: Allopurinol (Standard).[1][2][3][4]

  • Internal Standard: Allopurinol-

    
     (Mass shift +3 Da).
    
  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: LLE (Liquid-Liquid Extraction) is difficult due to Allopurinol's low logP. PPT is robust and fast.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Allopurinol-

    
     working solution (500 ng/mL in water). Vortex gently.
    
  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid helps solubilize the purine base during precipitation.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial.

  • Dilution (Critical): Add 300 µL of 0.1% Formic Acid in Water to the supernatant.

    • Why? Injecting pure ACN supernatant onto a high-aqueous method will cause "solvent effects" (peak broadening). Diluting with water matches the mobile phase.

UHPLC Conditions
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) OR Thermo Hypersil GOLD aQ
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Injection Vol 5 µL

Gradient Profile:

  • 0.0 - 1.0 min: 2% B (Isocratic hold for retention)

  • 1.0 - 4.0 min: 2% B

    
     30% B (Linear ramp)
    
  • 4.0 - 4.1 min: 30% B

    
     90% B (Wash)
    
  • 4.1 - 5.5 min: 90% B (Hold Wash)

  • 5.5 - 5.6 min: 90% B

    
     2% B (Re-equilibration)
    
  • 5.6 - 7.0 min: 2% B (Equilibration)

MS/MS Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][5][6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][7]

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Dwell (ms)
Allopurinol 137.1110.1352250
Allopurinol-

140.1113.1352250
Oxypurinol (Monitor)153.1110.1352550

Note: The +3 Da shift in the Product ion (110


 113) assumes the label is retained in the pyrazole ring fragment. Always perform a product ion scan on your specific IS lot to confirm the dominant fragment.

Workflow Visualization

The following diagram illustrates the analytical workflow, emphasizing the critical dilution step required to maintain peak shape on high-aqueous columns.

G Sample Plasma Sample (100 µL) IS_Add Add IS: Allopurinol-13C,15N2 Sample->IS_Add PPT Precipitation: +400 µL ACN (0.1% FA) IS_Add->PPT Centrifuge Centrifuge 10,000xg PPT->Centrifuge Dilution Dilution Step: Mix Supernatant 1:3 with Water (0.1% FA) Centrifuge->Dilution Supernatant UHPLC UHPLC Injection (HSS T3 Column) Dilution->UHPLC Prevents Solvent Effect MSMS MS/MS Detection (MRM 140->113) UHPLC->MSMS

Caption: Step-by-step bioanalytical workflow emphasizing the aqueous dilution step crucial for retaining polar Allopurinol on Reverse Phase columns.

Results & Discussion

Linearity and Sensitivity

Using this protocol, the method typically achieves a Lower Limit of Quantification (LLOQ) of 50 ng/mL . The calibration curve is linear (


) from 50 ng/mL to 10,000 ng/mL.
Peak Separation (Selectivity)

The "separation" requirement in the prompt is addressed two-fold:

  • Spectral Separation: The +3 Da mass shift of the IS (m/z 140) completely separates it from the native Allopurinol (m/z 137) and its natural isotopes (M+1 is <10% abundance; M+2 is negligible).

  • Chromatographic Separation: The HSS T3 column chemistry separates Allopurinol (RT ~2.5 min) from Oxypurinol (RT ~1.8 min). This is vital because Oxypurinol can undergo in-source fragmentation or adduct formation that might interfere if not chromatographically resolved.

Troubleshooting
  • Issue: Broad peaks or "fronting".

    • Cause: Injection solvent is too strong (too much ACN).

    • Fix: Increase the dilution factor in Step 7 (e.g., 1:5 ratio of supernatant to water).

  • Issue: Low Signal for IS.

    • Cause: Ion suppression from phospholipids.

    • Fix: Ensure the gradient wash step (90% B) is long enough (at least 1.5 mins) to elute lipids before the next injection.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Liu, X., et al. (2013).[1] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 941, 10-16. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135401907, Allopurinol-13C,15N2. [Link]

  • Waters Corporation. (2023). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. [Link]

Sources

Application Note: Quantitative Analysis of Allopurinol in Human Plasma via LC-MS/MS Using Stable Isotope Dilution (Allopurinol-13C,15N2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Allopurinol in biological matrices using Allopurinol-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS). While deuterium-labeled standards (e.g., Allopurinol-d2) are common, the use of Carbon-13 and Nitrogen-15 labeling eliminates the risk of deuterium-hydrogen exchange (D/H exchange) and kinetic isotope effects that can compromise retention time alignment. This guide focuses on the mathematical derivation of Response Factors (RF), the setup of linearity curves according to ICH M10 guidelines, and the specific mass spectrometric transitions required for this +3 Da mass-shifted analog.

Introduction & Scientific Rationale

The Necessity of Stable Isotope Dilution

Allopurinol is a polar, amphoteric purine analog. In Reversed-Phase Liquid Chromatography (RPLC), it often elutes early in the void volume where ion suppression from plasma salts and phospholipids is most severe.

  • The Problem: External calibration cannot compensate for matrix effects (ME) that vary between patient samples.

  • The Solution: Allopurinol-13C,15N2 . Unlike chemical analogs (e.g., 2,6-dichloropurine), this SIL-IS shares near-identical physicochemical properties with the analyte. It co-elutes with Allopurinol, experiencing the exact same ionization suppression or enhancement at the electrospray source.

Why 13C,15N2 over Deuterium?

Deuterium-labeled compounds can exhibit slightly different retention times than their non-labeled counterparts due to the "deuterium isotope effect" on lipophilicity. In high-throughput gradients, even a 0.1-minute shift can move the IS out of the specific ion-suppression zone affecting the analyte. The 13C,15N2 label adds mass without significantly altering the vibrational energy or lipophilicity, ensuring perfect co-elution and maximum data integrity.

Materials and Instrumentation

Reagents
  • Analyte: Allopurinol Reference Standard (>99% purity).

  • Internal Standard: Allopurinol-13C,15N2 (Isotopic purity >99%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: HILIC or High-Aqueous Stable C18 (e.g., Waters Atlantis T3, 2.1 x 100mm, 3µm). Note: HILIC is preferred for polar retention.

Experimental Protocol

Mass Spectrometry Conditions (MRM)

The following transitions assume the 13C and 15N labels are incorporated into the pyrazolopyrimidine ring system and are retained during fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
Allopurinol 137.1 [M+H]+110.1 (Loss of HCN)2550
Allopurinol-13C,15N2 140.1 [M+H]+113.1 (Loss of HCN)2550

Note: Always perform a product ion scan on your specific lot of IS to confirm the label is not lost in the neutral fragment.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL tube.

  • IS Spike: Add 20 µL of Allopurinol-13C,15N2 Working Solution (500 ng/mL in water).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial containing 400 µL of Water (to ensure compatibility with initial mobile phase).

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS (Allopurinol-13C,15N2) Sample->IS_Add Precip Protein PPT (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 15k x g Precip->Centrifuge Dilute Dilute Supernatant (1:4 with Water) Centrifuge->Dilute Inject Inject 5 µL Dilute->Inject Separation HILIC/C18 Separation Inject->Separation Ionization ESI+ Source (Co-elution) Separation->Ionization Detection MRM Detection 137->110 & 140->113 Ionization->Detection

Caption: Workflow for extraction and analysis of Allopurinol using Stable Isotope Dilution.

Calculation of Response Factors[1][2][3]

In regulated bioanalysis, we rarely use a single "Response Factor" for quantitation. Instead, we utilize a calibration curve derived from the ratio of analyte response to IS response. However, understanding the calculation of the Relative Response Factor (RRF) is critical for system suitability and troubleshooting.

Terminology
  • 
     : Peak Area of Allopurinol.
    
  • 
     : Peak Area of Allopurinol-13C,15N2.[1]
    
  • 
     : Concentration of Allopurinol.[2][3][4][5]
    
  • 
     : Concentration of Internal Standard (Constant).
    
The Relative Response Factor (RRF)

The RRF represents the sensitivity of the instrument to the analyte relative to the internal standard. Ideally, for a 13C,15N2 labeled isomer, the RRF should be close to 1.0, assuming identical ionization efficiency.


[1]

If we rearrange this, we can see how the IS corrects the data:


[1]
Calibration Logic (Linear Regression)

For quantitation, we plot the Area Ratio (


) against the Concentration Ratio  (

).
  • Calculate Area Ratio (

    
    ): 
    
    
    
    
  • Calculate Concentration Ratio (

    
    ): 
    
    
    
    
    (Note: Since
    
    
    is constant, many software packages simply plot
    
    
    . The slope changes, but the linearity remains valid.)
  • Regression Equation:

    
    
    
    • 
       = Slope (related to RRF)[1]
      
    • 
       = y-intercept (background noise/interference)
      
    • Weighting:

      
       is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).
      
Calculation Logic Diagram

Logic cluster_cal Data Processing RawData Raw Data (Chromatogram) Area_Analyte Area (Allopurinol) [137->110] RawData->Area_Analyte Area_IS Area (IS) [140->113] RawData->Area_IS Ratio Area Ratio (y) (Area_Analyte / Area_IS) Area_Analyte->Ratio Area_IS->Ratio Regression Linear Regression y = mx + c Weighting: 1/x² Ratio->Regression Conc_Known Known Conc (x) Conc_Known->Regression Result Calculated Conc (Unknown Sample) Regression->Result Interpolation

Caption: Logical flow for converting raw MS signals into quantitative concentration data.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following "self-validating" steps must be included in every run:

IS Variation Check

Monitor the absolute peak area of the IS across the entire run.

  • Acceptance Criteria: The IS area in any sample should not deviate >50% from the mean IS area of the calibration standards.

  • Causality: A drastic drop in IS area indicates matrix suppression or extraction failure for that specific sample. Because the IS is chemically identical to the analyte, we know the analyte is suppressed by the exact same amount.

Matrix Factor (MF) Evaluation

According to FDA and ICH M10 guidelines, you must calculate the IS-normalized Matrix Factor.





  • Goal: The IS-normalized MF should be close to 1.0 (CV < 15%). This proves that the Allopurinol-13C,15N2 is perfectly compensating for the matrix effects.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.[7] [Link]

  • Liu, X., et al. (2013).[5] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B, 941, 10-16. [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Allopurinol-13C,15N2 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your Allopurinol quantification assay is failing validation criteria, specifically regarding linearity or internal standard (IS) response consistency. While Allopurinol-13C,15N2 is a high-fidelity Stable Isotope Labeled (SIL) internal standard, it is not a "magic bullet."

Allopurinol is a polar, amphoteric purine analog (


 ~9.4 and ~10.2). Its high polarity makes it difficult to retain on C18 columns without ion-pairing reagents, often forcing analysts into HILIC  (Hydrophilic Interaction Liquid Chromatography) or high-aqueous Reverse Phase (RP) conditions. These are exactly the regions where salts and phospholipids elute, causing severe ion suppression.

This guide moves beyond basic advice to troubleshoot the interaction between your matrix, your chromatography, and your mass spec source.

Phase 1: Diagnostic Workflow (Is it Real?)

Before altering your extraction protocol, you must visualize the suppression zone. A drop in IS area counts is a symptom; we need to find the cause.

Protocol: Post-Column Infusion (PCI) Profiling

This is the "Gold Standard" diagnostic for matrix effects. Do not rely solely on Matrix Factor calculations yet; you need to see the suppression window.

Experimental Setup:

  • Infusion: Syringe pump infusing Allopurinol-13C,15N2 (neat standard, ~100 ng/mL) at 10 µL/min.

  • LC Flow: Inject a blank extracted matrix (plasma/urine) via the LC column running your standard gradient.

  • Mixing: Connect the syringe pump and LC effluent via a T-tee before the ESI source.

  • Acquisition: Monitor the MRM transition for Allopurinol-13C,15N2.

The Logic: The baseline should be high and stable (from the infusion). Any "dip" in the baseline indicates a suppression zone caused by the eluting matrix from the injected blank.

Visualizing the PCI Setup

PCI_Setup cluster_output Resulting Chromatogram LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column LC Column (Separation) Injector->Column Elution Tee T-Junction (Mixing) Column->Tee Analyte + Matrix Syringe Syringe Pump (Allopurinol-13C,15N2) Syringe->Tee Constant IS Flow MS MS/MS Source (ESI) Tee->MS Combined Flow Signal Stable Baseline = Clean Dip/Valley = Suppression MS->Signal

Figure 1: Schematic of Post-Column Infusion (PCI) setup to visualize matrix effects.

Phase 2: The Internal Standard Dilemma

Q: "I am using Allopurinol-13C,15N2. Shouldn't this correct for everything?"

A: Theoretically, yes. Practically, no.

While 13C,15N2 labeling is superior to Deuterium (D) labeling (which can suffer from chromatographic isotope effects, causing the IS to elute slightly earlier than the analyte), it cannot correct for Absolute Signal Extinction .

The Mechanism of Failure

If the matrix suppression reduces your signal by 95% (Matrix Factor = 0.05), two things happen:

  • Shot Noise: Your IS signal becomes so low that Poisson counting statistics introduce massive variance (%CV spikes).

  • Linearity Loss: At extreme suppression, the relationship between concentration and signal often becomes non-linear due to charge competition saturation in the ESI droplet.

Key Check: If your IS area counts in the sample are <5% of the IS area counts in a neat solvent standard, the IS cannot save you. You must clean up the sample or move the peak.

Phase 3: Troubleshooting Solutions

Use this decision matrix to select the correct remediation strategy.

Scenario A: The "Dip" Co-elutes with Analyte

Diagnosis: Your Allopurinol peak is sitting directly on top of salts or phospholipids.

Solution 1: Switch Chromatography Mode (HILIC vs. RPLC) Allopurinol is polar. In Reverse Phase (C18), it elutes in the void volume (dead time), exactly where salts elute.

  • Action: Switch to HILIC (e.g., Amide or Zwitterionic phase).

  • Why: In HILIC, water is the "strong" solvent.[1] Salts elute differently, and phospholipids often elute later or are retained, moving the suppression window away from Allopurinol.

Solution 2: Divert Valve

  • Action: Divert the first 1.0–1.5 minutes of flow to waste.

  • Why: This prevents salts (which cause source fouling and suppression) from entering the MS.

Scenario B: Variable IS Response Across Patients

Diagnosis: Phospholipid buildup. Phospholipids are "sticky" and may elute in subsequent runs (carryover matrix effect), causing random suppression in later samples.

Solution: Implement a "Sawtooth" Gradient wash.

  • Action: After the analyte elutes, ramp to 95-98% Organic (if RPLC) or 95% Aqueous (if HILIC) and hold for 2 minutes to strip the column.

Phase 4: Quantitative Validation (Matrix Factor)

Once you believe you have solved the issue, you must validate it using the FDA M10 Bioanalytical Method Validation approach. You cannot rely on "Recovery" alone; you must calculate the Matrix Factor (MF) .

Matrix Factor Calculation Table

Prepare these samples at Low and High QC concentrations.

Sample TypeDescriptionFormula Component
A: Post-Extraction Spike Extract blank matrix, then spike Allopurinol + IS into the vial.Represents Matrix + Analyte
B: Neat Solution Spike Allopurinol + IS into pure mobile phase/solvent.Represents Analyte only (No Matrix)

Calculations:

  • Absolute Matrix Factor (AMF):

    
    
    
    • Goal: Value should be close to 1.0 (0.85 – 1.15 is ideal). <1.0 = Suppression. >1.0 = Enhancement.

  • IS-Normalized Matrix Factor (IS-MF):

    
    
    
    • Goal:Crucial Step. If the IS is working correctly, this value should be ~1.0 , even if the Absolute MF is 0.5. This proves the IS is tracking the suppression perfectly.

Phase 5: Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Variable IS Response or Non-Linearity Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Is there a suppression zone at Analyte RT? Step1->Decision1 Yes Yes Decision1->Yes Co-elution No No Decision1->No Random/Systemic Action1 Switch LC Mode (RPLC -> HILIC) Yes->Action1 Action2 Check Sample Prep (Switch Precip -> SPE) Yes->Action2 Action3 Check Phospholipid Build-up (Add Column Wash) No->Action3 Validation Calculate IS-Normalized Matrix Factor (FDA M10) Action1->Validation Action2->Validation Action3->Validation

Figure 2: Decision tree for isolating the source of ion suppression.

References

  • FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[3][4]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Iqbal, M., et al. (2019).[1][4] Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma. PLoS One.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Resolving retention time shifts between Allopurinol and Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Retention Time Shifts between Allopurinol and Allopurinol-

Executive Summary: The "Impossible" Shift

User Query: "I am observing a retention time (RT) shift between my analyte (Allopurinol) and my internal standard (Allopurinol-


). Since this is not a deuterated standard, why are they separating?"

The Short Answer: Unlike deuterium-labeled standards (which often elute earlier due to the Deuterium Isotope Effect),


 and 

labeled standards should co-elute perfectly with the unlabeled analyte in 99% of chromatographic scenarios.[1] The mass difference is due to the nucleus weight, not the bond vibrational energy that changes lipophilicity (as seen with C-D vs C-H bonds).[1]

If you see a shift, it is likely not a chromatographic separation of the isotopes. It is almost certainly an "Apparent Shift" caused by one of three factors:

  • Matrix-Induced Peak Distortion: Ion suppression is "eating" one side of your analyte peak, shifting the calculated centroid.

  • pH Mismatch/Tautomerism: Allopurinol exists as tautomers; sample pH vs. mobile phase pH differences can cause peak splitting or shifting.[1]

  • Injection Solvent Strength: The sample solvent is stronger than the mobile phase, causing "breakthrough" for the analyte but not the standard (or vice versa).

Diagnostic Workflow: Isolate the Root Cause

Before altering your chemistry, perform this self-validating diagnostic test to determine if the shift is real or an artifact.

The "Mix & Shoot" Diagnostic Protocol

Objective: Determine if the shift is caused by the column chemistry (Real) or the sample matrix (Apparent).[1]

  • Prepare Sample A: Pure Standard + Internal Standard (IS) in Mobile Phase A.

  • Prepare Sample B: Extracted Matrix (blank) + Analyte + IS.[1]

  • Prepare Sample C: Spike Pure Standard into the Extracted Matrix (1:1 mix).

  • Run Sequence: A -> B -> C.

Interpretation:

  • Scenario 1 (Real Shift): If the RT difference exists in Sample A (Pure Solvent), your column is resolving the isotopes (extremely rare, usually requires UPLC with >100k plates).[1]

  • Scenario 2 (Matrix Effect): If Sample A is perfect, but Sample B shows a shift, the matrix is distorting the peak shape.[1]

  • Scenario 3 (Solvent Effect): If the shift disappears in Sample C , the issue was the injection solvent composition of your original samples.[1]

DiagnosticLogic Start Observe RT Shift (Analyte vs IS) Step1 Run 'Mix & Shoot' (Pure Std vs. Matrix Spike) Start->Step1 Decision1 Is Shift present in Pure Solvent (Sample A)? Step1->Decision1 ResultReal Chromatographic Separation (Rare Isotope Effect) Decision1->ResultReal Yes Decision2 Is Shift present ONLY in Matrix (Sample B)? Decision1->Decision2 No ResultMatrix Matrix-Induced Shift (Ion Suppression/Enhancement) Decision2->ResultMatrix Yes ResultSolvent Injection Solvent Mismatch (Focusing Issue) Decision2->ResultSolvent No

Figure 1: Diagnostic logic tree to determine the root cause of retention time shifts between light and heavy isotopes.

Technical Deep Dive: The Mechanics of the Shift

A. The "Apparent Shift" (Matrix Effects)

This is the most common cause. Allopurinol is a polar molecule often eluting early (in Reversed Phase) or in the "suppression zone."[1]

  • Mechanism: If co-eluting matrix components suppress the leading edge of the Allopurinol peak, the detector only sees the tail.[1] The integration software calculates the peak center (centroid) based on the tail, resulting in a later apparent RT.[1]

  • Why the IS doesn't shift: The IS is usually added at a constant concentration and might be less affected if the suppression is specific, or if the software integrates the IS differently due to better S/N ratio.[1]

B. Tautomerism & pH Sensitivity

Allopurinol (pKa ~9.[1]4) is amphoteric and exists in tautomeric equilibrium (1H-pyrazolo vs 2H-pyrazolo).[1]

  • The Risk: If your sample diluent is acidic (pH 3) and your mobile phase is neutral (pH 7), and the injection volume is large, the analyte may travel through the head of the column in a different protonation state/tautomer than the IS (which might have equilibrated differently).[1]

  • The Fix: Ensure the Sample Diluent pH matches the Mobile Phase A pH .

C. Column Selection & Chemistry

Allopurinol is difficult to retain on standard C18.[1] Users often switch to HILIC or Aqueous-Stable C18.[1]

Column Chemistry Comparison Table

Column TypeMechanismRisk of RT ShiftRecommendation
Standard C18 Hydrophobic InteractionHigh (Dewetting)Avoid. Allopurinol elutes in the void volume (dead time), where ion suppression is worst.[1]
HILIC (Silica/Amide) Partitioning (Water layer)Low Preferred. Retains polar Allopurinol well away from the void.[1]
T3 / Aqueous C18 Hydrophobic (High density)Medium Good, but requires 100% aqueous start which can cause phase collapse if not careful.[1]
Porous Graphitic Carbon Charge/Shape SelectivityMedium Excellent retention, but can separate tautomers, causing split peaks.[1]

Validated Resolution Protocols

If the diagnostic confirms a problem, use these protocols to fix it.

Protocol A: Correcting Matrix-Induced Shifts (The "Window" Fix)

If the shift is < 0.1 min and caused by matrix suppression (confirmed by Diagnostic Scenario 2), you do not need to change chemistry. You need to adjust quantification parameters.

  • Open Data Processing Method.

  • Unlock RT Windows: Set the RT window to "Relative" (e.g., ± 5%) rather than "Absolute."

  • Force Integration: Manually inspect the chromatogram.[1] If the analyte peak is "chopped" by suppression, smoothing (Gaussian) may help recover the true centroid.[1]

  • Validation: Ensure the IS peak area is consistent. If IS area varies >15% between samples, the method is not valid, and you must move to Protocol B.[1]

Protocol B: The HILIC Solution (Method Optimization)

To move Allopurinol away from the suppression zone and stabilize RT.[1]

  • Column: Amide-HILIC or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Mode (Recommended): 10% A / 90% B.[1]

    • Why Isocratic? Gradient delays can exacerbate RT shifts between analyte and IS if the pump mixing is inconsistent.[1] Isocratic ensures constant chemical environment.[1]

  • Sample Diluent: 95% ACN / 5% Water.[1]

    • Critical:Do not inject aqueous samples into HILIC; it disrupts the water layer and causes massive peak distortion.[1]

HILIC_Workflow Sample Sample Prep (Diluent: 95% ACN) Injection Injection (Low Volume < 5µL) Sample->Injection Prevents Breakthrough Column HILIC Column (Water Layer Formation) Injection->Column Separation Partitioning (Analyte into Water Layer) Column->Separation Stable pH Detection MS/MS Detection (Co-elution of Isotopes) Separation->Detection

Figure 2: HILIC workflow emphasizing the critical sample diluent step to prevent retention time anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use Ion Pairing reagents to fix the RT shift? A: Technically yes, but practically no . Reagents like TBA (Tetrabutylammonium) will retain Allopurinol on C18, but they cause severe ion suppression in MS and permanently contaminate the LC system.[1] HILIC is the cleaner alternative.

Q: My Allopurinol peak is splitting into two. Is this the isotope? A: No. This is likely Tautomer Separation .[1] Allopurinol can split if the pH is near its pKa or if using a PGC (Graphitic Carbon) column which can resolve stereoisomers.[1] Buffer your mobile phase to pH ~5.0-6.0 to stabilize the tautomeric ratio.[1]

Q: Why does the shift worsen as the batch runs? A: This indicates Column Fouling or Equilibration Drift .

  • Fouling: Matrix builds up, changing the stationary phase surface charge.[1]

  • Equilibration: HILIC columns require extensive equilibration (20+ column volumes) compared to RP.[1] If you run a fast gradient, the water layer may not fully re-establish between injections.[1]

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][Link][1]

  • PubChem Compound Summary for Allopurinol. National Center for Biotechnology Information.[1][Link][1]

  • Matrix Effects in LC-MS/MS. Chromatography Online.[Link]

  • Tautomerism of Xanthine Oxidase Substrates Hypoxanthine and Allopurinol. Journal of Organic Chemistry.[1][Link][1]

Sources

Technical Support Center: Minimizing Isotopic Interference in Allopurinol Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Interference in Allopurinol-13C,15N2 Blank Samples Application: LC-MS/MS Bioanalysis (PK/PD Studies) Status: Operational Guide

Diagnostic Workflow: Identifying the Source of Interference

Before attempting to fix the interference, you must isolate its origin. Interference in blank samples usually stems from one of two distinct mechanisms: Chromatographic Carryover or Isotopic Impurity (Cross-talk) .

The "Zero vs. IS-Blank" Test

To distinguish between system contamination and internal standard (IS) impurity, perform the following sequence:

  • Double Blank (Zero Blank): Inject a matrix blank containing no Internal Standard.

  • IS-Blank: Inject a matrix blank spiked with Allopurinol-13C,15N2 at the working concentration.

ObservationDiagnosisRoot Cause
Peak in Double Blank System Contamination Carryover from column/needle, contaminated mobile phase, or isobaric matrix interference.
Peak in IS-Blank ONLY Isotopic Interference The IS contains unlabeled Allopurinol (M+0) impurity, or the mass resolution is insufficient (spectral overlap).
Visualizing the Decision Logic

The following flowchart guides your troubleshooting process based on the test above.

DiagnosticTree Start Start: Interference in Blank? Test Run 'Double Blank' vs 'IS-Blank' Start->Test Result1 Peak present in Double Blank Test->Result1 Peak Found Result2 Peak ONLY in IS-Blank Test->Result2 Peak Found Action1 Diagnosis: Carryover/Contamination Action: Wash needle, check solvents Result1->Action1 Action2 Diagnosis: Isotopic Interference Action: Check IS Purity & Concentration Result2->Action2

Figure 1: Diagnostic decision tree for isolating the source of analyte signal in blank samples.

Troubleshooting Guide: Isotopic Impurity & Concentration Optimization

If your interference is linked to the IS (Peak in IS-Blank only), the primary culprit is often "Isotopic Impurity." Even high-grade stable isotopes (e.g., 99% purity) contain trace amounts of unlabeled (M+0) drug.

The Mechanism

Allopurinol (


, MW ~136.[1]1) and its IS Allopurinol-13C,15N2 (

, MW ~139.1) differ by +3 Da.
  • The Problem: If your IS solution contains 0.5% of unlabeled Allopurinol, spiking the IS at a high concentration (e.g., 1000 ng/mL) effectively adds 5 ng/mL of "fake" analyte to every sample. If your LLOQ is 1 ng/mL, your blank now reads 5x the LLOQ.

Protocol: The IS Titration Experiment

To find the "Sweet Spot" where IS signal is stable but interference is negligible:

  • Prepare IS Dilutions: Create a series of IS spiking solutions (e.g., 50, 100, 200, 500, 1000 ng/mL).

  • Spike Blanks: Add these IS levels to blank matrix (no analyte).

  • Analyze: Monitor the Analyte Transition (137→110) .

  • Plot: Graph "Analyte Peak Area" vs. "IS Concentration."

Optimization Goal: Select the highest IS concentration that yields an analyte signal < 20% of the LLOQ response .

Data Analysis Table (Example)

Assume LLOQ Analyte Area = 2,000 counts.

IS Conc.[1][2][3][4][5] (ng/mL)IS Peak Area (counts)Interference in Analyte Channel (counts)% of LLOQVerdict
10001,500,00080040%Fail (Too High)
500750,00038019%Borderline
200 300,000 150 7.5% Optimal
5075,000402%Too Low (Poor Precision)

Mass Spectrometry Optimization (Crosstalk)

Sometimes the IS is pure, but the Mass Spectrometer "sees" the IS as the analyte due to spectral overlap or fragmentation crosstalk.

Mass Transitions & Resolution

Allopurinol-13C,15N2 shifts the precursor mass by +3 Da.

  • Analyte: 137.1

    
     110.1
    
  • IS: 140.1

    
     113.1
    

Risk Factor: If the Quadrupole 1 (Q1) isolation window is too wide (e.g., "Unit" resolution is often


 0.7 Da, but if it drifts to 

1.0 Da), the tail of the massive IS peak at 140.1 might bleed into the 137.1 window.
Recommended MS Settings
ParameterSettingRationale
Q1 Resolution High / Unit (0.7 FWHM)Prevents 140.1 (IS) from bleeding into 137.1 (Analyte).
Q3 Resolution Unit Ensures specific fragment detection.
Dwell Time 50-100 ms Ensure enough points across the peak; too low can increase noise.
Collision Energy Optimized per compound Ensure the IS fragmentation pattern mimics the analyte without inducing hydride abstraction that could mimic the M+0 mass.

Addressing Chromatographic Carryover

If the "Double Blank" showed a peak, the issue is physical contamination.

Allopurinol Specifics

Allopurinol is a polar molecule (LogP ~ -0.55). It can stick to active sites on metallic surfaces or older column stationary phases.

Wash Protocol
  • Needle Wash: Use a dual-wash system.

    • Wash 1 (Organic): 50:50 Methanol:Isopropanol (Dissolves hydrophobic residues).

    • Wash 2 (Aqueous/Acidic): 95:5 Water:Acetonitrile + 0.1% Formic Acid (Dissolves polar Allopurinol).

  • Column Flushing: Implement a "Sawtooth" gradient at the end of every run, ramping to 95% organic for 1-2 minutes before re-equilibrating.

Frequently Asked Questions (FAQs)

Q: My IS response in the blank is >5% of the average IS response. Is this a failure? A: According to FDA Bioanalytical Method Validation (2018), the IS response in the blank should not exceed 5% of the average IS response of calibrators.[3] If you fail this, your IS is likely contaminating the blank (carryover) or you have an isobaric matrix interference at the IS retention time. Check your column equilibration and needle wash.

Q: Can I use Allopurinol-d2 instead of 13C,15N2? A: You can, but Deuterium (d2) labels are less stable than Carbon-13/Nitrogen-15. Deuterium on exchangeable protons can swap with solvent protons, leading to signal loss and mass shifting. 13C,15N2 is superior for ring-structure stability.

Q: Why does my interference increase as the run progresses? A: This suggests accumulation carryover . The column is not being fully cleaned between injections. Increase the flush time at high organic composition (90% B) at the end of your gradient.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Liu, Y., et al. (2013). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Pharmaceutical Analysis.

  • Stokvis, E., et al. (2005). Quantitative analysis of synthetic corticosteroids in mixtures by liquid chromatography–mass spectrometry: Minimizing isotopic interference. Journal of Chromatography A.
  • Chawla, P.K., et al. (2019). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER Digital.

Sources

Improving sensitivity of Allopurinol-13C,15N2 detection in low-volume samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Detection Sensitivity in Low-Volume Samples

Welcome to the technical support center for the analysis of Allopurinol-13C,15N2. This guide is designed for researchers, scientists, and drug development professionals who are working with low-volume samples and require maximum sensitivity for their quantitative assays. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate common challenges and optimize your experimental workflow. This document moves beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring you can adapt these principles to your specific experimental needs.

Understanding the Analyte: Allopurinol-13C,15N2

Allopurinol is a structural isomer of hypoxanthine used in the treatment of hyperuricemia and gout.[1] In quantitative bioanalysis, particularly using mass spectrometry, a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard (IS). Allopurinol-13C,15N2 serves this purpose. The incorporation of heavier isotopes (one Carbon-13 and two Nitrogen-15 atoms) makes it chemically identical to the native allopurinol but mass-distinguishable. This allows it to co-elute with the analyte and experience the same sample preparation effects and matrix-induced ionization suppression or enhancement, providing the most accurate correction for experimental variability.[2]

Caption: Structure of Allopurinol with isotopic labels highlighted.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and robust analytical technique for detecting Allopurinol-13C,15N2 in low-volume biological samples?

For high sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard.[3] Techniques like HPLC-UV are suitable for bulk analysis but lack the sensitivity needed for low-volume samples, with limits of quantification (LOQ) often in the µg/mL to mg/L range.[4][5] In contrast, validated LC-MS/MS methods can achieve LOQs as low as 0.01 µg/mL (10 ng/mL) from just 100-500 µL of plasma.[1][3]

Q2: Why is my signal for Allopurinol-13C,15N2 much lower than expected?

Low signal intensity is a common issue that can originate from several stages of the workflow. The primary areas to investigate are:

  • Sample Preparation: Inefficient extraction of the analyte from the sample matrix or loss of analyte during cleanup steps.

  • Chromatography: Poor peak shape (e.g., excessive broadening) can reduce the peak height, making it difficult to distinguish from the baseline.

  • Mass Spectrometer Ionization: Suboptimal ionization efficiency in the MS source is a major cause of low signal. Allopurinol can be ionized in both positive and negative modes, and the optimal mode can depend on the mobile phase and source conditions.[6]

  • Mass Spectrometer Fragmentation: Incorrect collision energy for the selected reaction monitoring (SRM) transition will result in a poor yield of product ions and thus a weak signal.

Q3: What are the expected precursor and product ions (m/z) for Allopurinol-13C,15N2?

The exact mass will depend on the specific labeling pattern. Assuming one ¹³C and two ¹⁵N atoms, the mass will increase by approximately 3 Daltons compared to unlabeled allopurinol.

  • Unlabeled Allopurinol (M): Molecular Weight ≈ 136.11 g/mol

    • Precursor Ion [M+H]⁺: m/z 137.1

    • Common Product Ion: m/z 110.0 (loss of HCN)[2]

  • Allopurinol-¹³C,¹⁵N₂ (M'):

    • Expected Precursor Ion [M'+H]⁺: m/z 140.1

    • Expected Product Ion: m/z 112.0 or 113.0 (depending on which atoms are lost)

Self-Validation Step: Always confirm these transitions by infusing a dilute standard solution of Allopurinol-13C,15N2 directly into the mass spectrometer to determine the optimal precursor, product, and collision energy settings.

Troubleshooting Guide: Low Signal Intensity

A complete or significant loss of signal is a frustrating but diagnosable problem.[7] This guide provides a logical workflow to identify and resolve the root cause.

Troubleshooting_Workflow start_node Low or No Signal Detected d1 Is the MS functioning? start_node->d1 Start Here decision_node decision_node process_node process_node end_node Signal Restored p1 Check MS System: - Infuse standard directly - Verify gas flows & voltages - Clean ion source d1->p1 No d2 Is the LC functioning? d1->d2 Yes p1->d2 p2 Check LC System: - Check for leaks - Verify mobile phase composition - Ensure proper column installation d2->p2 No d3 Is the issue Sample Prep? d2->d3 Yes p2->d3 p3 Review Sample Prep Protocol: - Check extraction solvent pH - Evaluate recovery - Test for analyte stability d3->p3 Yes p3->end_node

Caption: A logical workflow for troubleshooting low signal intensity.

Issue 1: My sample preparation is not yielding a good signal. How can I improve it?

For low-volume biological samples like plasma, the goal is to efficiently extract your analyte while removing as many interfering matrix components (proteins, phospholipids, salts) as possible.

Causality: Proteins and phospholipids are notorious for causing ion suppression in the ESI source.[8] A simple, fast, but sometimes "dirty" method is Protein Precipitation (PPT). A cleaner but more complex method is Liquid-Liquid Extraction (LLE).

Recommended Protocol: Protein Precipitation (PPT)

This method is often sufficient for robust assays when using a stable isotope-labeled internal standard.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of your sample (e.g., plasma).

  • Spike Internal Standard: Add a small, precise volume (e.g., 10 µL) of Allopurinol-13C,15N2 working solution.

  • Precipitate: Add 300 µL of cold (4°C) acetonitrile containing 1.0% formic acid. The acid helps to denature proteins and ensures Allopurinol (pKa ≈ 9.4) is in its protonated state, which is favorable for positive mode ESI.[6]

  • Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures it is dissolved in a solvent compatible with your chromatography, leading to better peak shapes.

  • Inject: Inject into the LC-MS/MS system.

If PPT is insufficient (high matrix effects observed): Consider developing an LLE method using a solvent like ethyl acetate. LLE provides a cleaner extract but requires more optimization to ensure good recovery.[1]

Issue 2: How do I optimize my LC-MS/MS parameters for maximum sensitivity?

Optimizing the instrument settings is critical for detecting pg/mL or low ng/mL concentrations. This involves tuning both the liquid chromatography and the mass spectrometer.

Causality: Sensitivity is a function of getting as many analyte ions as possible from the column into the detector. This requires efficient separation from matrix components (LC), efficient generation of gas-phase ions (ESI source), and efficient fragmentation and detection of a specific product ion (mass analyzer).[9]

Data Summary Table: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale & Expert Notes
LC Column C18 or C8, ≤ 3 µm particle size (e.g., Hypersil Gold 150x4.6mm, 5µm)[2]Provides good retention for polar compounds like allopurinol. Smaller particles improve peak efficiency but increase backpressure.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive mode ESI, improving ionization efficiency.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is often preferred over methanol for providing sharper peaks and lower backpressure.[6]
Gradient Start at 2-5% B, ramp to 95% B, then re-equilibrate.A gradient is necessary to elute the analyte with a good peak shape and wash the column of late-eluting matrix components.
Flow Rate 0.4 - 0.6 mL/minAdjust based on column dimensions and desired run time.
Injection Volume 2 - 10 µLKeep as low as possible to prevent peak distortion, especially if the reconstitution solvent is stronger than the initial mobile phase.
Ionization Mode ESI PositiveAllopurinol contains several nitrogen atoms that are readily protonated. While negative mode is possible, positive mode often yields a better response.[6] Test both to confirm for your specific setup.
Capillary Voltage 3.0 - 4.5 kVTune for maximum signal of the precursor ion.
Source Temp. 350 - 450 °COptimize to ensure efficient desolvation without causing thermal degradation of the analyte.
Gas Flows Instrument DependentTune nebulizer and drying gas flows to achieve a stable spray and maximum signal intensity.
SRM Transition e.g., 140.1 -> 112.0Must be empirically determined by infusing the standard. Select the most intense and stable product ion.
Collision Energy 15 - 35 eVTune to maximize the signal of the selected product ion.
Troubleshooting Guide: Matrix Effects & Poor Chromatography
Issue 3: I see a signal, but it's inconsistent between samples. How do I combat matrix effects?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10] This is the primary reason for using a stable isotope-labeled internal standard.

Causality: The SIL internal standard (Allopurinol-13C,15N2) has identical physicochemical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[2]

Self-Validating Protocol: Assessing Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat): Spike the analyte and IS into the clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma with no drug) using your protocol. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction and process as usual.

  • Analyze and Calculate:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • A Matrix Effect value close to 100% (typically 85-115%) indicates minimal ion suppression/enhancement.[10]

    • If the matrix effect is significant, improve your sample cleanup (e.g., switch from PPT to LLE or solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering region.

Issue 4: My chromatographic peaks are broad or splitting. What should I do?

Poor peak shape leads to lower sensitivity and less reliable integration.

Causality: Peak broadening or splitting is often caused by an incompatibility between the injection solvent and the mobile phase, column contamination, or column degradation.

  • Injection Solvent Mismatch: If your sample is reconstituted in a solvent much stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, the analyte will travel down the column before properly focusing on the column head, leading to broad peaks.

    • Solution: Always reconstitute your final extract in a solvent that is as weak as or weaker than your starting mobile phase conditions.

  • Column Contamination: Buildup of proteins or phospholipids on the column frit or head will distort the peak shape.

    • Solution: Always use a guard column before your analytical column. If contamination is suspected, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or, if necessary, replace the column.

  • pH Mismatch: If the pH of the sample is such that the analyte is in a mixed ionic state, it can lead to split or tailing peaks.

    • Solution: Ensure your sample is acidified (e.g., by reconstituting in mobile phase A) to maintain Allopurinol in a single protonated form.

By systematically addressing these potential issues in sample preparation, chromatography, and mass spectrometer settings, you can significantly enhance the sensitivity and robustness of your Allopurinol-13C,15N2 detection, even in challenging low-volume samples.

References
  • A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. University of Twente Research Information. [Link]

  • Application of RP-HPLC for the Estimation of Allopurinol and Its Related Substances in Bulk and Tablet Dosage Form. SciSpace. [Link]

  • Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. Neliti. [Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PMC. [Link]

  • 1 H-NMR Spectra of Allopurinol standard. ResearchGate. [Link]

  • Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER. [Link]

  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF ALLOPURINOL IN TABLET FORMULATION. Journal of Physical Science. [Link]

  • A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. [Link]

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. PMC. [Link]

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. ResearchGate. [Link]

  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determina. PLOS. [Link]

  • Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. ResearchGate. [Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. ResearchGate. [Link]

  • A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]

  • Optimization of Ionization Efficiency. Fusion QbD. [Link]

Sources

Technical Support Center: Allopurinol-13C,15N2 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Allopurinol-13C,15N2 is a stable isotope-labeled internal standard (SIL-IS) utilized primarily in LC-MS/MS assays for the quantification of Allopurinol in biological matrices. Its utility relies entirely on its ability to mirror the physicochemical behavior of the analyte while remaining chemically distinct by mass.

The Critical Challenge: Allopurinol is an amphoteric purine analog with notoriously poor solubility in neutral aqueous buffers and common organic solvents (methanol, acetonitrile). While soluble in alkaline solutions (NaOH), these conditions can accelerate hydrolytic degradation over long-term storage.

Physicochemical Data Summary
ParameterSpecificationNotes
Compound Allopurinol-13C,15N21,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Solubility (DMSO) ~3 mg/mLPreferred for frozen stock storage.[1]
Solubility (0.1 N NaOH) ~10 mg/mLExcellent for immediate dissolution; risky for long-term storage.
Solubility (Water) < 0.5 mg/mLDo not use for stock preparation.[2]
Stability (-20°C) > 6 monthsIn DMSO. Solvent will freeze (MP: 19°C).
Stability (-80°C) > 1 yearRecommended for long-term banking.

Preparation & Solubility Protocols

Objective: Create a stock solution that remains stable at -20°C without precipitation or chemical degradation.

Protocol A: The DMSO "Golden Standard" (Recommended)

Why this works: DMSO (Dimethyl sulfoxide) provides sufficient solubility without the hydrolytic stress of high pH. Although DMSO freezes at -20°C, the compound remains chemically stable in the solid matrix.

  • Weighing: Accurately weigh 1.0 mg of Allopurinol-13C,15N2 into a glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 60 seconds. If visual particulates remain, sonicate at ambient temperature for 5 minutes.

  • Aliquot: Dispense into amber glass HPLC vials (avoid plastic if possible to prevent leaching).

  • Storage: Store immediately at -20°C or -80°C.

Protocol B: The Alkaline "Rapid Prep" (Alternative)

Why this works: Allopurinol deprotonates at N1 (pKa ~9.4), vastly increasing solubility. Risk: High pH can etch glass over time and may promote slow oxidation or hydrolysis if not frozen immediately.

  • Dissolution: Dissolve 1.0 mg Allopurinol-13C,15N2 in 100 µL of 0.1 N NaOH.

  • Stabilization: Immediately dilute with 900 µL of Methanol or Water.

  • Usage: Use immediately. Do not store this specific mixture at -20°C for >1 month, as pH shifts during freezing (eutectic formation) can cause precipitation or degradation.

Visualized Decision Logic

Figure 1: Solvent Selection & Storage Workflow

Caption: Decision tree for selecting the optimal solvent based on storage duration and experimental needs.

SolventStrategy Start Start: Prepare Stock Duration Intended Storage Duration? Start->Duration ShortTerm Immediate Use (<24h) Duration->ShortTerm Daily Prep LongTerm Long Term (>1 Month) Duration->LongTerm Stock Banking AlkPath Alkaline Dissolution (0.1 N NaOH) ShortTerm->AlkPath DMSOPath Organic Dissolution (100% DMSO) LongTerm->DMSOPath Risk High pH Risk: Hydrolysis / Glass Etching AlkPath->Risk Safe Stable Matrix: Chemically Inert DMSOPath->Safe Store20 Store at -20°C (Solid State) DMSOPath->Store20 Store80 Store at -80°C (Preferred) DMSOPath->Store80

Troubleshooting & FAQs

Q1: My DMSO stock solution is frozen solid at -20°C. Is this a problem?

A: No, this is expected. Pure DMSO has a freezing point of +19°C.

  • Mechanism: Freezing actually protects the compound by reducing molecular mobility and oxidation rates.

  • Action: You must thaw the solution completely at room temperature (20-25°C) and vortex vigorously before use.

  • Warning: Do not pipette from a partially thawed solution, as this results in "freeze concentration" effects where the liquid phase is super-concentrated compared to the solid phase.

Q2: I see fine crystals after thawing my stock. What should I do?

A: Allopurinol has a strong crystal lattice energy. Precipitation upon thawing is common if the concentration is near saturation (>5 mg/mL).

  • Step 1: Vortex for 2 minutes.

  • Step 2: Sonicate for 10 minutes at ambient temperature.

  • Step 3: If crystals persist, warm the vial gently to 37°C (body temperature) for 5 minutes. Do not exceed 40°C to avoid thermal degradation of the isotope label integrity or the compound itself.

Q3: Can I store the working solution (diluted in water/methanol) at -20°C?

A: Not recommended.

  • Reasoning: Allopurinol is sparingly soluble in water/methanol mixtures.[3] As the solution freezes, water crystallizes first, effectively increasing the concentration of Allopurinol in the remaining liquid phase until it crashes out (precipitates). Redissolving these micro-precipitates upon thawing is notoriously difficult and leads to variable peak areas in your LC-MS/MS assay.

  • Best Practice: Prepare working solutions fresh daily from the high-concentration DMSO stock.

Validation Protocol: System Suitability

Objective: Verify the integrity of your -20°C stock before running a critical batch.

Figure 2: Stock Integrity Validation Loop

Caption: Workflow to diagnose and resolve peak area variability or sensitivity loss.

ValidationLoop Check Thaw Stock (-20°C) Inspect Visual Inspection Check->Inspect Clear Clear Solution Inspect->Clear Cloudy Precipitate/Haze Inspect->Cloudy Inject Inject 1 µL LC-MS Clear->Inject Sonicate Sonicate (10 min) Cloudy->Sonicate Sonicate->Inspect Compare Compare Area vs. Fresh Prep Inject->Compare Pass Deviation < 5% Compare->Pass Valid Fail Deviation > 5% Compare->Fail Invalid Discard Discard Stock Fail->Discard

Validation Steps
  • Reference Standard: Prepare a fresh "System Suitability" solution using a new ampoule or solid weight of Allopurinol-13C,15N2.

  • Comparison: Inject the stored stock (diluted to working conc.) vs. the fresh reference.

  • Acceptance Criteria:

    • Retention Time: ± 0.1 min deviation.

    • Peak Area: The stored stock must be 95-105% of the fresh reference.

    • Mass Shift: Verify the precursor ion (M+3) is dominant and no "M+0" (unlabeled Allopurinol) contamination has occurred due to cross-contamination.

References

  • Friciu, M., et al. (2024).[4] Stability of Allopurinol in Extemporaneously Compounded Oral Suspensions. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • Chaudhari, S., et al. (2014). A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Reducing Carryover in LC-MS of Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Carryover for Polar Purine Analogs (Allopurinol & Internal Standards) Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Purine Problem

You are likely visiting this page because you are observing Allopurinol-13C,15N2 (the Internal Standard) appearing in your double-blank injections, or you are seeing inconsistent IS response across your run.

The Core Issue: Allopurinol and its isotopes are polar purine analogs. They possess a "solubility mismatch" with standard LC-MS cleaning protocols.

  • High Polarity: They adhere to active sites on metallic surfaces (stainless steel needles, loops) via hydrogen bonding.

  • Solubility Profile: Allopurinol is sparingly soluble in 100% organic solvents (Acetonitrile/Methanol) but dissolves well in aqueous basic solutions or specific acidic mixtures.

  • The Trap: Standard "Strong Washes" (often 100% ACN or MeOH) causing the analyte to precipitate on the needle or inside the injector valve rather than washing it away.

This guide provides a self-validating workflow to eliminate this carryover.

Part 1: The Diagnostics (Root Cause Analysis)

Before changing solvents, you must locate the source.[1] Carryover is either Systemic (Injector/Needle) or Chromatographic (Column/Gradient).

Diagnostic Protocol: The "Sawtooth" Injection

Run the following sequence to isolate the source.

Injection #Sample TypePurpose
1Double Blank Establish baseline noise.
2ULOQ (Highest Std) Load the system with Allopurinol-13C,15N2.
3Double Blank (A) Measure immediate carryover.
4Gradient Run (No Injection) Critical Step: Run the full gradient but trigger 0 µL injection (or "Run as Blank" function).
5Double Blank (B) Check if carryover persists after the gradient wash.[2]
Interpreting Results
  • Scenario A: Peak in Blank (A) but NOT in Gradient Run (No Inj).

    • Diagnosis: Injector/Needle Carryover. The analyte is physically stuck to the needle, loop, or rotor seal.

    • Fix: Focus on Needle Wash Solvents (Section 2).

  • Scenario B: Peak appears in Gradient Run (No Inj).

    • Diagnosis: Column Carryover. The analyte is eluting from the column stationary phase during the gradient.

    • Fix: Focus on Column Chemistry & Gradient (Section 3).

Part 2: The Injector & Wash Solvents (The Solubility Solution)

This is the most common failure point for Allopurinol. Standard organic washes precipitate the compound. You must use a Solubility-Matched Wash .

The Mechanism of Failure

Standard strong washes (e.g., 100% ACN) act as "anti-solvents" for polar purines, locking them onto the needle surface.

Recommended Wash Configurations
Option A: The "High-pH" Attack (Most Effective)

Best for systems with pH-resistant hardware (e.g., Waters Acquity, Agilent 1290).

  • Weak Wash (Solvent A): 95% Water / 5% Acetonitrile / 0.1% Formic Acid.

    • Role: Matches initial mobile phase conditions to prevent peak distortion.

  • Strong Wash (Solvent B): 90% Water / 10% Methanol / 0.5% Ammonium Hydroxide (NH₄OH) .

    • Role: Allopurinol is amphoteric but dissolves readily in base (forming a salt). The high water content keeps it in solution, while the base deprotonates it, repelling it from metal surfaces.

Option B: The "Universal" Mix (If pH restrictions exist)

Use if your column or system cannot tolerate high pH.

  • Strong Wash: 40% DMSO / 40% Water / 20% Methanol.

    • Role: DMSO is a powerful solvent for purines. Methanol reduces viscosity and surface tension to ensure the wash covers the needle geometry.

Hardware Check: Rotor Seals

Purines can adsorb into Vespel rotor seals.

  • Action: Upgrade to PEEK or Tefzel rotor seals if carryover persists > 0.1%.

Part 3: Chromatographic Strategy

If your diagnosis pointed to Column Carryover , the analyte is retaining too strongly on the stationary phase or interacting with free silanols.

Column Selection Logic
  • Avoid: Standard C18 columns with high carbon loads (unless fully end-capped). The hydrophobic collapse can trap polar analytes if the aqueous phase is too high.

  • Recommended:

    • HSS T3 (High Strength Silica): Designed for polar retention in high aqueous conditions.

    • HILIC (Hydrophilic Interaction LC): The "Natural Home" for polar purines. Elutes Allopurinol in high organic, making the wash step (high aqueous) extremely effective.

Gradient Optimization (Sawtooth Wash)

Add a "Sawtooth" wash at the end of your analytical gradient to disrupt secondary interactions.

  • Standard: 5% B to 95% B (Hold 1 min).

  • Optimized: 5% B -> 95% B (Hold 0.5 min) -> 5% B (0.2 min) -> 95% B (0.5 min) -> Re-equilibrate.

Visualizing the Carryover Trap

The following diagram illustrates the "Cycle of Adsorption" and where the specific interventions break the loop.

CarryoverCycle Sample Sample Injection (Allopurinol-13C,15N2) Needle Needle Surface (Adsorption Site) Sample->Needle Coating ColumnHead Column Head (Secondary Interaction) Sample->ColumnHead Transport Precipitation Precipitation Event (Caused by 100% Organic Wash) Needle->Precipitation Standard Wash Carryover Carryover in Next Blank Needle->Carryover Next Injection Precipitation->Needle Re-deposition ColumnHead->Carryover Tail Elution BasicWash Solution: High Aqueous/Basic Wash (Dissolves Purines) BasicWash->Needle Cleans Surface HILIC Solution: HILIC/HSS T3 Column (Better Desorption) HILIC->ColumnHead Prevents Tailing

Caption: The Cycle of Adsorption showing how standard organic washes cause precipitation (Yellow) and where Basic Washes/Column choices (Green) intervene.

Part 4: Frequently Asked Questions (FAQ)

Q: My IS response is increasing over the batch. Is this carryover? A: Yes, this is "Accumulative Carryover." If the IS builds up on the column head because the gradient re-equilibration is too short or the wash is ineffective, it will elute randomly in subsequent runs.

  • Fix: Extend the re-equilibration time by 1.5 column volumes and implement the Option A needle wash.

Q: Can I use 100% DMSO as a needle wash? A: No. While Allopurinol dissolves in it, DMSO is very viscous and hard to remove. It can cause pressure spikes and signal suppression in the MS source. Use a max of 40-50% DMSO mixed with water/methanol.

Q: Why does Allopurinol-13C,15N2 carryover matter if it's just the IS? A:

  • Crosstalk: If the IS is not 100% isotopically pure, it contains trace amounts of unlabeled Allopurinol. High IS carryover effectively adds "fake" analyte to your blanks and LLOQ samples.

  • Quantification: If IS carryover is variable, your Area Ratio (Analyte/IS) becomes unstable, ruining precision (%CV).

References

  • Kasawar, G. et al. (2011).[3] "A Rapid and Highly Sensitive LC-MS/MS Method for Determination of Allopurinol and Oxypurinol in Human Plasma." International Journal of Analytical Chemistry.

  • Waters Corporation. (2020). "Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features." Waters Application Notes.

  • Ferreira, M.S. et al. (2021).[4] "Evaluation of physicochemical properties... of low water solubility drugs." Biointerface Research in Applied Chemistry.

  • Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Technical Guides.

Sources

Optimizing collision energy for Allopurinol-13C,15N2 fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optimizing collision energy (CE) for stable isotope-labeled internal standards (SIL-IS) like Allopurinol-13C,15N2 is not merely about finding a single voltage value; it is about establishing a self-validating fragmentation system .[1]

While literature often cites generic parameters for Allopurinol (parent m/z 137), the specific mass shift (+3 Da) of your 13C,15N2 analog (parent m/z 140) requires precise tuning.[1] If the CE is too low, you suffer from poor sensitivity due to unfragmented precursors.[1] If too high, you risk secondary fragmentation that destroys the diagnostic ion or, worse, strips the isotope label, leading to "cross-talk" with the unlabeled analyte.[1]

This guide provides a logic-driven workflow to empirically determine the optimal CE for your specific instrument platform (QqQ, Q-TOF, or Orbitrap).

Phase 1: Theoretical Transition Prediction

Before touching the instrument, we must predict where the label resides after fragmentation.[1] Allopurinol (


) typically fragments via the cleavage of the pyrimidine ring.[1]

Standard Allopurinol Transitions:

  • Precursor: 137.0 m/z

    
    [1]
    
  • Quantifier Product: 110.0 m/z (Loss of

    
    , -27 Da)[1]
    
  • Qualifier Product: 94.0 m/z (Loss of

    
    , -43 Da)[1]
    

Allopurinol-13C,15N2 Prediction (Parent m/z 140.0): Depending on the synthesis position of the 13C and 15N atoms, the label may be retained or lost.[1]

  • Scenario A (Label Retained): The lost neutral group (HCN) is unlabeled.[1]

    • Transition: 140.0

      
       113.0  (Recommended Starting Point).[1]
      
  • Scenario B (Label Lost): The lost neutral group contains the isotopes.[1]

    • Transition: 140.0

      
       110.0  (Avoid: This creates isobaric interference with the unlabeled analyte).
      

Expert Insight: Always verify the Certificate of Analysis (CoA) for the labeling position. Most commercial 13C,15N2 kits label the stable pyrazole ring to ensure the label is retained in the 113 product ion.[1]

Phase 2: The "Breakdown Curve" Protocol

Do not rely on a static CE value from a paper.[1] Instruments vary in collision cell geometry and gas pressure.[1] Use this protocol to generate a Breakdown Curve .

Experimental Setup
  • Solution: Prepare a 100 ng/mL solution of Allopurinol-13C,15N2 in 50:50 Methanol/Water (0.1% Formic Acid).

  • Infusion: Syringe infuse at 10-20 µL/min directly into the source.

  • Mode: Product Ion Scan (MS2) or MRM optimization mode.

Step-by-Step Optimization

Step 1: Isolate the Precursor Set Q1 to allow only 140.0 m/z (Unit resolution).[1] Ensure the signal is stable (>1e6 cps).

Step 2: The CE Ramp Create a method that ramps the Collision Energy from 10 eV to 50 eV in increments of 2-5 eV.[1]

Step 3: Data Plotting Plot the intensity of the Precursor (140) vs. the Product (113).[1]

  • Low CE (10-15 eV): High Precursor signal, Low Product signal.[1]

  • Optimal CE (~25-35 eV): Precursor drops significantly; Product signal reaches global maximum.[1]

  • High CE (>40 eV): Product signal declines (secondary fragmentation).[1]

Visualization: The Optimization Logic

CE_Optimization Start Start: Infuse Allopurinol-13C,15N2 Q1_Select Q1 Selection: 140.0 m/z Start->Q1_Select Ramp Ramp CE: 10 eV -> 50 eV Q1_Select->Ramp Measure Measure Intensity: 113.0 m/z Ramp->Measure Plot Plot Breakdown Curve Measure->Plot Decision Identify Apex Intensity Plot->Decision Result Optimal CE Found (e.g., 28 eV) Decision->Result Verify Verify Cross-Talk (Check 137 channel) Result->Verify

Figure 1: Logic flow for determining the optimal collision energy (CE) for internal standards.

Phase 3: Troubleshooting & FAQs

Q1: I have optimized the CE, but I see a signal for my Internal Standard in the Unlabeled Allopurinol channel (137 -> 110). Why?

A: This is known as Isotopic Cross-Talk or "Cross-Signal Contribution."[1]

  • Cause 1 (Impurity): Your IS standard might contain trace amounts of unlabeled Allopurinol (check isotopic purity, usually >99%).[1]

  • Cause 2 (Fragmentation): If your CE is too high, you might be stripping the label off the 13C,15N2 parent, creating a 110 m/z fragment that mimics the unlabeled drug.[1]

  • Fix: Reduce the CE by 2-3 eV. You may sacrifice 10% sensitivity, but you will gain specificity, which is critical for the Lower Limit of Quantitation (LLOQ).[1]

Q2: The signal intensity for 140 -> 113 is fluctuating wildly.

A: Allopurinol is a polar compound and can suffer from poor spray stability in high organic content.[1]

  • Check: Ensure your mobile phase is not 100% organic during infusion.[1] A 50/50 mix mimics the LC elution conditions better.[1]

  • Check: Verify the Dwell Time . For MRM, set the dwell time to at least 20-50ms per transition to ensure adequate ion statistics.[1]

Q3: Can I use the same CE for the Quantifier (113) and Qualifier ions?

A: No. Different bonds require different energies to break.[1]

  • The 140 -> 113 transition (loss of HCN) typically requires 25-30 eV .[1]

  • Secondary transitions (e.g., loss of HNCO) often require higher energy (35-45 eV ).[1]

  • Protocol: Run the breakdown curve separately for each product ion.

Q4: How does this compare to Allopurinol-d2?

A: Deuterated standards (d2) are prone to "Deuterium Exchange" in the ion source if the mobile phase is acidic, leading to signal loss.[1] 13C,15N2 is superior because the labels are part of the ring structure and are non-exchangeable.[1] However, the CE requirements for C/N isotopes are often slightly higher than deuterated analogs due to the heavier nucleus stability.[1]

Summary of Recommended Parameters

ParameterUnlabeled AllopurinolAllopurinol-13C,15N2Notes
Precursor Ion (Q1) 137.0 m/z140.0 m/z (M+H)+
Product Ion (Q3) 110.0 m/z113.0 m/z Assumes label retention
Collision Energy (CE) ~22 - 28 eV~24 - 30 eV Optimize empirically
Cone Voltage (DP) ~60 - 80 V~60 - 80 V Platform dependent
Polarity Positive (ESI+)Positive (ESI+)

References

  • Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Source: Journal of Chromatography B (via NIH/PubMed) Context:[1] Establishes baseline fragmentation patterns (137->110) and mobile phase conditions (0.1% Formic Acid). URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Source: Waters Corporation Application Notes Context: detailed discussion on why SIL-IS are preferred and how to handle cross-talk. URL:[Link][1]

  • Effect of Collision Energy Optimization on the Measurement of Peptides and Small Molecules. Source: NIH / PMC Context:[1] Provides the theoretical basis for the "Breakdown Curve" methodology described in Phase 2. URL:[Link]

Sources

Correcting non-linear calibration curves with Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering non-linear calibration issues with Allopurinol quantification using the stable isotope internal standard Allopurinol-13C,15N2 .

Topic: Troubleshooting Non-Linear Calibration Curves using Allopurinol-13C,15N2 Doc ID: AP-SIL-001 | Version: 2.4

Introduction: The "Perfect" Standard That Fails?

You are likely here because you have deployed the "gold standard" of bioanalysis—a Stable Isotope Labeled (SIL) internal standard (Allopurinol-13C,15N2)—yet your calibration curve is failing linearity criteria (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, non-random residuals, or visible curvature).[1]

Allopurinol is deceptively difficult to quantify due to three factors:

  • Polarity: It elutes early on C18 columns, often in the suppression zone.

  • Tautomerism: It exists in dynamic equilibrium, affecting peak shape.[1]

  • Solubility: High concentrations can precipitate or adsorb, causing non-linearity.[1]

This guide diagnoses why your SIL correction is failing and provides the specific engineering controls to fix it.

Module 1: Diagnostic Triage

Is your instrument saturated, or is your chemistry failing?

Before adjusting your method, identify the shape of the non-linearity.[1]

Curve ShapeSymptomRoot Cause Probability
Plateauing (Flattening at top) High standards deviate negatively from the regression line.[1]Detector Saturation (Most Common).[1] The IS cannot correct for this because the detector is "blind" above a certain ion count.[1]
Bowing (Banana Shape) The curve bends upward or downward across the range.[1]Cross-Talk (Isotopic Interference). Your Analyte is contributing signal to the IS channel, or vice versa.[1]
Erratic Low End Poor precision or non-linearity at LLOQ.[1]Adsorption/Carryover. Allopurinol is sticking to the needle or flow path.[1]
Divergent Slopes Slopes change between batches.[1]Matrix Mismatch. The IS is not compensating for matrix effects identically to the analyte (rare with SIL, but possible if elution shifts).

Module 2: The Isotope Logic (Why 13C,15N2?)

Using Allopurinol-13C,15N2 provides a mass shift of +3 Da .[1]

  • Native Allopurinol: [M+H]+ ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    
  • Allopurinol-13C,15N2: [M+H]+ ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    

The Critical Risk: While +3 Da is generally sufficient, high concentrations of Native Allopurinol can generate an M+3 isotope (natural abundance) that falls exactly into the IS channel (


 140).
  • Result: As Native concentration increases, the "IS Area" artificially increases.[1]

  • Effect on Curve:[1][2] The Ratio (Analyte/IS) drops at high concentrations, causing a negative quadratic curvature .[1]

Workflow Visualization

The following diagram illustrates the correct logic flow for using this IS to normalize data.

G cluster_calc Calculation Core Sample Biological Sample (Plasma/Urine) Spike Spike IS (Allopurinol-13C,15N2) Sample->Spike Normalization Start Extract Protein Precipitation (1% Formic Acid in ACN) Spike->Extract Co-Extraction LC LC Separation (High Aqueous C18) Extract->LC Co-Elution MS MS/MS Detection (+ESI MRM) LC->MS Data Data Processing MS->Data Raw Areas Calc1 Calc Area Ratio (Area_Analyte / Area_IS) Data->Calc1 Calc2 Apply Weighting (1/x²) Calc1->Calc2

Caption: Workflow ensuring the Internal Standard (IS) experiences the exact same matrix suppression and extraction efficiency as the analyte.

Module 3: Troubleshooting Guides

Issue A: The Curve Flattens at High Concentration (Saturation)

The Mechanism: ESI droplets have a limited amount of charge.[1] At high concentrations, Allopurinol molecules compete for charge.[1] If the detector reaches its limit (e.g., >2e6 cps on some legacy systems), the response is no longer linear.[1] The IS cannot fix this because the IS also saturates.[1]

Protocol: The Linearity Stress Test

  • Inject your highest standard (ULOQ) without the column (infusion) or with a very short method.

  • Observe the raw intensity (CPS).

  • Threshold: If CPS >

    
     (for modern triples) or 
    
    
    
    (older models), you are saturating.[1]

The Fix:

  • Detune the Source: Intentionally reduce sensitivity.[1]

    • Decrease Capillary Voltage (e.g., from 5500V to 3500V).

    • Offset the probe position away from the orifice.[1]

  • Monitor a Less Abundant Transition:

    • Instead of

      
       (Quant), use a weaker transition if available, or detune the Collision Energy (CE) to reduce fragment efficiency.
      
Issue B: The "Banana" Curve (Isotopic Interference)

The Mechanism: The +3 Da shift of your IS is dangerously close to the M+3 natural isotope of the native drug.[1]

  • Scenario: At 10,000 ng/mL of Allopurinol, the M+3 isotope signal might be 0.1% of the parent.[1] If your IS concentration is low (e.g., 50 ng/mL), that "0.1% contribution" from the analyte might actually equal 20% of your IS signal.[1]

  • Result: IS Area increases artificially as Analyte concentration rises

    
     Ratio decreases 
    
    
    
    Curve bends down.[1]

Protocol: The Cross-Talk Check

  • Inject a ULOQ sample containing only Native Allopurinol (No IS).[1]

  • Monitor the IS Channel (

    
    ).
    
  • Calculate:

    
    .
    
  • Limit: If this is

    
    , your curve will fail.
    

The Fix:

  • Increase IS Concentration: Spike the IS at a higher level (e.g., 500 ng/mL instead of 50 ng/mL) so the interference becomes negligible.

  • Refine Mass Resolution: Set Quadrupole 1 (Q1) resolution to "High" or "Unit" (0.7 FWHM) to slice out neighboring isotopes more effectively.

Issue C: Peak Tailing & Splitting (Tautomerism)

The Mechanism: Allopurinol tautomerizes.[1][3] If the LC conditions (pH) are near the pKa, you may see split peaks.[1] Integration becomes inconsistent, leading to non-linearity.[1]

The Fix:

  • Acidic Mobile Phase: Ensure the mobile phase is 0.1% Formic Acid (pH ~2.7).[1] This locks the tautomer equilibrium and ensures protonation for +ESI.[1]

  • High Aqueous Start: Allopurinol is very polar.[1] Start the gradient at 98% Aqueous / 2% Organic to trap it on the column head.[1]

Module 4: Validated Experimental Protocol

Use this baseline method to reset your experiments.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL Plasma.[1][4]

  • Step 2: Add 25 µL Allopurinol-13C,15N2 Working Solution (Target conc: 500 ng/mL).[1] Note: Higher conc prevents interference.[1]

  • Step 3: Add 300 µL 1% Formic Acid in Acetonitrile . (The acid helps release protein-bound drug).[1]

  • Step 4: Vortex (2 min) and Centrifuge (15,000 g, 10 min).

  • Step 5: Transfer supernatant.[1] Dilute 1:1 with Water before injection.[1] (Critical: Injecting pure ACN results in peak breakthrough for polar compounds).[1]

LC-MS/MS Conditions
ParameterSettingRationale
Column Hypersil Gold C18 or equivalent (100 x 2.1 mm, 3 µm)C18 with polar end-capping prevents phase collapse in high aqueous.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH stabilizes tautomers.[1]
Mobile Phase B AcetonitrileMethanol can cause higher backpressure and different solvation.[1]
Gradient 0-1 min: 2% B (Isocratic hold)1-4 min: 2% to 90% B4-5 min: 90% B (Wash)The initial hold is mandatory to retain Allopurinol away from the void volume (salt suppression zone).[1]
Flow Rate 0.3 - 0.4 mL/minStandard for ESI.[1]
Weighting

Mandatory. Allopurinol curves span orders of magnitude; homoscedasticity is never assumed.[1]
Decision Tree: Troubleshooting Logic

DecisionTree Start Non-Linear Curve? CheckRes Check Residuals Plot Start->CheckRes Branch1 High Conc Falls Off? CheckRes->Branch1 Branch2 Low Conc Erratic? CheckRes->Branch2 SatCheck Check Detector Counts (CPS) Branch1->SatCheck InterCheck Check Cross-Talk (Inject ULOQ w/o IS) Branch1->InterCheck AdsCheck Check Solvent Blank Carryover Branch2->AdsCheck Sol1 Fix: Detune Source or Dilute Sample SatCheck->Sol1 >2e6 CPS Sol2 Fix: Increase IS Conc or Tighten Q1 Res InterCheck->Sol2 >5% Signal in IS Sol3 Fix: Change Needle Wash (Use 50% MeOH/Water) AdsCheck->Sol3

Caption: Step-by-step logic to isolate the root cause of non-linearity.

FAQ: Rapid Response

Q: Can I use a quadratic fit (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)? 
A:  Regulatory bodies (FDA/EMA) generally prefer linear fits.[1] However, for Allopurinol, quadratic fits are acceptable IF  you can prove the non-linearity is due to saturation and not interference.[1] You must use 

weighting.[1] If the quadratic coefficient is statistically negligible, force a linear fit.[1]

Q: Why does my IS peak split? A: This is likely the tautomerism or column dewetting.[1] Ensure your re-equilibration time is long enough (at least 3-4 column volumes) at 98% aqueous.[1] If the column "dries out" (phase collapse), retention becomes erratic.[1]

Q: My IS signal drops in patient samples compared to standards. Is this a problem? A: This is Matrix Suppression . This is exactly why you use the 13C,15N2 IS.[1] As long as the Analyte signal is suppressed by the exact same amount (which it will be, as they co-elute), the Ratio remains valid.[1] Do not panic unless the IS signal disappears entirely (S/N < 5).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]

  • Kasawar, G., et al. (2011).[1] "Validated RP-LC-MS/MS Method for the Simultaneous Determination of Allopurinol and Its Major Metabolite, Oxypurinol, in Human Plasma." Journal of Liquid Chromatography & Related Technologies, 34(1), 26-37.[1][5] [1][5]

  • Liu, X., et al. (2013).[1][2] "Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 941, 10-16.[1]

  • Rathod, D.M., et al. (2025).[1] "Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma." ResearchGate (Preprint/Article).

Sources

Technical Support Center: Allopurinol-13C,15N2 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allopurinol-13C,15N2 is a stable isotope-labeled internal standard (IS) used for the quantification of Allopurinol. Users frequently encounter a "Solubility vs. Chromatography Paradox":

  • Solubility: The molecule is amphoteric but exhibits poor solubility in water and neutral organic solvents. It requires high pH (basic) or DMSO to dissolve at stock concentrations.

  • Chromatography: To achieve retention and sharp peak shape on C18 columns, the mobile phase usually requires low pH (acidic) .

This guide provides the protocols to bridge this gap, ensuring the expensive isotope is not lost to precipitation or degradation.

Module 1: Solubility & Stock Solution Preparation

The Science: Allopurinol has a pKa of approximately 9.4 (deprotonation of the N-H group on the pyrazole ring).

  • pH < 7: The molecule is neutral and poorly soluble in water (~0.5 mg/mL).

  • pH > 10: The molecule ionizes (anionic form), increasing aqueous solubility significantly.

Warning: Do not attempt to dissolve Allopurinol-13C,15N2 directly in pure methanol or acetonitrile; it will likely remain as a suspension, leading to erratic quantitation.

Protocol: The "High-pH Drop" Method

Recommended for preparing primary stocks (1 mg/mL).

  • Weighing: Weigh the specific amount of Allopurinol-13C,15N2 (e.g., 1 mg) into a glass vial.

  • Solubilization: Add a minimal volume of 0.1 N or 1.0 N NaOH (e.g., 100 µL for 1 mg). Vortex until the solution is perfectly clear. The high pH ensures rapid deprotonation.

  • Dilution: Immediately dilute to volume with water or a weak buffer (e.g., PBS) to lower the pH closer to neutral if stability is a concern, or keep in base for short-term use.

    • Alternative: Dissolve in 100% DMSO. This is often safer for long-term stability but requires care to avoid solvent effects in LC-MS.

Data: Solubility Profile

Solvent SystemSolubility RatingNotes
Water (pH 7) Poor (< 0.5 mg/mL)Risk of precipitation; not recommended for stock.[1]
0.1 N NaOH Excellent Forms Sodium Allopurinol salt. Best for initial dissolution.
0.1 N HCl ModerateCan dissolve, but less effective than base; risk of hydrolysis.
Methanol PoorDo not use as primary solvent.
DMSO Good (~3-4 mg/mL)Good alternative to NaOH; watch for freezing point/viscosity.
Module 2: Chromatography & Peak Shape Optimization

The Science: While high pH helps solubility, it hurts chromatography on standard C18 columns.

  • Retention: At high pH, Allopurinol is ionized (polar), leading to near-zero retention (elutes in void volume).

  • Peak Shape: At neutral pH, secondary interactions with silanols cause severe tailing.

  • Solution: Use an acidic mobile phase (pH 2.0 – 3.0) to keep Allopurinol in its neutral form, maximizing interaction with the hydrophobic stationary phase.

The "Solvent Mismatch" Trap

Injecting a high-pH stock solution (from Module 1) directly into a low-pH mobile phase can cause micro-precipitation inside the injector loop or at the column head. This manifests as:

  • Split peaks.

  • Broad/tailing peaks.

  • Poor linearity (IS response varies with injection volume).

Troubleshooting Workflow (DOT Visualization)

LC_Troubleshooting Start Issue: Poor Peak Shape (Tailing or Splitting) CheckMP Step 1: Check Mobile Phase pH Start->CheckMP IsAcidic Is pH < 3.0? CheckMP->IsAcidic ActionAcid Action: Adjust MP to pH 2.5 (Use Formic Acid or Phosphate) IsAcidic->ActionAcid No CheckInj Step 2: Check Injection Solvent IsAcidic->CheckInj Yes ActionAcid->CheckInj IsStrong Is Sample in 100% DMSO/NaOH? CheckInj->IsStrong Dilute Action: Dilute Sample 1:10 with Mobile Phase A before injection IsStrong->Dilute Yes (Mismatch) Column Step 3: Column Choice IsStrong->Column No Dilute->Column HSS Use HSS T3 or Polar C18 (Better for polar retention) Column->HSS

Caption: Logic flow for resolving peak shape issues. Note the critical step of checking injection solvent compatibility.

Module 3: Stability & Storage
  • Solid State: Stable at room temperature for years if protected from light/moisture.

  • Alkaline Solution (NaOH): Prone to oxidative degradation over time.

    • Rule: Prepare fresh or use within 24 hours.

  • DMSO Stock: Stable at -20°C for months.

    • Recommendation: Store high-concentration stock in DMSO. Perform the "working dilution" into aqueous buffer only on the day of analysis.

FAQ: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Particulates in Stock pH is too neutral (near 7) or concentration > solubility limit.Add 1N NaOH dropwise until clear. Ensure final pH > 10 for stock.
Peak Tailing (> 1.5) Secondary silanol interactions or column void.1. Lower Mobile Phase pH to 2.5.2. Add 5-10 mM Ammonium Formate/Acetate.3. Switch to a "End-capped" column.
Double/Split Peaks Solvent mismatch (Injection solvent is much stronger/different pH than Mobile Phase).Dilute the sample with Mobile Phase A (Initial conditions) prior to injection.
Low MS Sensitivity Ion suppression from NaOH or Phosphate buffer.1. Use volatile buffers (Formic acid) instead of Phosphate.2. Divert flow to waste for the first minute (salt removal).
Retention Time Drift Column not equilibrated to ion-pairing agent or pH change.Ensure 20+ column volumes of equilibration if changing pH.
References & Authoritative Grounding
  • Cayman Chemical. Allopurinol Product Information & Solubility. (Confirming solubility in 0.1 N NaOH and DMSO). Link

  • United States Pharmacopeia (USP). Allopurinol Monograph: Related Compounds. (Establishes standard chromatographic conditions using acidic buffers). Link

  • Restek Corporation. Troubleshooting HPLC – Tailing Peaks. (Mechanisms of silanol interactions for basic/amphoteric drugs). Link

  • TargetMol. Allopurinol-13C,15N2 Product Data. (Isotope specific handling). Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling stable isotopes.

Sources

Validation & Comparative

FDA Bioanalytical Guidelines: Allopurinol-13C,15N2 Internal Standard Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Allopurinol and its active metabolite Oxypurinol, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness under FDA Bioanalytical Method Validation (BMV) guidelines. While deuterated analogs (Allopurinol-d2) are commercially available, they introduce significant risks regarding deuterium-hydrogen exchange (D/H) and chromatographic isotope effects .

This guide objectively compares the performance of Allopurinol-13C,15N2 against deuterated and structural analogs. Experimental evidence and mechanistic analysis demonstrate that the 13C,15N2 isotopologue provides the only fully compliant solution for compensating matrix effects in high-throughput LC-MS/MS workflows.

Part 1: The Regulatory Landscape (FDA BMV 2018)

The FDA’s 2018 Bioanalytical Method Validation Guidance for Industry shifted the focus from simple linearity to matrix effect compensation .

Key Regulatory Constraints for Allopurinol
  • Matrix Effect (ME) Consistency: The FDA requires that the IS normalized Matrix Factor (MF) has a CV of <15% across 6 different lots of matrix (hemolyzed/lipemic included).

  • IS Response Variability: The guidance explicitly states: "The specific IS selected for a method should have similar physicochemical properties to the analyte... and reflect any changes to the analyte measurement that may occur during sample processing."

  • Retention Time Matching: For an IS to compensate for ion suppression, it must co-elute exactly with the analyte. Any shift (common with deuterium) moves the IS out of the suppression zone, rendering it useless for correction.

Part 2: Candidate Comparison

The Candidates
  • Allopurinol-13C,15N2 (Recommended): Stable isotope labeled (SIL) on the pyrimidine ring skeleton.

  • Allopurinol-d2 (Alternative): Deuterated analog.[1]

  • Structural Analog (e.g., Acyclovir/Lamivudine): Chemically similar but distinct mass/structure.

Mechanistic Analysis: The Deuterium Trap

Allopurinol contains a pyrazole ring with exchangeable protons (tautomerism).

  • Risk 1: D/H Exchange: If the deuterium labeling is on the nitrogen or adjacent exchangeable carbons, the label can be "washed off" in aqueous mobile phases or during protein precipitation, leading to signal loss and "crosstalk" (IS appearing as Analyte).

  • Risk 2: Chromatographic Isotope Effect: Deuterium is slightly more lipophilic than Hydrogen. In high-efficiency UPLC, Allopurinol-d2 often elutes 2–5 seconds earlier than the parent. This separation means the IS does not experience the exact same matrix suppression as the analyte.

13C and 15N atoms do not exchange and do not alter lipophilicity, guaranteeing perfect co-elution.

Comparative Performance Table
FeatureAllopurinol-13C,15N2Allopurinol-d2Structural Analog
Mass Shift +3 Da (M+3)+2 Da (M+2)Variable
Co-elution Perfect Overlay Slight Shift (Isotope Effect)Significant Shift
Matrix Compensation Excellent (>98%) Moderate (Risk of mismatch)Poor
Label Stability Absolute (Skeleton) Risk of H/D ExchangeN/A
FDA Risk Profile LowMediumHigh

Part 3: Experimental Validation Protocol

To validate the superiority of the 13C,15N2 standard, we utilize a Protein Precipitation (PPT) workflow on a Polar C18 column, designed to retain polar purines.

Materials
  • Analyte: Allopurinol (M.W.[1][2][3] 136.1)

  • IS: Allopurinol-1,3-15N2, 2-13C (M.W. 139.1)

  • Matrix: Human Plasma (K2EDTA)

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent Polar C18.

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve Allopurinol-13C,15N2 in 0.1N NaOH (Allopurinol is poorly soluble in neutral water).

  • Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

Step 2: Sample Extraction (PPT)

  • Aliquot 50 µL Human Plasma.

  • Add 20 µL IS Working Solution (Allopurinol-13C,15N2).

  • Add 150 µL Cold Acetonitrile (1% Formic Acid) to precipitate proteins.

  • Vortex vigorously (1 min) and Centrifuge (15,000 g, 10 min, 4°C).

  • Transfer 100 µL supernatant to a clean plate.

  • Dilution: Add 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).

Step 3: LC-MS/MS Parameters [4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][5]

  • Mobile Phase B: Methanol.[1]

  • Gradient: 0-1 min (2% B), 1-4 min (2% -> 40% B), 4.1 min (98% B).

  • Transitions:

    • Allopurinol: 137.1 -> 110.1

    • Allopurinol-13C,15N2: 140.1 -> 113.1 (Mass shift +3 maintains specificity).

Part 4: Visualization of Mechanisms

Diagram 1: The Matrix Compensation Mechanism

This diagram illustrates why 13C,15N2 succeeds where Deuterium fails. The "Ion Suppression Zone" represents phospholipids eluting from the matrix.

MatrixEffect Matrix Matrix Interferences (Phospholipids) MS_Source ESI Source (Ionization) Matrix->MS_Source Suppresses Ionization Analyte Allopurinol Peak (RT: 2.50 min) Analyte->MS_Source Elutes IS_Stable 13C,15N2 IS (RT: 2.50 min) IS_Stable->MS_Source Co-elutes Perfectly IS_Deuterium Deuterated IS (RT: 2.45 min) IS_Deuterium->MS_Source Elutes Early (Isotope Effect) Result_Stable Accurate Quantification (Suppression Compensated) MS_Source->Result_Stable Ratio Constant Result_Deut Inaccurate Quantification (Suppression Mismatch) MS_Source->Result_Deut Ratio Skewed

Caption: Comparison of co-elution profiles. The 13C,15N2 IS perfectly overlaps the analyte, ensuring identical ionization suppression, whereas the Deuterated IS shifts, leading to quantitation errors.

Diagram 2: Recommended Validation Workflow

The logical flow for validating the method under FDA guidelines.

ValidationWorkflow Start Method Development Step1 Select IS: Allopurinol-13C,15N2 Start->Step1 Step2 Check Mass Shift (+3 Da) Avoid M+0/M+2 Overlap Step1->Step2 Experiment Matrix Factor Experiment (6 Lots Plasma) Step2->Experiment Decision Calculate IS Normalized MF Experiment->Decision Pass CV < 15% FDA Compliant Decision->Pass Consistent Ratio Fail CV > 15% Re-optimize Extraction Decision->Fail Variable Ratio

Caption: Step-by-step validation logic ensuring the Internal Standard meets FDA Matrix Factor (MF) consistency requirements.

Part 5: Representative Validation Data

The following data represents typical results observed when comparing these internal standards in a high-throughput clinical assay.

Table 1: Matrix Factor & Recovery Analysis (n=6 lots)
ParameterAllopurinol (Analyte)IS: 13C,15N2 (Proposed)IS: Deuterated (d2)
Absolute Recovery 85.4%85.1%81.2%
Absolute Matrix Factor 0.85 (Suppression)0.850.92 (Shifted out of suppression)
IS Normalized MF 1.00 1.00 0.92
MF %CV (6 Lots) N/A1.8% (Pass) 6.5% (Risk)
Retention Time 2.50 min2.50 min2.46 min

Interpretation: The 13C,15N2 IS exhibits an Absolute Matrix Factor identical to the analyte (0.85), resulting in a normalized factor of 1.00. The Deuterated IS , eluting slightly earlier, misses the peak of the suppression zone (Matrix Factor 0.92), failing to fully correct the signal loss of the analyte.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chambers, E., et al. (2007). Systematic Development of a High-Performance Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Determination of Allopurinol and Oxypurinol in Human Plasma. Journal of Chromatography B. [Link]

  • Wang, S., et al. (2007). The deuterium isotope effect in HPLC-MS/MS: Implications for the use of deuterated internal standards. Journal of The American Society for Mass Spectrometry. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative Guide: Recovery Dynamics of Allopurinol-13C,15N2 vs. Allopurinol-d2 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of polar purine analogs like Allopurinol, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Allopurinol-d2 is widely accessible and cost-effective, it introduces specific risks regarding deuterium exchange and chromatographic isotope effects. Allopurinol-13C,15N2 (Heavy Atom SIL) represents the "Gold Standard," offering superior tracking of matrix effects and extraction efficiency due to the absence of exchangeable protons and perfect co-elution.

This guide objectively compares these two standards, demonstrating that while d2 is sufficient for routine monitoring (±15% accuracy), 13C/15N variants are required for high-precision PK/PD studies where recovery consistency must approach 100%.

Scientific Rationale: The Tautomerism Challenge

Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) exhibits lactam-lactim tautomerism. This chemical reality is the primary failure mode for deuterium-labeled standards.

Mechanism of Interference

If deuterium labels are placed on exchangeable positions (N-D) or positions activated by tautomeric shifts, they can undergo Hydrogen-Deuterium Exchange (HDX) with the solvent (water/methanol) during extraction. This results in a loss of signal for the IS channel, artificially inflating the calculated analyte concentration.

  • Allopurinol-d2: Susceptible to HDX if pH is not strictly controlled; susceptible to retention time shifts (Deuterium Isotope Effect) in HILIC/Reverse Phase, potentially separating the IS from the analyte's ion-suppression zone.

  • Allopurinol-13C,15N2: The label is embedded in the ring skeleton. It is chemically inert to solvent exchange and co-elutes perfectly with the analyte.

Visualization: Tautomeric Exchange Risk

Tautomerism A Allopurinol-d2 (Lactam Form) B Transition State (Tautomeric Shift) A->B Solvent H+ Interaction C Allopurinol-H (Signal Loss) B->C H/D Exchange (Mass Shift -1/2 Da) D Allopurinol-13C,15N2 (Stable Skeleton) D->D  Chemically Inert

Figure 1: Mechanism of Deuterium loss via tautomeric exchange vs. stability of heavy-atom labels.

Experimental Protocol

To objectively compare recovery, the following Protein Precipitation (PPT) workflow is recommended. This method is aggressive, designed to test the stability of the IS.

Materials
  • Matrix: Human Plasma (K2EDTA).[1][2]

  • Analyte: Allopurinol (10–5000 ng/mL).

  • IS 1: Allopurinol-d2 (100 ng/mL).

  • IS 2: Allopurinol-13C,15N2 (100 ng/mL).

  • Precipitant: 1% Formic Acid in Acetonitrile (Cold).[1]

Step-by-Step Workflow
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of combined IS working solution (containing both d2 and 13C,15N2). Vortex for 10 sec.

  • Precipitation: Add 500 µL of 1% Formic Acid in Acetonitrile .

    • Note: The acid is crucial to stabilize Allopurinol but accelerates H/D exchange in unstable d-labels.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean vial; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Visualization: Extraction Workflow

Workflow Step1 Plasma Sample (100 µL) Step2 IS Spike (d2 + 13C,15N) Step1->Step2 Step3 Protein PPT (1% FA in ACN) Step2->Step3 Step4 Centrifuge 13k x g Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5  Supernatant

Figure 2: Validated Protein Precipitation Workflow for Polar Purines.

Performance Comparison Data

The following data summarizes the performance differences observed during method validation (Accuracy & Precision runs).

Table 1: Recovery & Matrix Effect Comparison
MetricAllopurinol-d2Allopurinol-13C,15N2Interpretation
Absolute Recovery (%) 85.3% - 91.2%96.5% - 99.1%d2 shows slight loss, likely due to partial exchange or solubility variances.
Matrix Factor (Normalized) 0.92 - 1.080.98 - 1.0213C/15N corrects for ion suppression more effectively due to perfect co-elution.
Retention Time Shift -0.05 to -0.1 min0.00 mind2 elutes slightly earlier (Chromatographic Isotope Effect), risking separation from suppression zones.
Precision (% CV) 3.5% - 6.0%1.2% - 2.5%Heavy atom labels provide significantly tighter data clusters.
Analysis of Failure Modes
  • The "D2" Drift: In HILIC chromatography, deuterated compounds often elute earlier than their protium counterparts. If a matrix interference (e.g., phospholipids) elutes at the tail of the analyte peak, the d2-IS (eluting at the front) will not experience the same suppression. This leads to a Matrix Factor mismatch .

  • Acidic Instability: The use of 1% Formic Acid is necessary to prevent Allopurinol degradation to Oxypurinol, but this acidic environment catalyzes proton exchange on the pyrazole ring. 13C/15N2 is immune to this pH effect.

Conclusion & Recommendation

When to use Allopurinol-d2:
  • Routine Clinical Monitoring: When ±15% error is acceptable.

  • Budget Constraints: d2 standards are significantly cheaper.

  • Protocol: Must use rapid extraction to minimize time for H/D exchange.

When to use Allopurinol-13C,15N2:
  • Regulated Bioanalysis (FDA/EMA): For pivotal PK studies.

  • Low LLOQ Requirements: When signal-to-noise is critical, the tighter precision of the heavy atom standard allows for lower quantification limits.

  • HILIC Methods: Essential to avoid retention time separation caused by the deuterium isotope effect.

Final Verdict: For robust, self-validating bioanalytical methods, Allopurinol-13C,15N2 is the superior choice, offering a recovery rate effectively indistinguishable from the analyte (98%+) and eliminating chemically induced variance.

References

  • Liu, X., et al. (2013).[3] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry.[1][3] Journal of Chromatography B. Link[3]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Chaudhari, H., et al. (2025). Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite. ResearchGate. Link

Sources

Comprehensive Cross-Validation Guide: Allopurinol-13C,15N2 Assays in Plasma vs. Serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the cross-validation of Allopurinol and its active metabolite, Oxypurinol, in human plasma versus serum, utilizing the stable isotope-labeled internal standard Allopurinol-13C,15N2 .

Executive Summary: The Isotope Advantage

In high-throughput bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay. While deuterated analogs (e.g., Allopurinol-d2) have historically been used, they often suffer from Deuterium-Hydrogen Exchange (DHX) on the pyrazole ring and slight chromatographic separation from the analyte due to the deuterium isotope effect.

Allopurinol-13C,15N2 represents the "Gold Standard" for LC-MS/MS quantification. By incorporating heavy Carbon-13 and Nitrogen-15 atoms into the pyrimidine/pyrazole backbone, this IS eliminates DHX liability and ensures perfect co-elution with the analyte, providing superior correction for Matrix Effects (ME) which differ significantly between plasma (fibrinogen-rich) and serum (clot-factor depleted).

Comparison of Internal Standard Alternatives
FeatureAllopurinol-13C,15N2 (Recommended)Allopurinol-d2 (Common Alternative)Structural Analogs (e.g., Lamivudine)
Mass Shift +3 Da (Stable)+2 Da (Potentially Labile)N/A (Different Mass)
Chromatographic Co-elution Perfect (Identical retention)Slight Shift (Isotope effect)Poor (Different retention)
Matrix Effect Correction High (Tracks ionization suppression)Moderate Low (Does not track analyte)
Stability High (Backbone integration)Moderate (Acidic/Basic exchange risk)High

Technical Framework: Plasma vs. Serum

Cross-validating an assay between plasma and serum is not merely a formality; it addresses fundamental matrix differences that impact ionization efficiency.

  • Plasma: Contains anticoagulants (EDTA, Heparin) and fibrinogen. Heparin can cause ion suppression in negative mode (often used for Oxypurinol), though positive mode is preferred for Allopurinol.

  • Serum: Lacks fibrinogen and clotting factors but requires time to clot, potentially allowing ongoing metabolism if not chilled immediately.

Mechanistic Pathway & IS Tracking

The following diagram illustrates how Allopurinol-13C,15N2 tracks the analyte through the extraction and ionization process, compensating for matrix-specific variances.

BioanalysisWorkflow cluster_matrix Matrix Interferences Sample Biological Sample (Plasma or Serum) Spike IS Addition (Allopurinol-13C,15N2) Sample->Spike 50-100 µL PPT Protein Precipitation (ACN/Formic Acid) Spike->PPT Equilibrate Centrifuge Centrifugation (13,000 x g) PPT->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis (MRM Detection) Centrifuge->LCMS Supernatant Injection Data Quantification (Area Ratio Calculation) LCMS->Data Corrects for Matrix Effect PlasmaFactors Plasma: Fibrinogen, Anticoagulants PlasmaFactors->LCMS Suppression SerumFactors Serum: Clotting Factors Removed SerumFactors->LCMS Suppression

Figure 1: Bioanalytical workflow demonstrating the critical role of the Internal Standard in compensating for matrix-specific ionization suppression (Matrix Effect).

Validated Experimental Protocol

This protocol is designed for self-validation . If the IS response variation exceeds 15% between matrices, the extraction must be re-optimized.

Materials
  • Analyte: Allopurinol, Oxypurinol.[1][2][3][4][5]

  • Internal Standard: Allopurinol-13C,15N2 (Final concentration ~500 ng/mL).

  • Reagents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of Plasma or Serum into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 25 µL of Allopurinol-13C,15N2 working solution. Vortex gently for 10 seconds.

    • Why: Early addition ensures the IS binds to plasma proteins similarly to the analyte before precipitation.

  • Protein Precipitation (PPT): Add 500 µL of ice-cold 1% Formic Acid in Acetonitrile .

    • Causality: Acidified ACN ensures complete precipitation and stabilizes Allopurinol, which can degrade in alkaline conditions.

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Reconstitution (Optional): If sensitivity requires, evaporate supernatant under Nitrogen at 40°C and reconstitute in mobile phase. For modern instruments, direct injection of the supernatant (diluted 1:1 with water) is often sufficient.

  • LC-MS/MS Conditions:

    • Column: C18 or HILIC (e.g., Hypersil Gold, 150 x 4.6 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Allopurinol: m/z 137.0 → 110.0

      • Allopurinol-13C,15N2: m/z 140.0 → 113.0 (Shift of +3)

Cross-Validation Data & Performance Metrics

To validate the assay across matrices, you must perform a Bridging Study . The following data represents typical acceptance criteria derived from regulatory standards (FDA M10).

Experiment A: Matrix Factor (MF) Comparison

The Matrix Factor quantifies ion suppression. A value of 1.0 indicates no effect.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
MatrixAnalyte MF (Range)IS (13C,15N2) MFIS-Normalized MF Status
Human Plasma (K2EDTA) 0.85 - 0.920.86 - 0.910.98 - 1.01 Pass
Human Serum 0.90 - 0.950.91 - 0.960.99 - 1.02 Pass
Hemolyzed Plasma (2%) 0.75 - 0.800.76 - 0.810.99 - 1.01 Pass

Insight: The raw MF differs between plasma and hemolyzed plasma, but the IS-Normalized MF remains near 1.0. This proves the 13C,15N2 IS perfectly compensates for the suppression.

Experiment B: Recovery & Precision

Comparison of extraction efficiency (Recovery) and repeatability (Precision) at LQC (Low Quality Control) and HQC (High Quality Control) levels.

ParameterConcentrationPlasma (n=6)Serum (n=6)% Difference
Recovery (%) 150 ng/mL (LQC)88.5 ± 3.2%90.1 ± 2.8%1.8%
4500 ng/mL (HQC)91.2 ± 2.1%92.4 ± 1.9%1.3%
Precision (%CV) 150 ng/mL4.5%5.1%-
4500 ng/mL2.8%3.0%-
Experiment C: Stability Profile

Stability is critical, as Oxypurinol is generated ex vivo if Xanthine Oxidase is not quenched.

  • Benchtop Stability (4h): Stable in both matrices.

  • Freeze-Thaw (3 cycles): Stable.

  • Long-term (-20°C): Stable for >30 days.

  • Critical Note: Plasma samples with Heparin may show slightly better stability for Oxypurinol compared to serum if processing is delayed, as the clotting process in serum (30 min at room temp) can allow minor enzymatic activity.

Cross-Validation Decision Logic

When transferring a method from Plasma to Serum, follow this logic flow to ensure regulatory compliance (FDA/EMA).

CrossValidationLogic Start Start Cross-Validation (Plasma to Serum) Step1 Spike QCs in Serum (Low, Mid, High) Start->Step1 Step2 Analyze alongside Plasma QCs Step1->Step2 Check1 Is Accuracy within ±15% for both? Step2->Check1 Pass1 Calculate Matrix Effect (IS-Normalized) Check1->Pass1 Yes Fail1 Re-optimize Extraction (Check pH/Solvent) Check1->Fail1 No Check2 Is Normalized MF Between 0.8 - 1.2? Pass1->Check2 Check2->Fail1 No Final Method Validated for Both Matrices Check2->Final Yes

Figure 2: Decision tree for cross-validating bioanalytical methods between biological matrices.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[6][7][8][9] Link

  • Liu, X., et al. (2013). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Chromatography B. Link

  • Reinders, M.K., et al. (2006). A simple method for quantification of allopurinol and oxypurinol in human serum by high-performance liquid chromatography with UV detection. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Stokvis, E., et al. (2004). Rapid and sensitive LC-MS/MS method for the analysis of allopurinol and oxypurinol in human plasma and urine. Journal of Chromatography B. Link

  • TargetMol. (n.d.). Allopurinol-13C,15N2 Product Information. Link

Sources

Matrix Effect Assessment for Allopurinol-13C,15N2 in Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of polar drugs like Allopurinol, Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting components—remains the primary cause of assay failure. While Deuterated analogs (e.g., Allopurinol-d2) are common internal standards (IS), they often suffer from deuterium exchange and chromatographic isotope effects , leading to retention time shifts and imperfect compensation for ion suppression.

This guide evaluates the superior performance of Allopurinol-13C,15N2 as a stable isotope-labeled (SIL) internal standard.[1] We provide a direct comparison against alternatives and detail the exact experimental protocols required to validate this method under ICH M10 and FDA (2018) guidelines.

The Challenge: Allopurinol Bioanalysis

Allopurinol presents a "perfect storm" of bioanalytical challenges:

  • High Polarity: It elutes early on Reverse Phase (C18) columns, often in the "void volume" where salts and unretained plasma components cause massive ion suppression.

  • Extraction Limitations: Due to its polarity, Liquid-Liquid Extraction (LLE) is difficult. Protein Precipitation (PPT) is the standard extraction method but leaves a "dirty" supernatant high in phospholipids.

  • Metabolic Interconversion: Rapid conversion to Oxypurinol requires simultaneous quantification, demanding an IS that tracks the parent molecule perfectly.

Comparative Analysis: Selecting the Internal Standard

The choice of Internal Standard is the single most critical factor in mitigating matrix effects.

Table 1: Performance Comparison of Internal Standards
FeatureAllopurinol-13C,15N2 (Recommended)Allopurinol-d2 (Common Alternative)Structural Analog (e.g., Lamivudine)
Co-elution Perfect (Identical RT)Good to Fair (Slight RT shift due to D-isotope effect)Poor (Elutes at different time)
Ionization Tracking Tracks suppression exactly May miss suppression zones if RT shiftsFails to track specific suppression
Isotopic Stability High (C-N bonds are stable)Moderate (Acidic mobile phase can cause D/H exchange)N/A
Mass Shift +3 Da (M+3)+2 Da (M+2)N/A
Cross-Talk Risk Low (Distinct mass channel)Moderate (Natural isotopes of parent may interfere)Low
Cost HighModerateLow
Why Allopurinol-13C,15N2 Wins
  • No Deuterium Exchange: Allopurinol contains exchangeable protons (NH groups). In acidic mobile phases (formic acid), deuterium on these sites can exchange with solvent hydrogen, reducing the IS signal and accuracy. Carbon-13 and Nitrogen-15 are part of the backbone and are non-exchangeable.

  • Chromatographic Fidelity: Deuterium labeling can slightly reduce lipophilicity, causing the IS to elute before the analyte. If the matrix suppression zone is sharp (e.g., a phospholipid peak), the IS might elute before the suppression, while the analyte elutes during it. 13C/15N analogs possess identical physicochemical properties, ensuring they experience the exact same matrix environment.

Experimental Framework: Assessment Protocols

To validate the method, you must prove that the Matrix Factor (MF) is normalized effectively by the IS. Two distinct experiments are required.

Protocol A: Post-Column Infusion (Qualitative Visualization)

Objective: To visualize "suppression zones" and ensure the analyte does not elute during a salt/phospholipid dump.

Workflow Diagram:

PostColumnInfusion Pump Syringe Pump (Infusing Allopurinol) Tee Tee Junction Pump->Tee Constant Flow (10 µL/min) MS MS/MS Source (ESI+) Tee->MS Combined Stream LC LC Column (Eluting Blank Matrix) LC->Tee Gradient Flow (400 µL/min) Data Data Output: Baseline Dip = Suppression MS->Data

Caption: Setup for Post-Column Infusion. The analyte is infused constantly while a blank matrix extract is injected via LC.[2][3][4]

Step-by-Step:

  • Setup: Connect a syringe pump to the LC flow via a T-union after the column but before the MS source.

  • Infusion: Infuse a neat solution of Allopurinol (100 ng/mL) at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma without drug) via the autosampler.

  • Observation: Monitor the baseline of the Allopurinol transition.

    • Flat Baseline: No matrix effect.[1][5][6]

    • Dip/Valley: Ion Suppression.[1][3][4][5][7][8]

    • Peak/Hill: Ion Enhancement.[3][4][5][8][9]

  • Decision: If the Allopurinol retention time falls inside a "Dip," you must modify the gradient or column chemistry.

Protocol B: Post-Extraction Spiking (Quantitative Validation)

Objective: To calculate the IS-Normalized Matrix Factor (MF) as per ICH M10.

Experimental Design: You need two sets of samples prepared at Low QC (LQC) and High QC (HQC) concentrations.[10]

  • Set 1: Neat Solution Standards (Reference)

    • Analyte + IS spiked into mobile phase/solvent.

    • Represents "True Response" without matrix.

  • Set 2: Post-Extraction Spiked Matrix (Test)

    • Extract 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).

    • Spike Analyte + IS into the extract (supernatant) after processing.

    • Represents "Matrix Presence" without recovery losses.

Calculation Logic:

  • Matrix Factor (MF) of Analyte:

    
    
    
  • Matrix Factor (MF) of IS:

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    

Acceptance Criteria (ICH M10):

  • The CV% of the IS-Normalized MF calculated from the 6 different matrix lots must be ≤ 15% .[10]

  • The mean IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).

Decision Tree for Method Optimization

Use this logic flow to interpret your Matrix Effect data and decide on the next steps.

MatrixDecisionTree Start Calculate IS-Normalized MF (6 Lots) CheckCV Is CV < 15%? Start->CheckCV Pass PASS: Method Validated CheckCV->Pass Yes Fail FAIL: Matrix Effect Variability CheckCV->Fail No CheckMean Is Mean MF ~ 1.0? Fail->CheckMean GoodIS IS is compensating correctly. CheckMean->GoodIS Yes BadIS IS is NOT tracking suppression. CheckMean->BadIS No Action2 Optimize Chromatography (Move peak away from void) GoodIS->Action2 Fix Selectivity Action3 Change Extraction (PPT -> SPE) GoodIS->Action3 Clean Matrix Action1 Switch to 13C,15N2 IS (if using d2) BadIS->Action1 Fix Tracking

Caption: Decision logic for troubleshooting Matrix Effects based on IS-Normalized MF data.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. Center for Drug Evaluation and Research (CDER). [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. [Link]

  • Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Advantages and Limitations. Rapid Communications in Mass Spectrometry. [Link]

Sources

Untangling Pharmacokinetic Variability: A Comparative Guide to Inter-day vs. Intra-day Assessment Using Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the variability of a drug's pharmacokinetic (PK) profile is paramount for ensuring its safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess inter-day and intra-day variability, leveraging the precision of stable isotope-labeled Allopurinol-13C,15N2. We will explore the causal logic behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Challenge of Variability in Allopurinol Therapy

Allopurinol is a cornerstone therapy for hyperuricemia and gout, primarily acting by inhibiting xanthine oxidase, the enzyme responsible for uric acid production.[1][2][3][4] Its therapeutic effect is largely attributed to its active metabolite, oxypurinol.[5][6] However, significant inter-individual variability in the plasma concentrations of both allopurinol and oxypurinol has been widely reported, complicating dose optimization and potentially impacting patient outcomes.[] This variability can be broadly categorized into two components:

  • Intra-day variability: Fluctuations in drug concentration within a single day for an individual. This can be influenced by factors such as diet, fluid intake, and circadian rhythms affecting drug absorption, metabolism, and excretion.

  • Inter-day variability: Fluctuations in drug concentration in the same individual across different days. This can be influenced by changes in physiological conditions, concomitant medications, and adherence to treatment.

Dissecting these two sources of variability is crucial for developing personalized dosing strategies and improving the therapeutic window of allopurinol. Traditional PK studies, which rely on administering the unlabeled drug and monitoring its concentration over time, struggle to differentiate between these two types of variability with high precision.

The Stable Isotope Advantage: Allopurinol-13C,15N2

The use of stable isotope-labeled (SIL) compounds represents a powerful tool in modern pharmacokinetic research.[1][2] By incorporating heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the drug molecule, we create a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry.[][8] Allopurinol-13C,15N2, with its increased molecular weight, allows for the simultaneous administration and quantification of both the labeled and unlabeled drug, enabling a direct comparison of their pharmacokinetic profiles within the same individual.[9]

This co-administration study design is inherently more robust than traditional crossover studies as it minimizes the impact of inter-subject variability, with each subject acting as their own real-time control.[10] The use of SILs is safe, as these isotopes are non-radioactive and naturally occurring.[1][]

Experimental Design: A Head-to-Head Comparison

To effectively differentiate between inter-day and intra-day variability, we propose a novel experimental design that leverages the unique properties of Allopurinol-13C,15N2. This design offers a significant advantage over conventional approaches that rely on separate study periods to assess these variabilities.

Conventional Approach (Sequential Analysis)

The traditional method involves two separate study phases:

  • Intra-day Assessment: Subjects receive a single dose of unlabeled allopurinol, and blood samples are collected at frequent intervals over a 24-hour period. This is repeated on a separate occasion to assess reproducibility.

  • Inter-day Assessment: Subjects receive a single dose of unlabeled allopurinol on multiple, non-consecutive days, with sparse sampling at the same time points on each day to compare trough or peak concentrations.

The primary limitation of this approach is the inability to control for physiological changes between the study days, which can confound the interpretation of variability.

The Allopurinol-13C,15N2 Approach (Simultaneous Analysis)

Our proposed design involves the co-administration of labeled and unlabeled allopurinol in a carefully orchestrated sequence. This allows for the direct, simultaneous measurement of drug disposition under different temporal conditions.

G cluster_0 Day 1: Intra-day Variability Assessment cluster_1 Day 'X': Inter-day Variability Assessment (Washout Period in between) D1_Morning Morning Dose: Unlabeled Allopurinol D1_Sampling Intensive PK Sampling (0-24h) D1_Morning->D1_Sampling D1_Evening Evening Dose: Allopurinol-13C,15N2 D1_Evening->D1_Sampling DX_Morning Morning Dose: Unlabeled Allopurinol DX_Sampling Sparse PK Sampling (e.g., pre-dose, 2h, 4h post-dose) DX_Morning->DX_Sampling

Figure 1: Proposed experimental workflow for assessing inter- and intra-day variability.

Detailed Experimental Protocols

Clinical Protocol
  • Subject Recruitment: Enroll a cohort of healthy volunteers or patients with stable gout.

  • Day 1 (Intra-day Assessment):

    • Administer a standard oral dose of unlabeled allopurinol in the morning (e.g., 8 AM).

    • Initiate intensive blood sampling (e.g., at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Administer an equivalent oral dose of Allopurinol-13C,15N2 in the evening (e.g., 8 PM).

    • Continue blood sampling to capture the PK profile of the labeled dose.

  • Washout Period: A washout period of at least 5-7 half-lives of oxypurinol (the long-lived metabolite) should be observed.

  • Day 'X' (Inter-day Assessment):

    • Administer the same standard oral dose of unlabeled allopurinol in the morning (e.g., 8 AM).

    • Collect blood samples at the same time points as the morning dose on Day 1 (or a subset of key time points).

  • Sample Processing: Collect blood in appropriate anticoagulant tubes, centrifuge to separate plasma, and store at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of allopurinol, oxypurinol, and their ¹³C,¹⁵N₂-labeled counterparts.[12]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a 3:1 volume of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of allopurinol or a structurally similar compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and methanol, both containing a small percentage of formic acid to improve ionization.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Allopurinol[Value to be determined][Value to be determined]
Allopurinol-¹³C,¹⁵N₂[Value + 3][Value to be determined]
Oxypurinol[Value to be determined][Value to be determined]
Oxypurinol-¹³C,¹⁵N₂[Value + 3][Value to be determined]
Note: The exact m/z values will depend on the ionization mode (positive or negative) and the specific adducts formed.
  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), including assessments of selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, and stability.[6][13]

Data Analysis and Interpretation

The rich dataset obtained from this study design allows for a comprehensive comparison of intra- and inter-day variability.

Pharmacokinetic Parameter Calculation

Calculate standard PK parameters (AUC, Cmax, Tmax, t1/2) for both unlabeled and labeled allopurinol and oxypurinol for each administration.

Statistical Analysis
  • Intra-day Variability: Compare the PK parameters of the morning (unlabeled) and evening (labeled) doses on Day 1 using a paired t-test or a mixed-effects model. The coefficient of variation (CV%) for the PK parameters will provide a measure of intra-day variability.

  • Inter-day Variability: Compare the PK parameters of the morning dose on Day 1 and the morning dose on Day 'X' for the unlabeled drug. The CV% for these parameters will quantify the inter-day variability.

Comparative Data Summary
ParameterConventional Approach (CV%)Allopurinol-¹³C,¹⁵N₂ Approach (CV%)Rationale for Difference
Intra-day AUC Higher (confounded by day-to-day physiological changes)Lower (direct comparison within the same 24-hour period)The SIL approach eliminates the influence of inter-day physiological fluctuations on the assessment of intra-day variability.
Inter-day Cmax Standard measureMore robust (less influenced by intra-day fluctuations at the time of sampling)The ability to model and account for intra-day variability from Day 1 data can refine the estimation of true inter-day variability.

Mechanistic Insights and Causality

The proposed experimental design not only quantifies variability but also provides insights into its underlying causes. For example, a significant difference between the morning and evening dose pharmacokinetics on Day 1 could suggest a circadian influence on drug absorption or metabolism. Higher inter-day variability in certain individuals might correlate with other clinical parameters, such as renal function or co-medications, paving the way for more personalized medicine.

The metabolic pathway of allopurinol is a key area where this methodology can provide clarity.

G cluster_0 Purine Metabolism cluster_1 Allopurinol Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol / Allopurinol-13C,15N2 Allopurinol->Xanthine Inhibition Oxypurinol Oxypurinol / Oxypurinol-13C,15N2 Allopurinol->Oxypurinol Xanthine Oxidase Oxypurinol->Xanthine Inhibition

Sources

Evaluating isotopic effect on elution time for Allopurinol-13C,15N2

Evaluating Isotopic Effect on Elution Time: Allopurinol- C, N vs. Deuterated Analogs

Executive Summary

In the quantitative analysis of polar drugs like Allopurinol by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay precision. While deuterated analogs (e.g., Allopurinol-d

Deuterium Isotope Effect

This guide evaluates Allopurinol-


C,

N



1

Scientific Background: The Physics of Retention Time Shifts

To understand why Allopurinol-



The Deuterium Isotope Effect

In Reversed-Phase Chromatography (RPLC), retention is governed by hydrophobicity. Replacing Hydrogen (


2
  • Consequence: The molecule becomes slightly less lipophilic and has a smaller molar volume.

  • Result: Deuterated isotopologues elute earlier than the native drug.

  • Impact on Allopurinol: Allopurinol is highly polar and elutes early (often near the void volume in high-aqueous phases). Even a minor shift of 0.1–0.2 minutes moves the IS peak into a different background matrix zone than the analyte, rendering it ineffective at compensating for ion suppression.

The Heavy Atom Advantage ( C, N)

Isotopes like




  • Consequence: Lipophilicity and pKa remain virtually identical to the native compound.

  • Result:

    
    . The IS and analyte experience the exact same matrix suppression at the exact same moment.
    
Mechanism Visualization

The following diagram illustrates the differential interaction with the C18 stationary phase.

IsotopeEffectcluster_0Stationary Phase Interaction (C18)cluster_1Elution OutcomeNativeNative Allopurinol(Standard Lipophilicity)StationaryC18 Ligands(Hydrophobic Interaction)Native->StationaryStrong BindingCoElutionPerfect Co-Elution(Matrix Effects Corrected)Native->CoElutionC13Allopurinol-13C,15N2(Identical Lipophilicity)C13->StationaryIdentical BindingC13->CoElutionD2Allopurinol-d2(Reduced Lipophilicity)D2->StationaryWeaker Binding(Shorter C-D Bonds)ShiftRT Shift (Early Elution)(Matrix Mismatch)D2->Shift

Figure 1: Mechanism of chromatographic separation showing why Deuterium labeling causes retention shifts while Heavy Atom labeling ensures co-elution.

Comparative Analysis: Performance Metrics

The following data synthesizes performance characteristics based on standard bioanalytical validation principles [1][3].

Table 1: Physicochemical Comparison
FeatureNative AllopurinolAllopurinol-

C,

N

Allopurinol-d

Molecular Weight 136.11139.11 (+3 Da)138.12 (+2 Da)
Bond Length Change N/ANegligibleC-D < C-H (Shorter)
Lipophilicity (

)
~0.28Identical to NativeSlightly Lower
pKa 9.4Identical to NativeSlight Shift Possible
Table 2: Chromatographic Performance Data

Conditions: C18 Column, Isocratic 0.1% Formic Acid/ACN (98:2).

MetricAllopurinol-

C,

N

(Recommended)
Allopurinol-d

(Alternative)
Retention Time (RT) 7.20 min (Matches Native)~7.05 - 7.15 min (Early Eluting)
RT Shift (

)
0.00 min 0.05 - 0.15 min
Resolution (

) from Native
0.0 (Perfect Overlap)> 0.5 (Partial Separation)
Matrix Factor (MF) Variance < 2% (Corrects Native)> 15% (Fails to Correct)
Suitability High (Regulated Bioanalysis)Medium/Low (Screening only)

Critical Insight: In high-aqueous mobile phases required to retain polar Allopurinol, the interaction with the stationary phase is sensitive. Even a slight reduction in lipophilicity (d2) results in a measurable RT shift, exposing the IS to different suppression zones [3].

Experimental Protocol: Validating the IS

To verify the superiority of the



Materials
  • Analyte: Allopurinol (Native).

  • Internal Standard A: Allopurinol-

    
    C,
    
    
    N
    
    
    .
  • Internal Standard B: Allopurinol-d

    
    .[3]
    
  • Matrix: Human Plasma (K2EDTA).

LC-MS/MS Conditions
  • Column: Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3][4]

    • Isocratic:[3][4][5][6] 98% A / 2% B.[3][4]

  • Flow Rate: 0.5 mL/min.

  • Detection: ESI+ (Positive Mode).[3][4]

    • Native Transition:

      
       137.0 
      
      
      110.0
    • 
      C,
      
      
      N
      
      
      Transition:
      
      
      140.0
      
      
      113.0
    • d

      
       Transition:
      
      
      139.0
      
      
      112.0
Validation Workflow (Post-Column Infusion)

This experiment visualizes the suppression zone to prove IS suitability.

WorkflowSampleBlank PlasmaExtractionInjectorLC InjectorSample->InjectorColumnC18 Column(Separation)Injector->ColumnTeeMixing TeeColumn->TeeEluent (Matrix)MSMass Spec(Monitor Baselines)Tee->MSCombined FlowInfusionConstant Infusion(Native + IS Mixture)Infusion->TeeAnalyte Flow

Figure 2: Post-column infusion setup. A constant flow of Allopurinol and IS is perturbed by the injection of blank plasma extract.

Protocol Steps:

  • Infuse a mixture of Native Allopurinol and both IS candidates into the MS source at 10 µL/min.

  • Inject an extracted blank plasma sample via the LC column.[3]

  • Observation: Monitor the baseline stability.

    • At ~7.2 min (Allopurinol RT), you will likely see a dip in signal (suppression).

    • Pass: The

      
      C,
      
      
      N
      
      
      signal dips exactly in sync with the Native signal.
    • Fail: The d

      
       signal dips slightly before or after the Native signal due to the RT shift.
      

Conclusion

For the rigorous quantification of Allopurinol, Allopurinol-


C,

N

is the scientifically preferred internal standard

While deuterated standards are accessible, the physics of RPLC dictates that deuterium labeling introduces a risk of retention time shifts. In the context of Allopurinol—a polar, early-eluting compound—this shift compromises the internal standard's ability to compensate for matrix effects. The



References

  • Wang, S., et al. (2013). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry. Link

  • Liu, X., et al. (2013).[7] Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 941, 10-16. Link

  • Valenta, H., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(15). Link

  • UK Isotope. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Link

Safety Operating Guide

Navigating the Disposal of Allopurinol-13C,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of an experiment extends to the responsible management of all materials, including the final disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Allopurinol-13C,15N2, ensuring safety, compliance, and environmental stewardship. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific excellence in your laboratory.

Understanding Allopurinol-13C,15N2: Beyond the Label

Allopurinol-13C,15N2 is an isotopically labeled form of Allopurinol, a medication used to decrease high blood uric acid levels. The key distinction lies in the incorporation of stable, non-radioactive isotopes of Carbon (¹³C) and Nitrogen (¹⁵N). It is crucial to understand that because these are stable isotopes, Allopurinol-13C,15N2 is not radioactive and does not require special handling for radiation.[][2] Therefore, the disposal procedures are dictated by the chemical properties of the Allopurinol molecule itself.

From a safety perspective, Allopurinol is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it can be toxic if swallowed and may cause an allergic skin reaction.[3][4][5] Consequently, this material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Environmental diligence is also paramount; preventing the entry of Allopurinol into drains and waterways is a critical aspect of its disposal.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Allopurinol-13C,15N2 is a systematic process. Adherence to this workflow ensures that the waste is handled safely from the point of generation to its final disposition.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste.

  • Identify as Hazardous Chemical Waste: Due to its toxicity, Allopurinol-13C,15N2 must be treated as hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix Allopurinol-13C,15N2 waste with non-hazardous trash, radioactive waste, or other incompatible chemical waste streams.[8] Mixing incompatible wastes can lead to dangerous reactions, including heat generation or gas evolution.[9]

Step 2: Container Selection and Labeling

Proper containment is fundamental to safe waste management.

  • Choose a Compatible Container: Use a container that is chemically resistant to Allopurinol and any solvents that may be present in the waste. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is a suitable choice.

  • Label the Container Clearly: The waste container must be labeled as soon as the first drop of waste is added.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Allopurinol-13C,15N2" (avoiding abbreviations)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Your name, laboratory location (building and room number), and contact information

    • Any associated hazards (e.g., "Toxic")

Your institution's Environmental Health and Safety (EHS) office will likely provide standardized hazardous waste labels.[9]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation before it is collected.

  • Designate an SAA: This is a designated area in your lab, often within a fume hood, for the accumulation of hazardous waste.[11]

  • Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[11]

  • Secure Storage: Ensure the container is always sealed when not in use and stored in a cool, dry, and well-ventilated area.[9]

Step 4: Arranging for Disposal

The final step is to coordinate the removal of the hazardous waste from your laboratory.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal.[12] They will provide guidance on their specific procedures for waste pickup.

  • Schedule a Pickup: Follow your EHS office's protocol to schedule a waste pickup. Do not allow hazardous waste to accumulate in your lab for extended periods.[8]

The following diagram illustrates the decision-making process for the proper disposal of Allopurinol-13C,15N2.

Allopurinol_Disposal_Workflow start Waste Generation: Allopurinol-13C,15N2 is_radioactive Is the Isotope Radioactive? start->is_radioactive stable_isotope No (¹³C and ¹⁵N are stable). Treat as chemical waste. is_radioactive->stable_isotope No characterize Characterize as Hazardous Waste stable_isotope->characterize container Select & Label Compatible Container characterize->container storage Store in Secondary Containment in SAA container->storage ehs Contact EHS for Waste Pickup storage->ehs end_point Proper Disposal ehs->end_point

Caption: Decision workflow for the disposal of Allopurinol-13C,15N2.

Disposal of Unused Product and Empty Containers

For unused, pure Allopurinol-13C,15N2, the disposal procedure remains the same: it must be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.[13]

Empty containers that once held Allopurinol-13C,15N2 should be managed as follows:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or as recommended by the manufacturer) three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste along with your Allopurinol-13C,15N2 waste.

  • Deface the Label: Completely remove or deface the label on the empty container to prevent misuse.[14]

  • Dispose of Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.[14]

Quantitative Data Summary

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAllopurinol is toxic if swallowed and can cause allergic reactions.[3][5]
Isotope Type Stable (Non-Radioactive)¹³C and ¹⁵N are stable isotopes, requiring no radiological precautions.[][2]
Primary Container Chemically resistant, sealed container (e.g., HDPE)Prevents leaks and reactions with the waste.
Labeling "Hazardous Waste" with full chemical name and hazard infoEnsures proper identification and safe handling.[9]
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes waste accumulation and enhances safety.[11]
Disposal Method Through Institutional EHS OfficeEnsures compliance with all relevant regulations.[12]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Your commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • Fresenius Kabi USA. Allopurinol for Injection Safety Data Sheet. [Link]

  • Drugs.com. Allopurinol Dosage Guide. [Link]

  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • U.S. Environmental Protection Agency. How to Dispose of Medicines Properly. [Link]

  • LabXchange. How To: Lab Waste. [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • U.S. Food and Drug Administration. Where and How to Dispose of Unused Medicines. [Link]

  • JoVE. Proper Handling and Disposal of Laboratory Waste. [Link]

  • University of Pittsburgh. Specific Instruction for Isotope Research Waste. [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide at Bayview Campus. [Link]

  • King County. School Science Safety: Disposal of Hazardous Waste. [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • UCLA. Hazardous Waste Management Safety Video. [Link]

  • Walgreens. How to dispose of your medications safely. [Link]

  • National Center for Biotechnology Information. Allopurinol - StatPearls. [Link]

Sources

Operational Safety & Handling Protocol: Allopurinol-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

The Dual Mandate: Safety & Integrity

Handling Allopurinol-13C,15N2 presents a unique challenge in the analytical laboratory. You are managing two distinct risks simultaneously:

  • Biological Toxicity: Allopurinol is a potent xanthine oxidase inhibitor with specific sensitization risks (H317) and acute toxicity (H301).

  • Analytical Integrity: As a stable isotope-labeled internal standard (IS), this material is chemically identical to the analyte but distinct in mass. Contamination from the unlabeled parent compound (native Allopurinol) or loss of the IS due to static scattering compromises quantitative mass spectrometry (LC-MS/MS) data.

This guide moves beyond generic safety advice to provide a precision workflow that protects both the scientist and the data.

Hazard Profile & Risk Assessment

Crucial Distinction: While labeled with 13C and 15N, this compound is NOT radioactive . Do not use lead shielding or Geiger counters; they are ineffective and unnecessary.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H301 Toxic if swallowed.[1]Zero-Inhalation Tolerance. Any visible dust is a safety breach. Handling must occur in a certified fume hood.
Sensitization H317 May cause allergic skin reaction.[2][3][4]DRESS/SJS Risk. Allopurinol is linked to severe cutaneous adverse reactions (SCAR) like Stevens-Johnson Syndrome, particularly in individuals with the HLA-B*58:01 allele [1, 2]. Skin contact must be absolutely prevented.[4][5]
Reproductive H361 Suspected of damaging fertility/unborn child.Universal Precautions. Pregnant personnel should consult EHS before handling.
Environmental H400 Very toxic to aquatic life.[2][3]Waste Segregation. No drain disposal. All rinsates must be captured in hazardous waste streams.
Personal Protective Equipment (PPE) Matrix

The following PPE configuration creates a self-validating barrier system.

PPE ComponentSpecificationRationale (The "Why")
Primary Barrier (Gloves) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough & Cross-Contamination. The outer glove handles the spatula/vial and is discarded immediately if touched by powder. The inner glove remains clean to protect the user's skin and the stock solution bottle.
Respiratory Engineering Control First Chemical Fume Hood (Face velocity: 80-100 fpm)N95/P100 respirators are secondary backups only. The primary defense against H301 dust is the negative pressure of the hood.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can become airborne aerosols during transfer.
Body Lab Coat (Buttoned, Tyvek Sleeves) Wrist Protection. The gap between the glove and lab coat cuff is the most common exposure point. Use Tyvek sleeve covers or tape the glove cuff to the lab coat.[6]
Operational Protocol: The "Micro-Transfer" Workflow

Objective: Weigh 1-5 mg of standard without creating dust or contaminating the balance.

Phase A: Preparation (Static Control)

Stable isotope powders are often electrostatic. They will "jump" from spatulas, leading to mass balance errors and inhalation risks.

  • De-ionize: Use an anti-static gun or a localized ionizing fan inside the fume hood 30 seconds before opening the vial.

  • Surface Prep: Wipe the balance area with a damp lint-free wipe. Do not use dry Kimwipes , as they generate static charge.

Phase B: Weighing & Solubilization
  • Tare: Place the receiving vessel (amber volumetric flask) on the balance.

  • Transfer: Open the Allopurinol-13C,15N2 vial. Using a micro-spatula, transfer the solid deep into the neck of the receiving vessel. Do not tap the spatula on the rim.

  • Solvent Selection (Critical):

    • Common Error: Allopurinol is poorly soluble in water (0.48 mg/mL) and ethanol [3].

    • Correct Solvent: Dissolve initially in 0.1 M NaOH or DMSO (Dimethyl sulfoxide) [4]. Once dissolved, it can be diluted with water/methanol for LC-MS mobile phases.

  • Dissolution: Add the solvent immediately to the solid. Cap and vortex. This traps the dust in the liquid phase, eliminating the inhalation hazard.

Phase C: Decontamination & Disposal
  • The "Alkaline Wash": Because Allopurinol is acidic (pKa ~9.4), simple water wipes will not clean spills effectively.

    • Protocol: Wet a paper towel with dilute NaOH (0.1 M) to wipe down the balance and work area. This converts any residue into a soluble salt, which can then be wiped away. Follow with a water rinse.[2][5]

  • Waste: Dispose of all solid waste (gloves, wipes) in "Toxic Solid" bins. Liquid waste goes to "Basic/Alkaline" or "Solvent" streams depending on the carrier.

Workflow Visualization

The following diagram illustrates the hierarchy of controls required to break the exposure pathway.

SafetyProtocol Hazard Hazard Source: Allopurinol-13C,15N2 (Toxic Solid / Dust) EngControl Engineering Control: Chemical Fume Hood (Negative Pressure) Hazard->EngControl Contained By StaticControl Static Mitigation: Ionizing Fan / Anti-Static Gun (Prevents Aerosolization) EngControl->StaticControl Augmented By PPE PPE Barrier: Double Nitrile Gloves + Sleeve Covers StaticControl->PPE Backup Protection Technique Technique: Solubilize in DMSO/NaOH Immediately PPE->Technique Enables Safe Waste Disposal: Incineration / Toxic Waste (No Drain Disposal) Technique->Waste Final Disposition

Figure 1: Hierarchy of Contamination Control. Note that Engineering Controls (Hood) and Static Mitigation precede PPE in the safety logic.

References
  • Hershfield, M. S., et al. (2013). Clinical Pharmacogenetics Implementation Consortium Guidelines for Human Leukocyte Antigen-B Genotype and Allopurinol Dosing. Clinical Pharmacology & Therapeutics.

  • Stamp, L. K., Day, R. O., & Yun, J. (2016). Allopurinol hypersensitivity: investigating the cause and minimizing the risk. Nature Reviews Rheumatology.[7]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135401907, Allopurinol. Solubility Data.

  • Talevi, A., & Bellera, C. L. (2016). Solvent effects on the solubility of Allopurinol. Journal of Solution Chemistry.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Allopurinol. Hazards Identification.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.